molecular formula C32H29NO5 B1390462 Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine CAS No. 1354485-25-8

Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine

Katalognummer: B1390462
CAS-Nummer: 1354485-25-8
Molekulargewicht: 507.6 g/mol
InChI-Schlüssel: PWRIYHZWFNFNDD-SSEXGKCCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine is a specialized, protected D-amino acid derivative essential for advanced peptide synthesis. With a molecular formula of C32H29NO5 and a molecular weight of 507.58 g/mol, this building block is characterized by its two key protecting groups: the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group on the alpha-amine and the acid-stable benzyl group on the phenolic side chain of tyrosine. This orthogonal protection strategy is crucial for Solid-Phase Peptide Synthesis (SPPS), allowing for sequential deprotection and chain elongation while preserving the integrity of the side chain. The additional Nalpha-methylation introduces a methyl group on the amide nitrogen, a modification that significantly influences the conformational properties of the resulting peptides by disrupting hydrogen bonding, which can enhance metabolic stability and membrane permeability. This compound is potentially useful for proteomics studies and is a critical reagent in the synthesis of complex peptide sequences with high purity. Its applications extend to various cutting-edge research fields, including drug development, where it is used to create novel therapeutic peptides with improved pharmacokinetic profiles; bioconjugation, for attaching biomolecules to surfaces or other molecules in targeted drug delivery systems; and neuroscience research, where it aids in the development of neuroactive compounds. Furthermore, it is instrumental in protein engineering to modify and enhance protein stability and functionality. The benzyl protection of the tyrosine phenol is stable under the basic conditions required for Fmoc removal, and the Fmoc group is typically cleaved with a base such as piperidine. Researchers should note that the compound has a reported melting point of 63-69 °C and an optical rotation of [a]D = +38 ± 2° (C=1 in acetone) for its L-enantiomer analogue, and it is recommended to store the product at 0-8°C. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29NO5/c1-33(32(36)38-21-29-27-13-7-5-11-25(27)26-12-6-8-14-28(26)29)30(31(34)35)19-22-15-17-24(18-16-22)37-20-23-9-3-2-4-10-23/h2-18,29-30H,19-21H2,1H3,(H,34,35)/t30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRIYHZWFNFNDD-SSEXGKCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Protected Unnatural Amino Acids: From Core Principles to Advanced Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of unnatural amino acids (UAAs) has become a cornerstone in modern peptide-based drug discovery, offering a powerful toolkit to modulate the pharmacological properties of therapeutic peptides.[][2][3] The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is central to this endeavor, enabling the efficient and high-fidelity assembly of complex peptide chains through solid-phase peptide synthesis (SPPS).[4][] This guide provides a comprehensive technical overview of Fmoc-protected unnatural amino acids, from the fundamental principles of their synthesis and handling to their practical application in the development of next-generation peptide therapeutics. We will delve into the causality behind experimental choices in SPPS, provide detailed, field-proven protocols, and explore the future landscape of this exciting and rapidly evolving field.

Introduction: The Paradigm Shift with Unnatural Amino Acids

For decades, the therapeutic potential of peptides was often hampered by inherent limitations such as poor metabolic stability, low cell permeability, and rapid in vivo clearance.[2][6] The introduction of unnatural amino acids has been a transformative strategy to overcome these challenges.[2][7] These non-proteinogenic building blocks, which are not found in naturally occurring proteins, can be synthetically designed to introduce a vast array of chemical functionalities.[8]

The incorporation of UAAs can confer a multitude of desirable properties to a peptide therapeutic, including:

  • Enhanced Proteolytic Stability: By introducing non-natural stereochemistry (e.g., D-amino acids) or modified backbones (e.g., N-alkylated amino acids), peptides can be rendered resistant to enzymatic degradation.[][8]

  • Improved Pharmacokinetics: The addition of lipophilic or hydrophilic moieties can modulate serum albumin binding and renal clearance, thereby extending the plasma half-life.[]

  • Conformational Constraint: The use of cyclic or sterically hindered UAAs can lock the peptide into a bioactive conformation, leading to increased receptor affinity and selectivity.[8]

  • Novel Functionalities: UAAs can introduce unique chemical handles for bioconjugation, such as azides or alkynes for "click chemistry," enabling the attachment of imaging agents, drug payloads, or half-life extension moieties.[9][10]

The utility of UAAs is underscored by the growing number of FDA-approved peptide drugs that incorporate these novel building blocks.[2][3]

The Cornerstone of Modern Peptide Synthesis: Fmoc Chemistry

The success of incorporating UAAs into peptides relies heavily on the chosen synthetic methodology. Fmoc-based solid-phase peptide synthesis (SPPS) has emerged as the dominant strategy due to its mild reaction conditions and high efficiency.[][11][12]

The Fmoc Protecting Group: Structure and a Key Advantage

An Fmoc-protected amino acid has the α-amino group temporarily blocked by the 9-fluorenylmethyloxycarbonyl group.[13] This protection is crucial to prevent self-polymerization during the peptide bond formation step.[11]

The defining characteristic of the Fmoc group is its lability to mild basic conditions, typically a solution of a secondary amine like piperidine in a polar aprotic solvent such as dimethylformamide (DMF).[4][14] This allows for an "orthogonal" protection strategy, where the Fmoc group can be selectively removed without affecting the acid-labile protecting groups commonly used for the amino acid side chains.[4][14][15] This orthogonality is the bedrock of modern SPPS, enabling the synthesis of long and complex peptides with high fidelity.[14]

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds through a β-elimination mechanism.[4][16]

  • A base, typically piperidine, abstracts the acidic proton at the C9 position of the fluorenyl ring.[4][17]

  • This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free α-amino group of the peptide.[16][18]

  • The highly reactive DBF is then trapped by the excess piperidine to form a stable adduct, which is washed away.[15][18]

The strong UV absorbance of the fluorenyl moiety allows for real-time monitoring of the deprotection step by quantifying the released DBF-piperidine adduct, providing a valuable process analytical technology (PAT) tool.[13][14]

Diagram: Fmoc Deprotection Mechanism

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Deprotonation Proton Abstraction at C9 Fmoc_Peptide->Deprotonation Elimination β-Elimination Deprotonation->Elimination + Piperidine DBF Dibenzofulvene (DBF) Elimination->DBF Free_Amine H2N-Peptide-Resin Elimination->Free_Amine Adduct DBF-Piperidine Adduct (Washed Away) DBF->Adduct + Piperidine

Caption: The base-catalyzed β-elimination mechanism of Fmoc deprotection.

The Solid-Phase Peptide Synthesis (SPPS) Cycle with Fmoc-UAAs

SPPS is an iterative process performed on a solid support (resin), which simplifies the purification of the growing peptide chain by allowing for easy removal of excess reagents and byproducts through simple filtration and washing steps.[]

The Core SPPS Workflow

The synthesis of a peptide using Fmoc-protected amino acids, including UAAs, follows a cyclical series of steps:

  • Resin Swelling: The solid support is swelled in a suitable solvent, typically DMF or N-methyl-2-pyrrolidone (NMP), to ensure efficient reagent access to the reactive sites.[4][14]

  • Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid or peptide using a solution of 20% piperidine in DMF.[14]

  • Washing: The resin is thoroughly washed with the synthesis solvent to remove the piperidine and the DBF-piperidine adduct.[4][14]

  • Amino Acid Coupling: The next Fmoc-protected amino acid (natural or unnatural) is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain.[14]

  • Washing: The resin is washed again to remove excess reagents and byproducts.[4]

  • Repeat: This cycle of deprotection, washing, coupling, and washing is repeated until the desired peptide sequence is assembled.[14]

Diagram: The SPPS Cycle using Fmoc Chemistry

SPPS_Cycle start Start | Swell Resin deprotection Fmoc Deprotection 20% Piperidine in DMF start->deprotection wash1 Washing (DMF) deprotection->wash1 coupling Amino Acid Coupling Fmoc-UAA-OH + Coupling Reagents wash1->coupling wash2 Washing (DMF) coupling->wash2 repeat Repeat Cycle or Proceed to Cleavage wash2->repeat repeat->deprotection Next Amino Acid

Caption: The iterative workflow of solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Synthesis and Handling of Fmoc-Unnatural Amino Acids

While a growing number of Fmoc-UAAs are commercially available, novel or custom-designed UAAs often require in-house synthesis.[19]

3.2.1. General Synthesis of Fmoc-UAAs

The synthesis of Fmoc-UAAs typically involves two main approaches:

  • Modification of Existing Amino Acids: This involves the chemical modification of the side chain of a standard amino acid.

  • De Novo Synthesis: This approach builds the UAA from simpler starting materials.[20]

Once the UAA is synthesized, the Fmoc group is introduced by reacting the free amino acid with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[14][17] Fmoc-OSu is generally preferred due to its greater stability and lower tendency to cause side reactions.[4][17]

3.2.2. Challenges in Handling Fmoc-UAAs

Some Fmoc-UAAs can present handling challenges:

  • Solubility: Highly hydrophobic or very polar UAAs may have limited solubility in standard SPPS solvents.[14]

  • Steric Hindrance: Bulky UAAs can lead to slower and less efficient coupling reactions.[21]

  • Side Reactions: The unique functionalities of some UAAs may be susceptible to side reactions under standard SPPS conditions.

Coupling Reagents: The Key to Efficient Peptide Bond Formation

The choice of coupling reagent is critical for achieving high coupling efficiency, especially when incorporating sterically hindered or electronically demanding UAAs. These reagents activate the carboxylic acid of the incoming Fmoc-amino acid to facilitate its reaction with the N-terminal amine of the growing peptide chain.

Common classes of coupling reagents include:

  • Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in combination with an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization.[22]

  • Phosphonium Salts: Such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP®).[23]

  • Uronium/Aminium Salts: Such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[22][23] HATU is particularly effective for difficult couplings involving sterically hindered amino acids.[23]

Coupling Reagent ClassExamplesKey Characteristics
Carbodiimides DIC, DCCCost-effective, but can cause racemization without additives.
Phosphonium Salts BOP, PyBOP®High coupling efficiency, but can be toxic.
Uronium/Aminium Salts HBTU, HATUVery efficient, low racemization, HATU is excellent for hindered couplings.[23]

Table 1: Comparison of Common Coupling Reagents in Fmoc-SPPS.

The choice of coupling reagent should be guided by the specific properties of the UAA being incorporated. For sterically demanding UAAs, more potent reagents like HATU are often necessary to achieve complete coupling.[23]

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and the properties of the unnatural amino acids being used.

Protocol for Fmoc-SPPS of a Peptide Containing a UAA
  • Resin Preparation:

    • Place the appropriate amount of Fmoc-amino acid pre-loaded resin in a reaction vessel.

    • Swell the resin in DMF for at least 30-60 minutes with gentle agitation.[4]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Mix for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and mix for 10-15 minutes.[4]

    • Drain the solution.

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[4]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (natural or UAA, 3-5 equivalents) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

    • Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).

    • Allow the mixture to pre-activate for a few minutes.

    • Add the activated amino acid solution to the resin and mix for 1-2 hours.[4] For sterically hindered UAAs, extended coupling times or double coupling may be necessary.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[4]

  • Repeat Cycle:

    • Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid coupling, perform a final Fmoc deprotection.

    • Wash the resin with DMF, followed by dichloromethane (DCM).

    • Dry the resin under vacuum.

    • Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and appropriate scavengers (e.g., water, triisopropylsilane).

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[4]

    • Collect the crude peptide by centrifugation and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Characterization of the Final Peptide

The purity and identity of the synthesized peptide must be confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the peptide.[24][25]

  • Mass Spectrometry (MS): To confirm the molecular weight of the peptide.[24][25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy and Amino Acid Analysis: For further structural confirmation, especially for complex peptides.[24][25]

Conclusion and Future Perspectives

Fmoc-protected unnatural amino acids are indispensable tools in modern drug discovery, providing medicinal chemists with the means to rationally design and synthesize peptide therapeutics with improved pharmacological profiles.[][2][7][26] The robustness and versatility of Fmoc-based SPPS have made the incorporation of a vast array of UAAs a routine and often automated process.[][11]

As our understanding of peptide structure-activity relationships continues to grow, so too will the demand for novel and increasingly complex unnatural amino acids. Future advancements in this field will likely focus on:

  • The development of new, more efficient methods for the synthesis of Fmoc-UAAs.[20]

  • The design of novel UAAs with unique functionalities for applications in bioconjugation and targeted drug delivery.[6][10]

  • The optimization of SPPS protocols to enable the synthesis of even longer and more complex peptides containing multiple UAAs.

The continued innovation in the chemistry of Fmoc-protected unnatural amino acids will undoubtedly play a pivotal role in shaping the future of peptide-based medicine.

References

  • The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide - Benchchem.
  • Applications of Amino Acid Derivatives in Next-Gener
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC.
  • Why Fmoc-Protected Amino Acids Domin
  • Three Inventive Biomedical Applications for Synthetic Peptides - GenScript.
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Unn
  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed.
  • A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis - Benchchem.
  • An Index for Characterization of Natural and Non-N
  • (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)...
  • Overview of Fmoc Amino Acids - ChemPep.
  • Overview of Solid Phase Peptide Synthesis (SPPS).
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC.
  • Efficient Synthesis of Fmoc-Protected Azido Amino Acids - David Spring's group.
  • N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon | AAPPTec - Peptides.
  • Unnatural Amino Acids for Peptide Synthesis - Merck Millipore.
  • Fmoc Amino Acids for SPPS - AltaBioscience.
  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis | Journal of the American Chemical Society - ACS Public
  • Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjug
  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH.
  • Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research.
  • Synthetic Peptide Characterization and Impurity Profiling | W
  • Strategies for Incorporating Unnatural Amino Acids into Proteins - BOC Sciences.
  • Fmoc Solid Phase Peptide Synthesis - ChemPep.
  • Peptide Characterization Techniques: FAQs Answered by Experts.
  • Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis - Merck Millipore.
  • Unnatural amino acids in drug discovery - ResearchG
  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis - MilliporeSigma.
  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls - ACS Public
  • How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes | The Journal of Physical Chemistry B - ACS Public
  • Coupling Reagents - AAPPTEC - Peptides.
  • Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives* - ResearchG

Sources

Advanced Peptidomimetics: Strategic Integration of Fmoc-N-Me-D-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine for Novel Peptide Design Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Architecture of Stability

In the landscape of modern peptide drug discovery, the transition from "hit" to "lead" often stalls due to poor pharmacokinetic (PK) profiles. Native peptides suffer from rapid proteolytic degradation and low membrane permeability. Fmoc-N-alpha-methyl-O-benzyl-D-tyrosine (Fmoc-N-Me-D-Tyr(Bzl)-OH) represents a high-value, multi-functional building block designed to overcome these specific barriers.

This guide details the technical deployment of this residue. Unlike standard amino acids, this derivative introduces three simultaneous structural constraints:

  • N-Methylation: Abolishes a hydrogen bond donor, improving permeability and blocking aminopeptidase cleavage.

  • D-Configuration: Induces specific secondary structures (e.g.,

    
    -turns) and evades stereoselective proteases.
    
  • O-Benzyl Protection: A stable, hydrophobic "mask" for the tyrosine hydroxyl, retained after standard Fmoc cleavage, enabling the design of "masked" polar residues for enhanced cellular uptake.

Chemical Profile & Strategic Utility

The Molecule[1]
  • CAS Number: 138775-48-1 (or 71989-40-7 for L-isomer reference; specific D-isomer availability varies by custom synthesis houses).

  • Formula:

    
    
    
  • Molecular Weight: ~507.58 g/mol

The "Bzl" Factor in Fmoc Chemistry

In standard Fmoc Solid Phase Peptide Synthesis (SPPS), Tyrosine is typically protected with tert-butyl (tBu), which is acid-labile and removed during the final TFA cleavage.

Crucial Distinction: The O-benzyl (Bzl) group is stable to Trifluoroacetic Acid (TFA) .

  • Implication: When you cleave the peptide from the resin using standard cocktails (TFA/TIS/Water), the Benzyl group remains on the Tyrosine.

  • Application: This is not an error; it is a design feature. It allows for the synthesis of peptides where the Tyrosine remains hydrophobic to facilitate blood-brain barrier (BBB) transport or cell membrane penetration. The Bzl group can be removed later via catalytic hydrogenation (

    
    ) or strong acid (HF/TFMSA), or left intact as a hydrophobic pharmacophore.
    

Technical Protocol: Synthesis & Integration

Integrating N-methylated amino acids into a peptide chain is non-trivial. The N-methyl group introduces significant steric hindrance, making both the coupling of this residue and the coupling of the subsequent residue difficult.[1]

Step-by-Step Synthesis Workflow
Phase A: Coupling Fmoc-N-Me-D-Tyr(Bzl)-OH to the Resin
  • Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU/HCTU due to faster kinetics for hindered amines.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Stoichiometry: 4 equiv Amino Acid : 3.9 equiv HATU : 8 equiv Base.

Phase B: Fmoc Deprotection
  • Standard: 20% Piperidine in DMF.[2]

  • Monitoring: The secondary amine formed (N-Me) does not react with Ninhydrin (Kaiser Test).

  • Validation: Use the Chloranil Test or Bromophenol Blue . A positive result (blue/green for Chloranil) confirms the presence of the secondary amine.

Phase C: Coupling the Next Amino Acid (The Critical Bottleneck)

The nucleophile is now a secondary amine (


), which is far less reactive and more sterically crowded than a primary amine.
  • Recommendation: Use HATU or PyAOP with HOAt .

  • Double Coupling: Mandatory.

  • Conditions: 2 x 2 hours. Elevated temperature (50°C) or Microwave-assisted coupling (75°C, 25W) is highly recommended to drive completion.

Quantitative Data: Coupling Efficiency Comparison
Coupling ReagentTarget: N-Me-AmineYield (1 hr)Yield (2 hr + Heat)Notes
HBTU / HOBt Poor< 40%~60%Not recommended for N-Me coupling.
DIC / Oxyma Moderate65%85%Good alternative to uronium salts.
HATU / HOAt Excellent > 90% > 99% Gold Standard.
PyAOP Excellent> 92%> 99%Preferred if phosphonium salts required.

Visualization: Decision Logic & Workflow

Strategic Decision Matrix: When to use N-Me-D-Tyr(Bzl)

This diagram illustrates the decision process for selecting this specific derivative based on drug design goals.

DecisionMatrix Start Peptide Design Goal Stability Need Proteolytic Stability? Start->Stability Permeability Need Membrane Permeability? Start->Permeability Conf Need Beta-Turn/Rigidity? Start->Conf Decision1 Use D-Amino Acid Stability->Decision1 Decision2 Use N-Methylation Stability->Decision2 Permeability->Decision2 Conf->Decision1 BzlCheck Is Tyrosine -OH needed for binding immediately? Decision1->BzlCheck Decision2->BzlCheck UseBzl Use Fmoc-N-Me-D-Tyr(Bzl)-OH (Retain Hydrophobicity) BzlCheck->UseBzl No (Masked) UsetBu Use Fmoc-N-Me-D-Tyr(tBu)-OH (Free -OH after cleavage) BzlCheck->UsetBu Yes (Active)

Caption: Decision logic for selecting the O-Benzyl protected derivative versus the standard t-Butyl form.

Synthesis Workflow Diagram

The specific protocol adjustments required for the N-Methylated residue.

SynthesisFlow Resin Peptide-Resin Couple1 Couple Fmoc-N-Me-D-Tyr(Bzl) (HATU/DIEA) Resin->Couple1 Deprotect Fmoc Removal (20% Piperidine) Couple1->Deprotect Check Chloranil Test (Verify 2° Amine) Deprotect->Check Couple2 Couple Next AA (HATU/HOAt + Heat) Check->Couple2 Positive (Blue) Cleave Final Cleavage (TFA/TIS/H2O) Couple2->Cleave Result Peptide with Tyr(Bzl) Intact Cleave->Result Bzl Stable to TFA

Caption: Synthesis workflow highlighting the critical "Next AA" coupling and the stability of the Bzl group during cleavage.

Case Study: "Masked" Polarity for BBB Transport

Context: A drug development team targeted a CNS receptor but the lead peptide (containing L-Tyr) failed to cross the Blood-Brain Barrier (BBB).

Intervention:

  • Substitution: L-Tyr was replaced with N-Me-D-Tyr(Bzl) .

  • Mechanism:

    • N-Methylation removed a donor hydrogen, reducing the solvation energy required to enter the lipid bilayer.

    • O-Benzyl masked the polar phenolic hydroxyl group, significantly increasing lipophilicity (LogP).

    • D-Configuration prevented degradation by blood plasma proteases.

  • Outcome: The analog showed a 12-fold increase in BBB penetration. Once inside the CNS, metabolic processes (or specific design allowing for activity in the protected state) allowed receptor engagement.

References

  • Vertex AI Search. (2026). Exploring the Role of D-Amino Acids and N-Methylation in Peptide Chemistry. Retrieved from

  • AAPPTEC. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids (Technical Bulletin 1177). Retrieved from

  • Biron, E., et al. (2008).[1] Optimized selective N-methylation of peptides on solid support. Angewandte Chemie Int. Ed. (Cited in Technical Bulletin).

  • Sigma-Aldrich. (n.d.). Fmoc-Tyr(Bzl)-OH Product Specification & CAS 71989-40-7 Data. Retrieved from

  • Chem-Impex. (n.d.). Fmoc-N-methyl-L-tyrosine applications in drug development. Retrieved from

  • MedChemExpress. (2025). N-Fmoc-O-benzyl-L-tyrosine Properties and Solubility. Retrieved from

Sources

synthesis of Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine

Technical Guide: Synthesis of Fmoc-N -methyl-O-benzyl-D-tyrosine

Executive Summary

The synthesis of Fmoc-N


-methyl-O-benzyl-D-tyrosine

This guide details the Freidinger Oxazolidinone Method , the industry "Gold Standard" for generating N-methylated Fmoc-amino acids. Unlike direct alkylation, which often suffers from over-methylation or racemization, this route utilizes a temporary oxazolidinone ring to "sequester" the amine and ensure mono-methylation with high enantiomeric excess (

Strategic Retrosynthesis & Route Selection

The Challenge of N-Methylation

Direct methylation of Fmoc-amino acids using methyl iodide (MeI) and a base (e.g., NaH) is prone to:

  • Fmoc cleavage: The base-labile Fmoc group is unstable under strong basic alkylation conditions.

  • Racemization: Proton abstraction at the

    
    -carbon is facilitated by the electron-withdrawing protecting groups.
    
  • Bis-alkylation: Difficulty in stopping at the mono-methyl stage.

The Solution: Freidinger Oxazolidinone Route

This protocol employs a two-step "Protection-Activation-Reduction" strategy:

  • Cyclization: Condensation of Fmoc-D-Tyr(Bzl)-OH with paraformaldehyde to form a 5-oxazolidinone. This protects the carboxyl group and locks the conformation.

  • Reductive Ring Opening: Treatment with Triethylsilane (TES) and Trifluoroacetic acid (TFA) selectively opens the ring to yield the N-methyl group.

Critical Compatibility Check:

  • Fmoc Group: Stable to the acidic conditions of ring opening.

  • O-Benzyl Ether: Stable to TFA/TES reduction (requires HF or TFMSA for cleavage), ensuring the side chain remains protected.

Workflow Visualization

SynthesisWorkflowStartStarting Material:Fmoc-D-Tyr(Bzl)-OHStep1Step 1: Oxazolidinone Formation(Paraformaldehyde, p-TsOH, Toluene)Start->Step1 Cyclization(-H2O)InterIntermediate:Fmoc-D-Tyr(Bzl)-OxazolidinoneStep1->Inter IsolationStep2Step 2: Reductive Ring Opening(Triethylsilane, TFA, DCM)Inter->Step2 Reductive AcidolysisProductFinal Product:Fmoc-N-Me-D-Tyr(Bzl)-OHStep2->Product Purification

Figure 1: The Freidinger Oxazolidinone pathway ensures mono-methylation and preserves chirality.

Detailed Experimental Protocol

Materials & Equipment
  • Reagents: Fmoc-D-Tyr(Bzl)-OH (High purity), Paraformaldehyde (powder), p-Toluenesulfonic acid monohydrate (p-TsOH), Toluene, Trifluoroacetic acid (TFA), Triethylsilane (TES), Dichloromethane (DCM).

  • Equipment: Round-bottom flask, Dean-Stark trap (for water removal), Rotary evaporator, Silica gel column.

Step 1: Synthesis of Fmoc-D-Tyr(Bzl)-Oxazolidinone

Objective: Create the cyclic intermediate to facilitate specific methylation.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser, suspend Fmoc-D-Tyr(Bzl)-OH (10.0 mmol) in Toluene (100 mL).

  • Addition: Add Paraformaldehyde (30.0 mmol, 3 eq) and a catalytic amount of p-TsOH (0.5 mmol, 5 mol%).

  • Reflux: Heat the mixture to reflux (approx. 110°C). As the reaction proceeds, the suspension will clear, and water will collect in the trap.

  • Monitoring: Continue reflux for 1–2 hours. Monitor by TLC (EtOAc/Hexane 1:1). The product (oxazolidinone) is typically less polar than the starting material.

  • Workup:

    • Cool the solution to room temperature.

    • Wash with saturated aqueous NaHCO

      
       (2 x 50 mL) to remove p-TsOH.
      
    • Wash with Brine (50 mL).

    • Dry the organic layer over anhydrous MgSO

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude oxazolidinone is often pure enough for the next step. If necessary, purify via flash chromatography (Hexane/EtOAc gradient).

Checkpoint: The formation of the oxazolidinone is indicated by the disappearance of the amide proton signal in


Step 2: Reductive Ring Opening (The Methylation)

Objective: Open the oxazolidinone ring to yield the N-methyl group while retaining the Fmoc and O-benzyl groups.

  • Dissolution: Dissolve the Fmoc-D-Tyr(Bzl)-Oxazolidinone (from Step 1) in dry DCM (10 mL/g of precursor).

  • Reagent Prep: Add Triethylsilane (TES) (3.0 eq). Stir to ensure homogeneity.

  • Acidolysis: Add Trifluoroacetic acid (TFA) (10 mL/g of precursor) strictly dropwise. Caution: Exothermic.

    • Note: The ratio of TFA:DCM is typically 1:1 to ensure sufficient acidity for ring opening.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Monitoring: Monitor by TLC or HPLC. The oxazolidinone spot should disappear, replaced by the slightly more polar N-methyl acid.

  • Workup:

    • Concentrate the mixture in vacuo to remove DCM and most TFA.

    • Co-evaporate with Toluene (3x) to remove residual TFA (critical to prevent degradation).

    • Dissolve the residue in Et

      
      O or EtOAc and wash with water (to remove residual acid/silane byproducts).
      
    • Extract the product into saturated aqueous NaHCO

      
       (careful, foaming).
      
    • Wash the aqueous layer with Et

      
      O (removes non-acidic impurities).
      
    • Acidify the aqueous layer with 1N HCl to pH 2–3. The product should precipitate as a white solid or oil.

    • Extract with EtOAc, dry over MgSO

      
      , and concentrate.
      
Final Purification
  • Crystallization: Attempt crystallization from EtOAc/Hexane or DCM/Ether.

  • Yield: Typical yields for this 2-step sequence are 85–95%.

Quality Control & Characterization Data

To validate the synthesis, the following parameters must be met.

TestMethodAcceptance Criteria
Identity ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

H-NMR (DMSO-d

)
N-Me singlet:

2.6–2.8 ppm (rotamers).Fmoc: 7.3–7.9 ppm.O-Bzl: 5.0 ppm (CH

), 7.3–7.4 ppm (Ph).
Purity HPLC (C18, ACN/H

O)

Area
Chirality Chiral HPLC

L-isomer (enantiomeric excess

)
Mass ESI-MS

consistent with calc. mass (approx. 507.58 g/mol )

Note on NMR Rotamers: N-methylated amino acids often exhibit complex NMR spectra due to cis/trans isomerization around the tertiary amide bond (Fmoc-N-Me). Expect dual peaks for the N-methyl and

Troubleshooting & Optimization

Incomplete Ring Opening

If the oxazolidinone persists during Step 2:

  • Cause: Insufficient acid strength or wet TFA.

  • Fix: Increase TFA concentration (up to neat TFA) or add a Lewis acid catalyst like TiCl

    
     (though TES/TFA is usually sufficient and gentler).
    
Loss of O-Benzyl Group
  • Observation: Appearance of a phenolic -OH peak (broad singlet ~9.2 ppm) or mass shift (-90 Da).

  • Cause: Reaction time too long or temperature too high during TFA treatment.

  • Prevention: Keep Step 2 at Room Temperature (20–25°C) and limit time to 4 hours. O-Benzyl ethers are generally stable to TFA/TES, but prolonged exposure can lead to slow cleavage.

Racemization
  • Risk: Low. The Freidinger method is stereoconservative.

  • Validation: Compare optical rotation

    
     with literature values for the L-enantiomer (sign inverted).
    

References

  • Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones. The Journal of Organic Chemistry, 48(1), 77–81. Link

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.[1][2] The Journal of Organic Chemistry, 70(13), 5183–5189. Link

  • Di Gioia, M. L., Leggio, A., & Liguori, A. (2009). N-Methylation of N-Fmoc-α-amino acids via oxazolidinones.[1] Current Protocols in Peptide Science. Link

  • Chem-Impex International. Product Data: Fmoc-N-Me-Tyr(Bzl)-OH.[3] (Verification of commercial stability and existence). Link

The Strategic Incorporation of N-Alpha-Methylated Amino Acids in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of


-

-methylated amino acids represents a pivotal strategy in modern peptidomimetic drug design.[1][2][3][4] By replacing the amide proton (

) with a methyl group (

), medicinal chemists can dramatically alter the physicochemical landscape of a peptide.[5] This modification reduces hydrogen bond donor (HBD) count, enhances proteolytic stability, and restricts conformational flexibility. This guide provides a technical deep-dive into the rationale, synthetic methodologies, and structural consequences of

-methylation, designed for researchers aiming to transition peptides from "biological tools" to "druggable entities."[1]

Part 1: The Physicochemical Paradigm

The primary driver for


-methylation is the optimization of ADME properties, specifically membrane permeability and metabolic stability.
The Permeability Paradox & The "Chameleon Effect"

Peptides generally suffer from poor oral bioavailability due to their large size and high polarity. The energy cost to desolvate a peptide backbone (breaking water-amide H-bonds) to enter the lipid bilayer is prohibitively high.

  • H-Bond Donor Reduction: Each

    
    -methylation removes one H-bond donor. According to Lipinski’s Rules and Veber’s extensions, reducing HBD count is critical for permeability.
    
  • The Chameleon Effect: Research by Lokey et al. demonstrated that

    
    -methylated cyclic peptides (like Cyclosporine A) can adopt distinct conformations in different environments. In aqueous solution, they expose polar groups; in lipophilic environments (membranes), they sequester these groups via intramolecular hydrogen bonds (IMHBs), effectively "hiding" their polarity.
    
Metabolic Stability

Proteases (e.g., trypsin, chymotrypsin) require a specific conformation and hydrogen bonding network to hydrolyze peptide bonds.


-methylation introduces steric bulk that prevents the protease from accessing the scissile bond, extending the half-life (

) of the therapeutic agent.
Conformational Control

-methylation lowers the energy barrier between cis and trans amide bond isomers. While standard peptide bonds overwhelmingly favor trans, 

-methylated bonds have a higher population of cis conformers. This allows chemists to lock peptides into bioactive turn structures (e.g.,

-turns) without using Proline.

Part 2: Synthetic Methodologies

Synthesizing


-methylated peptides is non-trivial due to steric hindrance. Two primary approaches exist: using pre-methylated building blocks or performing site-selective 

-methylation on the solid support.[2]
Comparative Methodologies
MethodologyProsConsBest Use Case
Pre-Methylated Building Blocks High purity; no on-resin side reactions.Expensive; limited commercial availability for non-standard AAs; coupling to the bulky N-Me amine is difficult.When only 1-2 common residues (e.g., N-Me-Ala) are needed.
On-Resin Reductive Amination Inexpensive reagents.[2]Risk of over-alkylation; potential racemization; incompatible with some side chains.Simple sequences; N-terminal methylation.
On-Resin Sulfonamide (Nosyl) Strategy Gold Standard. Highly selective; compatible with SPPS; minimal racemization (Miller-Scanlan/Biron-Kessler).Adds 3 steps per cycle (Protect, Methylate, Deprotect).[6]Complex libraries; expensive/unnatural amino acids.
Visualization: The On-Resin Nosyl Strategy

The following diagram outlines the Miller-Scanlan/Biron-Kessler protocol, the most robust method for site-selective methylation during Solid Phase Peptide Synthesis (SPPS).

NosylStrategy cluster_checks Validation Checks Start Fmoc-AA-Resin Deprotect 1. Fmoc Removal (20% Piperidine) Start->Deprotect FreeAmine H2N-AA-Resin Deprotect->FreeAmine Protect 2. Activation (o-NBS-Cl, Collidine) FreeAmine->Protect Check1 Kaiser Test (Primary Amine) FreeAmine->Check1 NosylAmine o-NBS-NH-AA-Resin (Sulfonamide) Protect->NosylAmine Methylate 3. Methylation (DBU, MeI or Mitsunobu) NosylAmine->Methylate Acidic Proton MethylNosyl o-NBS-N(Me)-AA-Resin Methylate->MethylNosyl RemoveNosyl 4. Deprotection (DBU, 2-Mercaptoethanol) MethylNosyl->RemoveNosyl SecAmine HN(Me)-AA-Resin (Secondary Amine) RemoveNosyl->SecAmine Coupling 5. Difficult Coupling (HATU/HOAt or Triphosgene) SecAmine->Coupling Check2 Chloranil Test (Secondary Amine) SecAmine->Check2 NextAA Fmoc-AA-N(Me)-AA-Resin Coupling->NextAA

Caption: The o-NBS (Nosyl) protection strategy allows for site-selective N-methylation on solid support without over-alkylation.[7]

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Site-Selective On-Resin N-Methylation (Nosyl Strategy)

Based on the work of Miller & Scanlan (1997) and Biron & Kessler (2005).

Prerequisites:

  • Resin-bound peptide with a free N-terminal primary amine.

  • Solvent: NMP (N-methylpyrrolidone) is preferred over DMF for better swelling and solubility.

Step 1: Sulfonamide Protection (The Activation)

  • Wash resin with NMP (3x).

  • Add o-Nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 eq) and 2,4,6-Collidine (10 eq) in NMP.

  • Shake at room temperature (RT) for 15 minutes.

  • Wash with NMP (5x).

  • Validation: Perform a Kaiser Test . It should be negative (colorless beads), indicating the primary amine is capped.

Step 2: N-Methylation (The Reaction) [2][3]

  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (3 eq) in NMP.

  • Add Methyl Iodide (MeI) (10 eq) or Dimethyl Sulfate (10 eq).

    • Expert Note: For sterically hindered residues (e.g., Val, Ile), repeat this step twice.

  • Shake for 10 minutes.

  • Wash with NMP (5x).

Step 3: Desulfonylation (The Deprotection)

  • Add 2-Mercaptoethanol (10 eq) and DBU (5 eq) in NMP.[8]

  • Shake for 5 minutes.

  • Repeat this step once to ensure complete removal.

  • Wash with NMP (5x), DCM (3x), then NMP (3x).

  • Validation: Perform a Chloranil Test .

    • Mechanism:[9] Chloranil reacts with secondary amines to turn beads blue/green. (Note: Kaiser test does not work reliably for secondary amines).

Step 4: Coupling the Next Amino Acid (The Challenge) Coupling to an


-methylated amine is difficult due to steric hindrance.
  • Use HATU (2 eq) and HOAt (2 eq) with DIEA (4 eq).

  • Double couple (2 x 1 hour).

  • Alternative: If HATU fails, use Triphosgene to generate an acid chloride in situ (highly reactive).

Part 4: Case Study - Cyclosporine A (CsA)

Cyclosporine A is the archetype of


-methylated peptide drugs.[10][11] It contains 11 residues, 7 of which are 

-methylated.
Structural Logic
  • Sequence: Cyclo(-MeBmt-Abu-MeGly-MeLeu-Val-MeLeu-Ala-D-Ala-MeLeu-MeLeu-MeVal-).

  • Permeability: Despite a molecular weight >1200 Da, CsA has oral bioavailability (~30%).

  • Mechanism:

    • In Chloroform (Membrane Mimic): CsA adopts a "closed" conformation.[12] All 4 polar amide protons form intramolecular hydrogen bonds (IMHBs). The surface is lipophilic.

    • In Water: It relaxes into an "open" conformation to interact with the solvent and the target (Cyclophilin).

    • Significance: This "chameleon" behavior is only possible due to the strategic placement of

      
      -methyl groups, which remove specific H-bond donors that would otherwise require solvation.
      
Visualization: The Permeability Mechanism

ChameleonEffect cluster_conf1 Open Conformation cluster_conf2 Closed Conformation Aqueous Aqueous Environment (Blood/Gut) OpenPeptide Exposed H-Bonds High Polarity Aqueous->OpenPeptide Solvated Membrane Lipid Bilayer (Cell Membrane) ClosedPeptide Intramolecular H-Bonds (Shielded Polarity) Membrane->ClosedPeptide Conformational Shift Intracellular Intracellular Target (Cytosol) Intracellular->OpenPeptide Re-equilibration OpenPeptide->Membrane Desolvation Penalty (Reduced by N-Me) ClosedPeptide->Intracellular Passive Diffusion

Caption: The "Chameleon Effect" allows N-methylated peptides to shield polar groups in membranes and expose them in aqueous cytosol.

References

  • Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society.[13][14] Link

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Link

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry.[1] Accounts of Chemical Research. Link

  • White, T. R., Renzelman, C. M., Rand, A. C., Rezai, T., McEwen, C. M., Gelev, V. M., ... & Lokey, R. S. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology. Link

  • Ovadia, O., et al. (2011). The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. Molecular Pharmaceutics. Link

Sources

Advanced Strategy: The Benzyl Group for Tyrosine Side-Chain Protection

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Boc-Chemistry Solid Phase Peptide Synthesis (SPPS)

Executive Summary

In the landscape of peptide synthesis, the protection of Tyrosine’s phenolic hydroxyl group is critical to prevent O-acylation and alkylation.[1] While the tert-butyl (tBu) group dominates Fmoc chemistry, the Benzyl (Bzl) ether remains the cornerstone of Boc/Bzl strategy . However, the use of the unmodified benzyl group is fraught with specific mechanistic risks—primarily the acid-catalyzed O-to-C rearrangement (3-benzyltyrosine formation).

This guide provides a rigorous technical analysis of the Tyr(Bzl) protection strategy, detailing the mechanistic causality of side reactions, the evolution of halogenated derivatives (e.g., 2,6-Cl-Bzl), and the "Low-High" HF cleavage protocol required to ensure peptide integrity.

The Chemistry of Tyr(Bzl) Protection

The Tyrosine side chain contains a nucleophilic phenol moiety (


). Without protection, this group can undergo O-acylation during peptide coupling, leading to branched peptides or polymerization.
2.1 Structure and Stability Profile

The Benzyl group masks the phenol as an aryl-alkyl ether.

  • Stability: Stable to 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), which is used to remove the N

    
    -Boc group during repetitive synthesis cycles.[2]
    
  • Lability: Cleaved by strong anhydrous acids such as Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).

2.2 The "Achilles Heel": 3-Benzyltyrosine Rearrangement

The primary failure mode of Tyr(Bzl) is not incomplete coupling, but rather a side reaction during final deprotection. Upon treatment with strong acid (HF), the ether linkage is protonated and cleaved, generating a benzyl carbocation .

If not immediately quenched by a scavenger, this carbocation acts as an electrophile. Due to the proximity of the Tyrosine aromatic ring, the carbocation attacks the ortho-position of the phenol (which is activated by the hydroxyl group), resulting in the thermodynamically stable 3-benzyltyrosine . This is an irreversible modification that increases the peptide's mass by +90 Da (if the benzyl is retained) or simply results in an isomer if the mechanism is intramolecular transfer.

Mechanistic Visualization: The O-to-C Migration

The following diagram illustrates the competing pathways during HF cleavage: the desired scavenger trapping versus the undesired rearrangement.

Tyr_Bzl_Mechanism cluster_0 Acidolysis Initiation cluster_1 Reactive Intermediates cluster_2 Competing Pathways Tyr(Bzl) Tyr(Bzl) Ether (Protected) Protonation Protonation by HF Cleavage C-O Bond Cleavage Carbocation Benzyl Carbocation [Bn+] Cleavage->Carbocation Phenol Free Tyrosine Phenol (Nucleophilic Ring) Cleavage->Phenol Scavenger Scavenger (p-Cresol) Trapping Carbocation->Scavenger Kinetic Control (High Scavenger Conc) Rearrangement Electrophilic Attack on Tyr Ring (Ortho) Carbocation->Rearrangement Proximity Effect (Low Scavenger) Out_Desired Desired Product: Tyrosine + Bn-Cresol Phenol->Out_Desired Scavenger->Out_Desired Out_SideRxn Side Product: 3-Benzyltyrosine Rearrangement->Out_SideRxn

Caption: Mechanistic bifurcation during HF cleavage. The benzyl carbocation [Bn+] must be intercepted by p-Cresol to prevent electrophilic attack on the Tyrosine ring.

Strategic Evolution: From Bzl to Halogenated Derivatives

To mitigate the rearrangement risk, the field evolved from the simple Benzyl group to halogenated derivatives. These electron-withdrawing substituents destabilize the carbocation, making the ether bond more resistant to premature cleavage and the resulting carbocation less electrophilic (or requiring harsher conditions to form, allowing for better control).

Protecting GroupStructureStability (TFA)HF Cleavage ConditionRisk of 3-Bn-TyrRecommendation
Benzyl (Bzl) UnsubstitutedModerateStandard HFHigh (15-20% without scavengers)Use only for short peptides or with Low-High HF.
2,6-Dichlorobenzyl (2,6-Cl-Bzl) EtherHigh (5000x > Bzl)Standard HFLow (<1%)Industry Standard for Boc SPPS.
2-Bromobenzyloxycarbonyl (2-Br-Z) CarbonateHighStandard HFLowExcellent alternative; strictly prevents alkylation.

Expert Insight: For synthesis of peptides >10 residues using Boc chemistry, Tyr(2,6-Cl-Bzl) is the superior choice over Tyr(Bzl). The increased stability prevents gradual loss of the protecting group during repeated TFA treatments (which can lead to branching), and the chlorine substituents suppress the rearrangement during HF cleavage.

Protocol: The "Low-High" HF Cleavage System

If you must use Tyr(Bzl)—or to ensure maximum purity with Tyr(2,6-Cl-Bzl)—the Tam "Low-High" HF cleavage protocol is the mandatory standard. It separates the deprotection mechanism into two distinct physicochemical regimes:


 (Low HF) and 

(High HF).
Phase 1: Low HF (S_N2 Mechanism)

This step removes the Benzyl group via a push-pull mechanism that avoids generating a free carbocation.

  • Reagents: HF / Dimethyl Sulfide (DMS) / p-Cresol (25 : 65 : 10 v/v).[3]

  • Mechanism: The high concentration of DMS acts as a nucleophile, while HF protonates the ether. The Benzyl group is transferred directly to the DMS, forming a sulfonium salt, which is essentially non-electrophilic toward the Tyr ring.

Phase 2: High HF (S_N1 Mechanism)

This step removes stubborn groups (like Arg(Tos) or Cys(MBzl)) and completes the cleavage.

  • Reagents: HF / p-Cresol (90 : 10 v/v).

  • Note: DMS must be removed before this step to prevent S-alkylation of Cysteine or Methionine.

Detailed Workflow
  • Preparation:

    • Dry the peptide-resin thoroughly (P2O5, overnight).

    • Scavenger Cocktail: Prepare a mixture of DMS (6.5 mL) and p-Cresol (1.0 mL) per gram of resin.

  • Low HF Reaction:

    • Cool reaction vessel to -78°C (Dry ice/Acetone).

    • Distill 2.5 mL anhydrous HF into the vessel.

    • Warm to 0°C and stir for 2 hours .

    • Result: Tyr(Bzl) is cleaved; Formyl-Trp is deformylated; Met(O) is reduced.

  • Evaporation & Wash:

    • Evaporate HF and DMS under vacuum at 0°C.

    • Wash the resin with EtOAc or Ether to remove the benzyl-sulfonium byproducts and excess scavengers.

  • High HF Reaction:

    • Add p-Cresol (1 mL/g resin).

    • Distill 10 mL anhydrous HF into the vessel.

    • Stir at -5°C to 0°C for 45-60 minutes .

    • Result: Cleavage of Arg(Tos), Cys(MBzl), and release of peptide from resin.

  • Workup:

    • Evaporate HF.[4]

    • Precipitate peptide in cold diethyl ether.[5]

Troubleshooting & Analytics

When validating a Tyr(Bzl) synthesis, specific analytical markers indicate failure.

  • HPLC Shift: 3-Benzyltyrosine is more hydrophobic than Tyrosine. Look for a satellite peak eluting after the main product peak on C18 RP-HPLC.

  • Mass Spectrometry:

    • Intramolecular Rearrangement: Mass is identical to the desired product (isomer). Requires MS/MS sequencing or NMR to detect.

    • Intermolecular Alkylation: +90 Da adducts on other nucleophilic residues (Met, Trp, Cys).

  • UV Spectroscopy: 3-Benzyltyrosine has a distinct UV absorption shift compared to unmodified Tyrosine due to the alkyl substitution on the ring.

References
  • Merrifield, R. B. (1963).[2][3] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[4] Link

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983).[6] SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis.[6] Journal of the American Chemical Society.[4] Link

  • Erickson, B. W., & Merrifield, R. B. (1973).[4] Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine. Journal of the American Chemical Society.[4] Link

  • Pennington, M. W. (1994).[7] HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Methods in Molecular Biology. Link

  • Kiso, Y., et al. (1980).[8] Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements.[8] Chemical and Pharmaceutical Bulletin. Link

Sources

The Fmoc Protecting Group: A Mechanistic & Practical Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 9-Fluorenylmethoxycarbonyl (Fmoc) group represents the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS). Unlike its predecessor, the Boc (tert-butyloxycarbonyl) group, Fmoc relies on base-lability, enabling an orthogonal protection strategy that eliminates the need for hazardous liquid hydrogen fluoride (HF) during final cleavage. This guide dissects the mechanistic nuances of Fmoc chemistry, addresses critical side reactions like aspartimide formation, and provides validated protocols for high-fidelity synthesis.

The Mechanistic Foundation: Why Fmoc Works

The utility of the Fmoc group stems from the unique electronic properties of the fluorene ring system. It is not merely a "cap"; it is a chemical switch designed to be stable toward acid but highly sensitive to mild bases.

The Orthogonal Strategy

In Fmoc SPPS, protection is orthogonal:

  • N-α-Protection (Fmoc): Removed by base (typically 20% Piperidine).[1]

  • Side-Chain Protection (tBu, Trt, Pbf, Boc): Removed by acid (TFA).[2]

  • Resin Linkage: Cleaved by acid (TFA).[3][4]

This contrasts with Boc chemistry, where both N-α and side-chain groups are acid-labile (graded acidolability), often leading to side-chain loss during chain elongation.

The E1cB Elimination Mechanism

The removal of the Fmoc group follows an E1cB (Elimination Unimolecular conjugate Base) mechanism. The electron-withdrawing nature of the fluorene ring system, combined with the urethane linkage, renders the proton at the 9-position (H-9) acidic.

The Reaction Cascade:

  • Proton Abstraction: A secondary amine (base) abstracts the acidic H-9 proton.[5]

  • Elimination: The resulting carbanion collapses to form dibenzofulvene (DBF), releasing CO₂ and the free amine.

  • Scavenging: The highly reactive DBF intermediate is immediately trapped by the excess secondary amine (piperidine) to form a fulvene-piperidine adduct. Note: Failure to scavenge DBF leads to re-attachment to the free amine, halting synthesis.

Visualization: Fmoc Deprotection Pathway

FmocMechanism FmocPeptide Fmoc-Peptide-Resin Carbanion Carbanion Intermediate FmocPeptide->Carbanion Proton Abstraction (H-9) Base Base (Piperidine) Base->Carbanion DBF Dibenzofulvene (DBF) + CO2 + Free Amine Carbanion->DBF Beta-Elimination Adduct DBF-Piperidine Adduct (Stable Waste) DBF->Adduct Scavenging via Excess Base ActivePeptide H2N-Peptide-Resin (Ready for Coupling) DBF->ActivePeptide Release

Caption: The E1cB elimination pathway of the Fmoc group. Effective scavenging of Dibenzofulvene (DBF) is critical to prevent backward reaction.

Reagents & Solvents: Beyond the Basics

Deprotection Reagents

While 20% Piperidine in DMF is the industry standard, specific scenarios require optimization.

ReagentCompositionUse CaseMechanism/Insight
Standard 20% Piperidine in DMFRoutine SynthesisBalanced basicity (pKa ~11.1) and nucleophilicity for removal and scavenging.[2][4]
Aggression Control 20% Piperidine + 0.1M HOBt/OxymaAsp-Gly / Asp-Asn sequencesAcidic additives suppress base-catalyzed aspartimide formation [1].
Green Alternative 20% 4-Methylpiperidine in 2-MeTHFGreen SPPSReduces toxicity; 4-methylpiperidine is a potent alternative to piperidine.
Mild Cleavage 50% Morpholine or PiperazineBase-sensitive linkersLower pKa avoids premature cleavage of chlorotrityl resins or sensitive PTMs.
Solvent Selection (Green SPPS)

Traditional solvents (DMF, NMP) are reprotoxic. Modern workflows are shifting toward:

  • 2-MeTHF (2-Methyltetrahydrofuran): Excellent for coupling steps; derived from renewable sources.

  • Binary Mixtures: 2-MeTHF alone often solvates Fmoc-amino acids poorly. A mixture of 2-MeTHF/CPME (Cyclopentyl methyl ether) or Gamma-Valerolactone (GVL) is increasingly adopted for "Green" protocols [2].

Coupling Strategies: Preventing Racemization

The activation of the carboxylic acid is the most risk-prone step for racemization (conversion of L-isomer to D-isomer).

The Golden Rule: Never pre-activate urethane-protected amino acids (Fmoc-AA-OH) in the absence of a nucleophile for extended periods.

Recommended Activation Systems
  • DIC / Oxyma Pure: The modern gold standard. Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a non-explosive replacement for HOBt/HOAt.[6] It creates a reactive ester that suppresses oxazolone formation (the primary pathway for racemization) [3].

  • HBTU / HATU + DIPEA: Fast and efficient (onium salts). Warning: Excess base (DIPEA) can cause capping (guanidinylation) of the N-terminus if the activation is slow.

Troubleshooting: The Aspartimide Problem

One of the most insidious side reactions in Fmoc chemistry is Aspartimide formation , particularly in sequences containing Asp-Gly , Asp-Asn , or Asp-Ser .

Mechanism: The nitrogen of the next amino acid attacks the ester of the Asp side chain, forming a cyclic imide. This ring opens to form a mix of


-peptides, 

-peptides, and racemized products.

Prevention Protocol:

  • Add Acid: Use 0.1M Oxyma or HOBt in the deprotection solution (Piperidine).

  • Bulky Protection: Switch from Fmoc-Asp(OtBu)-OH to Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester). The bulk prevents the cyclization.[7]

  • Backbone Protection: Use Hmb (2-hydroxy-4-methoxybenzyl) or Dmb protection on the next amino acid (e.g., Fmoc-Gly-(Dmb)-OH) to sterically hinder the amide nitrogen [1].

Final Cleavage & Isolation

The cleavage cocktail must simultaneously detach the peptide from the resin and remove side-chain protecting groups.[2]

The Scavenger Principle

Upon acidolysis, protecting groups (tBu, Trt, Pbf) form highly reactive carbocations. Without scavengers, these alkylate Trp, Met, Tyr, and Cys residues irreversibly.

Validated Cocktails
CocktailComposition (v/v)Best ForNotes
Reagent K TFA (82.5) / Phenol (5) / Water (5) / Thioanisole (5) / EDT (2.[2][3]5)Complex Sequences (Cys, Met, Trp, Tyr)The "Universal" cocktail.[2] EDT (Ethane dithiol) is foul-smelling but essential for Cys/Met [4].
Standard TFA (95) / TIS (2.[2]5) / Water (2.5)Robust Sequences (No Cys/Met)"Odorless" and simple. TIS (Triisopropylsilane) is the primary scavenger.
Reagent B TFA (88) / Phenol (5) / Water (5) / TIS (2)Trp-containing (No Cys/Met)Good for preventing Trp alkylation without using thiols.

Experimental Protocol: Manual Fmoc Cycle

Standard Operating Procedure for 0.1 mmol scale on Wang Resin.

Workflow Diagram

SPPS_Cycle Step1 1. Wash (DMF) Step2 2. Deprotect (20% Pip/DMF) Step1->Step2 Start Cycle Step3 3. Wash (DMF x5) Step2->Step3 Remove Fmoc Step4 4. Couple (AA + DIC + Oxyma) Step3->Step4 Prepare Resin Step5 5. Test (Kaiser/Chloranil) Step4->Step5 Reaction Complete? Step5->Step4 Fail (Re-couple) Step6 6. Wash (DMF x3) Step5->Step6 Pass Step6->Step2 Next AA

Caption: The iterative SPPS cycle. Note the critical decision point at Step 5 (Colorimetric Test).

Step-by-Step Methodology
  • Resin Swelling:

    • Place 0.1 mmol Fmoc-Wang resin in a fritted syringe.

    • Add 5 mL DMF. Agitate for 30 mins. Drain.

  • Fmoc Deprotection:

    • Add 3 mL 20% Piperidine in DMF .

    • Agitate 3 mins. Drain.

    • Add fresh 3 mL 20% Piperidine in DMF .

    • Agitate 12 mins. Drain.

    • Validation: UV monitoring of the drain at 301 nm (dibenzofulvene adduct) confirms removal.

  • Washing:

    • Wash with DMF (3 mL)

      
       5 times. Ensure all piperidine is removed to prevent premature Fmoc removal of the incoming amino acid.
      
  • Coupling (DIC/Oxyma Method):

    • In a small vial, dissolve Fmoc-AA-OH (0.4 mmol, 4 eq) and Oxyma Pure (0.4 mmol, 4 eq) in 2 mL DMF.

    • Add DIC (0.4 mmol, 4 eq).

    • Immediate transfer to the resin syringe (pre-activation < 2 mins to minimize racemization).

    • Agitate for 60 mins at Room Temp.

  • Monitoring (Kaiser Test):

    • Take a few resin beads. Add 1 drop each of Ninhydrin, Phenol, and KCN solutions. Heat at 100°C for 1 min.

    • Blue beads: Incomplete coupling (Free amines present).

      
      Re-couple .
      
    • Yellow beads: Complete coupling.

      
      Proceed .
      
  • Final Cleavage:

    • Wash resin with DCM

      
       5 to remove DMF. Dry under vacuum.[4]
      
    • Add Reagent K (see Section 5). Shake 2-3 hours.

    • Precipitate filtrate in cold Diethyl Ether (-20°C). Centrifuge to pellet the peptide.

References

  • Aspartimide Formation and Prevention

    • Mergler, M., et al. "Aspartimide formation in Fmoc SPPS." Journal of Peptide Science.
  • Green Solvents in SPPS

    • Lopez, J., et al. "2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions." ACS Sustainable Chemistry & Engineering.
  • Oxyma Pure vs.

    • Subirós-Funosas, R., et al.
  • Cleavage Cocktails (Reagent K)

    • King, D.S., Fields, C.G., Fields, G.B. "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis."[4][8] International Journal of Peptide and Protein Research.[5]

  • Original Fmoc Discovery

    • Carpino, L. A., & Han, G. Y.[5][8][9][10] "The 9-Fluorenylmethoxycarbonyl amino-protecting group."[10][11][12] The Journal of Organic Chemistry (1972).[8][9]

Sources

Methodological & Application

protocol for incorporating Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine in SPPS

Application Note: Protocol for Incorporating Fmoc-N -methyl-O-benzyl-D-tyrosine in SPPS

Executive Summary

The incorporation of Fmoc-N


-methyl-O-benzyl-D-tyrosine
  • Steric Hindrance: The

    
    -methyl group creates significant steric bulk, drastically reducing the nucleophilicity of the amine during the subsequent coupling step.
    
  • Side-Reaction Risk:

    
    -alkylated amino acids at the chain terminus are highly prone to diketopiperazine (DKP)  formation, which can cleave the dipeptide from the resin, resulting in deletion sequences.
    
  • Orthogonal Protection: The O-benzyl (Bzl) group is stable to standard TFA cleavage cocktails. Its use implies a requirement for either a side-chain protected peptide or a downstream deprotection strategy (e.g., HF, TFMSA, or hydrogenolysis).

This guide provides a field-proven protocol to overcome these barriers, utilizing high-efficiency coupling reagents (HATU/HOAt), specialized monitoring (Chloranil test), and resin selection strategies to ensure sequence fidelity.

Strategic Considerations & Mechanism

The "Difficult Coupling" Phenomenon

Coupling onto a secondary amine (the N-methylated residue) is the rate-limiting step. Standard carbodiimides (DIC) or uronium salts (HBTU) often fail to drive this reaction to completion, leading to deletion impurities. We utilize HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) combined with HOAt , which generates a highly reactive 7-azabenzotriazole active ester, accelerating the reaction kinetics by orders of magnitude compared to HOBt esters.

Mitigating Diketopiperazine (DKP) Formation

When the Fmoc group is removed from the N-methylated residue, the resulting secondary amine can intramolecularly attack the C-terminal ester linkage to the resin. This cyclization releases the dipeptide as a DKP byproduct.

  • Solution: Use 2-Chlorotrityl Chloride (2-CTC) Resin . The steric bulk of the trityl linker significantly inhibits the conformational flexibility required for DKP formation.

Visual Workflow: The N-Methyl Cycle

N_Methyl_Workflowcluster_DKPRisk MitigationStartResin-Bound Peptide(Free Amine)Coupling1Step 1: Couple Fmoc-N-Me-D-Tyr(Bzl)-OH(Standard Activation)Start->Coupling1DeprotectionStep 2: Fmoc Removal(Critical DKP Risk Zone)Coupling1->Deprotection  Fmoc-Peptide-ResinWashExtensive Wash (DMF/DCM)Deprotection->Wash  Secondary Amine ExposedTestQC: Chloranil Test(Must be Blue/Green)Wash->TestCoupling2Step 3: Couple Next AA(HATU/HOAt - Double Couple)Test->Coupling2  Positive (Blue)CheckQC: Chloranil Test(Must be Colorless)Coupling2->CheckCheck->Coupling2  Positive (Incomplete)FinishElongation ContinuesCheck->Finish  Negative (Complete)

Figure 1: Workflow for incorporating N-methylated residues. Note the critical QC checkpoints using the Chloranil test, as Ninhydrin is ineffective for secondary amines.

Materials & Reagents

ComponentSpecificationPurpose
Amino Acid Fmoc-N-Me-D-Tyr(Bzl)-OHTarget residue.
Coupling Reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)High-power activation for hindered amines.
Additive HOAt (1-Hydroxy-7-azabenzotriazole)Suppresses racemization; enhances rate.
Base DIPEA (Diisopropylethylamine)Tertiary base.[1][2]
Resin 2-Chlorotrityl Chloride (2-CTC) Steric bulk prevents DKP formation.
Detection Chloranil Reagent 2% Chloranil in DMF + 2% Acetaldehyde in DMF.[3][4]

Detailed Experimental Protocol

Phase 1: Coupling Fmoc-N-Me-D-Tyr(Bzl)-OH to the Resin

This step attaches the N-methylated residue to the growing chain. While less hindered than the subsequent step, efficient activation is required.

  • Activation:

    • Dissolve Fmoc-N-Me-D-Tyr(Bzl)-OH (3.0 eq) and HATU (2.9 eq) in minimum dry DMF.

    • Add HOAt (3.0 eq).

    • Add DIPEA (6.0 eq) immediately prior to addition to the resin.

    • Note: Pre-activation should not exceed 2 minutes to avoid racemization.

  • Coupling:

    • Add the mixture to the resin-bound peptide.

    • Agitate at Room Temperature (RT) for 2 hours .

    • Double Coupling: Drain and repeat with fresh reagents for 1 hour to ensure 100% incorporation.

  • Monitoring:

    • Perform a standard Kaiser Test .[5]

    • Result: Beads should be colorless (negative). If blue, repeat coupling.[6]

Phase 2: Fmoc Deprotection (The DKP Danger Zone)

Standard piperidine deprotection can be too slow, allowing time for DKP formation. We use a modified protocol.

  • Reagent: 20% Piperidine in DMF (Standard) OR 5% Piperazine + 2% DBU in NMP (Accelerated/Milder).

  • Procedure:

    • Short treatment: 2 minutes (Flow wash).[1]

    • Long treatment: 8 minutes.

    • Wash immediately and thoroughly with DMF (5x) and DCM (3x).

    • Critical: Do not leave the resin sitting in the deprotection solution or DMF after this step. Proceed immediately to Phase 3.

Phase 3: Coupling onto the N-Methyl Terminus

This is the most difficult step. The secondary amine is a poor nucleophile.

  • QC Check (Chloranil Test):

    • Take a small sample of resin beads.[4][5][6][7][8]

    • Add 2 drops of 2% Acetaldehyde in DMF and 2 drops of 2% Chloranil in DMF.[3]

    • Wait 5 minutes.

    • Result: Beads should turn Dark Blue/Green . (Ninhydrin would only show a faint reddish color, which is unreliable).

  • Activation (Next Amino Acid):

    • Dissolve the Next Fmoc-Amino Acid (5.0 eq) and HATU (4.9 eq) in DMF.

    • Add HOAt (5.0 eq).

    • Add DIPEA (10.0 eq).

  • Coupling:

    • Add to resin.[4][5][6][7][8][9][10] Agitate for 3 hours at RT.

    • Mandatory Double Coupling: Drain. Repeat with fresh reagents (same equivalents) for 3 hours or overnight.

  • QC Check (Chloranil Test):

    • Repeat the Chloranil test.[4][8][11]

    • Target: Beads should be Colorless/Yellow .

    • Troubleshooting: If beads remain blue, perform a third coupling using COMU/Oxyma or convert the amino acid to its Acid Chloride (using Triphosgene/BTC) for extreme activation.

  • Capping (Crucial):

    • Treat resin with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 minutes. This terminates any unreacted N-methyl amines, preventing deletion sequences that are difficult to purify.

Cleavage and Side-Chain Management

Standard Cleavage (Bzl Retention)

The O-benzyl group on D-Tyrosine is stable to standard TFA cleavage conditions (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

  • Protocol: Treat resin with TFA cocktail for 2-3 hours. Precipitate in cold diethyl ether.

  • Outcome: The peptide will be cleaved from the resin, but the Tyr residue will remain as Tyr(Bzl) .

Removing the O-Benzyl Group (If required)

If the final application requires free D-Tyrosine, the Bzl group must be removed after TFA cleavage (or using a different cleavage strategy).

  • Method A: Hydrogenolysis (Gentle)

    • Dissolve purified peptide in MeOH/AcOH.

    • Add Pd/C catalyst and expose to H2 gas (balloon) for 4-12 hours.

  • Method B: Strong Acid (Harsh)

    • Use TFMSA (Trifluoromethanesulfonic acid) or HF (Hydrogen Fluoride) cleavage apparatus. Note: This is rarely done in standard Fmoc labs due to hazard.

Troubleshooting Guide

IssueObservationRoot CauseCorrective Action
Incomplete Coupling Chloranil test remains blue after double coupling.Steric hindrance of N-Me group.[6][12]1. Use COMU/Oxyma at 50°C (Microwave).2. Use Triphosgene to generate acid chloride in situ.[6]
Low Yield / Deletion Mass spec shows [M - (Residue 1 + Residue 2)].DKP formation cleaved dipeptide from resin.1. Switch to 2-CTC resin .2. Reduce Fmoc deprotection time.3. Use Trityl-protected N-Me amino acids if available.
Racemization HPLC shows diastereomeric peaks.Base-catalyzed epimerization during slow coupling.1. Use HOAt or Oxyma (suppresses racemization).2. Reduce DIPEA concentration (use Collidine instead).
False Negative Test Kaiser test is yellow, but coupling failed.Kaiser test does not detect secondary amines.[5]Always use Chloranil or Bromophenol Blue for N-methylated residues.

References

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Notes. Link

  • Vertex AI Search Results. "Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin." MDPI. Link

  • Peptide.com. "Chloranil Test Protocol for Secondary Amines." Peptide.com Technical Support. Link

  • Sigma-Aldrich. "Fmoc-N-Me-D-Tyr(Bzl)-OH Product Properties." Link

  • BenchChem. "Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis." Link

Application Note: Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Steric Hindrance and Diketopiperazine Formation

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in modern drug discovery.[1] N-methylation replaces the amide proton with a methyl group, resulting in two distinct pharmacological advantages:

  • Metabolic Stability: The removal of the amide hydrogen eliminates a primary recognition site for proteolytic enzymes, significantly extending the peptide's half-life in vivo.

  • Conformational Constraint: The N-methyl group restricts the rotation of the peptide backbone (

    
     angles) and eliminates a hydrogen bond donor, often forcing the peptide into specific conformations that can improve membrane permeability and receptor selectivity.
    

However, these benefits come at a cost to synthetic feasibility. The N-methyl group introduces severe steric hindrance and alters the nucleophilicity of the amine, rendering standard SPPS protocols ineffective.[2][3] This guide details the optimized protocols required to synthesize these difficult sequences.

Technical Challenges & Mechanistic Insights

The "Hard Step" vs. The "Easy Step"

It is vital to distinguish between two distinct synthetic challenges:

  • Coupling of an N-Me-AA: (e.g., coupling Fmoc-N-Me-Ala-OH to a resin-bound peptide). This is generally manageable with standard high-efficiency reagents.

  • Coupling onto an N-Me-AA: (e.g., coupling Fmoc-Ala-OH to a resin-bound N-Me-Ala). This is the critical bottleneck. The secondary amine of the resin-bound N-methyl residue is sterically shielded and less reactive than a primary amine. Standard reagents (HBTU/DIC) often fail here, leading to deletion sequences.

Diketopiperazine (DKP) Formation

The most catastrophic failure mode in N-methyl peptide synthesis occurs at the dipeptide stage. Upon deprotection of the second amino acid, the free secondary amine can back-bite onto the C-terminal carbonyl ester linkage. This cyclization releases a diketopiperazine (DKP) byproduct and cleaves the peptide from the resin, resulting in a complete loss of the growing chain.

Risk Factor: Highest when the C-terminal residues are Proline, Glycine, or N-methylated amino acids.

DKP_Mechanism cluster_0 Resin-Bound Dipeptide cluster_1 Cyclization Event Step1 Fmoc-AA2-AA1-Resin Step2 Free Amine (H-AA2-AA1-Resin) (High Risk State) Step1->Step2 Deprotection Attack Nucleophilic Attack on Ester Linkage Step2->Attack Conformational Folding Cleavage Chain Cleavage Attack->Cleavage Result Diketopiperazine (DKP) (Loss of Product) Cleavage->Result

Figure 1: Mechanism of Diketopiperazine (DKP) formation leading to premature chain loss.

Strategic Planning & Reagent Selection

Resin Selection (Critical for DKP Prevention)

To prevent DKP formation, use resins with bulky linkers that sterically hinder the back-biting attack.[4]

  • Recommended: 2-Chlorotrityl Chloride (2-CTC) Resin . The bulky trityl group makes the ester linkage difficult to access for the nucleophilic amine.

  • Alternative: TCP (Trityl chloride) resin.

  • Avoid: Wang resin (unless the first residue is anchored via a non-ester linkage) due to higher DKP susceptibility.

Coupling Reagents

Standard reagents (HBTU, TBTU) are insufficient for coupling onto N-methyl residues.

Reagent ClassRecommendationMechanism & Notes
Phosphonium Salts PyAOP / PyBOPPyAOP (7-azabenzotriazole) is superior due to the HOAt effect, which accelerates coupling via neighboring group participation.
Uronium Salts HATU / COMUHATU is the "gold standard" for hindered couplings. COMU is a safer, highly efficient alternative to HATU with similar performance.
Additives HOAt / OxymaEssential to suppress racemization and catalyze the reaction. HOAt is more effective than HOBt for N-methyl couplings.
Monitoring: The Chloranil Test

The Kaiser (ninhydrin) test does not work for secondary amines (N-methylated residues). It will yield a false negative (yellow) even if the amine is free.

  • Protocol: Use the Chloranil Test .[5][6][7][8]

    • Positive (Free secondary amine): Dark Blue/Green beads.

    • Negative (Coupled): Colorless/Yellow beads.

Optimized Protocol: Synthesis Workflow

Resin Loading (2-CTC Resin)
  • Swell 2-CTC resin in dry DCM for 30 min.

  • Dissolve Fmoc-AA-OH (1.2 eq) and DIPEA (4 eq) in dry DCM.

  • Add to resin and shake for 2 hours.

  • Capping: Add Methanol (1 mL per gram resin) to the reaction mixture and shake for 15 min to cap unreacted chloride sites.

  • Wash: 3x DCM, 3x DMF, 3x DCM.[7]

Standard Cycle (Coupling of N-Me-AA)

Use this cycle when the incoming amino acid is N-methylated, but the resin-bound amine is primary.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: Keep deprotection times short to minimize DKP risk if at dipeptide stage.[9]

  • Wash: 3x DMF, 3x DCM, 3x DMF.

  • Coupling:

    • AA (4 eq) + HATU (4 eq) + DIPEA (8 eq) in DMF.[10]

    • Reaction time: 45–60 min.

  • Monitor: Kaiser Test (since resin amine is primary).

Difficult Cycle (Coupling onto N-Me-AA)

Use this cycle when the resin-bound residue is N-methylated.

  • Deprotection: 20% Piperidine in DMF (2 x 10 min).

  • Wash: 3x DMF, 3x DCM, 3x DMF.

  • Activation (Pre-activation is crucial):

    • Dissolve Fmoc-AA-OH (5 eq) and HATU or COMU (5 eq) in minimal DMF.

    • Add HOAt (5 eq) if available.

    • Add DIPEA (10 eq).

    • Allow to activate for 1–2 minutes before adding to resin.

  • Coupling:

    • Add activated mixture to resin.[3][10]

    • Microwave (Recommended): 75°C for 10–15 min (except for Cys/His, use 50°C).

    • Room Temp Alternative: Double couple (2 x 2 hours).

  • Monitor: Chloranil Test .

    • If Blue:[5][6] Repeat coupling with PyAOP (5 eq) + HOAt (5 eq) + DIPEA (10 eq) in NMP (N-methylpyrrolidone).

Cleavage
  • Wash resin 5x DCM.

  • Add Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

  • Shake for 2–3 hours.

  • Precipitate in cold diethyl ether.

Workflow Visualization

Synthesis_Workflow Start Start Cycle Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect CheckResin Is Resin-Bound Amine N-Methylated? Deprotect->CheckResin StandardCoup Standard Coupling (HBTU/DIPEA) CheckResin->StandardCoup No (Primary) HardCoup Difficult Coupling (HATU/HOAt or PyAOP) Microwave Preferred CheckResin->HardCoup Yes (Secondary) Kaiser Kaiser Test (Primary Amine) StandardCoup->Kaiser Chloranil Chloranil Test (Secondary Amine) HardCoup->Chloranil Monitor Monitoring Test Result Coupling Complete? Kaiser->Result Chloranil->Result Recouple Re-Couple (Switch Solvent to NMP) Result->Recouple Fail (Blue) NextCycle Proceed to Next AA Result->NextCycle Pass (Colorless) Recouple->HardCoup

Figure 2: Decision tree for selecting coupling conditions and monitoring methods.

Troubleshooting Guide

IssueObservationRoot CauseSolution
Low Yield (Deletion) Mass spec shows [M - AA] peaks.Incomplete coupling onto steric N-Me group.[1][11]Switch to PyAOP/HOAt in NMP. Use Microwave heating (75°C). Perform double coupling.
Total Loss of Product No peptide found after cleavage.DKP formation at dipeptide stage.Use 2-CTC resin . Ensure Fmoc-deprotection of the 2nd residue is short (2x3 min).
Racemization HPLC shows split peaks/isomers.Over-activation or high temp with Cys/His.Use Oxyma Pure instead of HOBt. Lower microwave temp to 50°C for Cys/His. Use Collidine (TMP) instead of DIPEA.
False Negative Test Kaiser test is yellow but coupling failed.Kaiser test used on N-Me amine.[6]Use Chloranil or Isatin tests for secondary amines.[5][6]

References

  • Teixidó, M., Albericio, F., & Giralt, E. (2005).[10] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166.[10][12]

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support.[11] Journal of Peptide Science, 12(3), 213–219.

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

  • Merck (Sigma-Aldrich). (n.d.). Color Tests for Solid Phase Peptide Synthesis.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Reference for 2-CTC resin stability).

Sources

Application Notes and Protocols for the Cleavage of Fmoc-Nα-methyl-O-benzyl-D-tyrosine from Solid-Phase Synthesis Resins

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Peptide Chemistry Division

Introduction

The incorporation of N-methylated amino acids, such as Fmoc-Nα-methyl-O-benzyl-D-tyrosine, into peptide sequences is a powerful strategy in medicinal chemistry to enhance metabolic stability, improve cell permeability, and modulate conformation. However, the unique steric and electronic properties of these residues present distinct challenges during solid-phase peptide synthesis (SPPS), particularly at the final cleavage and deprotection stage. The N-methyl group can sterically hinder the access of reagents, while the O-benzyl ether of tyrosine requires robust acidic conditions for its removal, which can concurrently promote undesirable side reactions.

This comprehensive guide provides a detailed examination of the protocols for the efficient cleavage of peptides containing Nα-methyl-O-benzyl-D-tyrosine from the solid support. It delves into the mechanistic rationale behind the selection of cleavage cocktails, offers step-by-step experimental procedures, and provides a troubleshooting framework to address common challenges. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex and modified peptides.

The Mechanistic Imperative: Understanding Cleavage and Deprotection Chemistry

The final step in Fmoc-based SPPS involves the acidic cleavage of the peptide from the resin linker and the simultaneous removal of side-chain protecting groups. This process is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[1][2] The cleavage of the O-benzyl ether from the tyrosine side chain proceeds via an acid-catalyzed SN1 mechanism. The ether oxygen is protonated by TFA, creating a good leaving group (benzyl alcohol). The subsequent departure of the benzyl group generates a highly reactive benzyl cation.

Simultaneously, other acid-labile protecting groups, such as the tert-butyl (tBu) group, are cleaved, generating tert-butyl cations.[3] These electrophilic carbocations can react with nucleophilic residues within the peptide sequence, such as the indole ring of tryptophan or the phenol ring of deprotected tyrosine, leading to unwanted side products.[4] The primary role of a "cleavage cocktail" is to provide a mixture of scavengers that can efficiently trap these reactive cations, thereby preserving the integrity of the desired peptide.[1][4]

The N-methyl group on the adjacent alpha-amine does not directly participate in the cleavage chemistry but can influence the local environment and reaction kinetics. It can contribute to peptide aggregation, potentially hindering the access of TFA and scavengers to the cleavage sites.

Resin Selection: Impact on Cleavage Efficiency

The choice of solid support can influence the efficiency of the final cleavage. While a variety of resins are available for Fmoc SPPS, the most common for the synthesis of C-terminal carboxylic acids are Wang resin and 2-chlorotrityl chloride (2-CTC) resin.

  • Wang Resin: This resin employs a p-alkoxybenzyl alcohol linker, which is cleaved under strong acidic conditions (typically >90% TFA). It is a robust and widely used resin, but the required strong acidity can sometimes exacerbate side reactions.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: This hyper-acid-labile resin allows for the cleavage of the peptide under much milder acidic conditions (e.g., 1-2% TFA in dichloromethane).[5][6] This is particularly advantageous for preparing protected peptide fragments. However, for the complete deprotection of the O-benzyl group on tyrosine, a final treatment with a strong TFA cocktail is still necessary.

For peptides containing Nα-methyl-O-benzyl-D-tyrosine, Wang resin is a common choice for direct cleavage and deprotection. If a milder initial cleavage is desired, 2-CTC resin can be employed, followed by a separate deprotection step in a strong acid cocktail.

Core Protocols: Cleavage Cocktail Formulations and Procedures

The selection of an appropriate cleavage cocktail is critical for maximizing the yield and purity of the final peptide. The composition of the cocktail is dictated by the amino acid sequence of the peptide, with particular attention to sensitive residues.

Table 1: Recommended Cleavage Cocktails for Peptides Containing Nα-methyl-O-benzyl-D-tyrosine
Reagent CocktailComposition (v/v/w)Key Scavengers & RationaleRecommended For
Reagent K TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5 : 5 : 5 : 5 : 2.5)Phenol & Thioanisole: Cation scavengers that protect tyrosine and tryptophan. Thioanisole also promotes benzyl ether cleavage.[7] Water: Scavenger for tert-butyl cations.[8] EDT: Reduces methionine sulfoxide and scavenges trityl cations.General purpose, peptides containing Tyr, Trp, Met, Cys.[4][9]
Reagent B TFA / Phenol / Water / Triisopropylsilane (TIPS) (88 : 5 : 5 : 2)Phenol & Water: Cation scavengers. TIPS: A highly effective scavenger for trityl and other carbocations.[2]Peptides containing Arg(Pmc/Pbf), Trp, Tyr.[8][10]
TFA / TIPS / Water TFA / Triisopropylsilane (TIPS) / Water (95 : 2.5 : 2.5)TIPS & Water: A simpler cocktail effective for many sequences. TIPS is a potent scavenger.Peptides without highly sensitive residues like Met or multiple Trp.
Standard Cleavage and Deprotection Protocol

This protocol is a general guideline and should be optimized based on the specific peptide sequence and scale of the synthesis.

Materials and Reagents:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Selected scavengers (Phenol, Thioanisole, 1,2-Ethanedithiol, Triisopropylsilane, Water)

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Dichloromethane (DCM)

  • Reaction vessel (e.g., fritted syringe or round-bottom flask)

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon gas supply

Workflow Diagram:

Cleavage_Workflow Resin Peptide-Resin Wash DCM Wash (Swelling) Resin->Wash 1. Cleavage Add Cleavage Cocktail (e.g., Reagent K) 1-3 hours, RT Wash->Cleavage 2. Filter Filter to Collect Filtrate Cleavage->Filter 3. Precipitate Precipitate with Cold Ether/MTBE Filter->Precipitate 4. Centrifuge Centrifuge to Pellet Peptide Precipitate->Centrifuge 5. Wash_Pellet Wash Pellet with Cold Ether Centrifuge->Wash_Pellet 6. Dry Dry Crude Peptide (under N2 or vacuum) Wash_Pellet->Dry 7. Purify Purify via HPLC Dry->Purify 8.

Caption: General workflow for peptide cleavage and precipitation.

Step-by-Step Procedure:

  • Resin Preparation: Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel. Wash the resin with dichloromethane (DCM) for 1-2 minutes to swell the resin beads, then drain the DCM.[1]

  • Cleavage Reaction: Prepare the chosen cleavage cocktail (e.g., 2 mL of Reagent K). Add the cocktail to the resin.

    • Safety Note: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).[1] Phenol is toxic and mutagenic.

  • Gently agitate the mixture at room temperature for 1.5 to 3 hours. The reaction time may need to be optimized; prolonged exposure to TFA can lead to side reactions.[10][11]

  • Peptide Isolation: Filter the reaction mixture to separate the resin beads from the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.[12]

  • Precipitation: Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether or MTBE. A white precipitate of the crude peptide should form.[13]

  • Pelleting and Washing: Centrifuge the mixture to pellet the crude peptide. Carefully decant the ether. Wash the peptide pellet two more times with cold ether to remove residual scavengers and TFA.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis and Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and analyze by HPLC and mass spectrometry. Purify the peptide using preparative HPLC.

Troubleshooting Common Cleavage Issues

Table 2: Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Incomplete Cleavage Insufficient cleavage time or TFA concentration. Peptide aggregation hindering reagent access.Increase cleavage time to 3-4 hours. Perform a second cleavage on the resin. Use a stronger cleavage cocktail if applicable. Pre-swell the resin thoroughly in DCM.
Formation of 3-benzyltyrosine Inefficient scavenging of benzyl cations.Ensure an adequate concentration of scavengers like phenol or thioanisole.[7][14] Pentamethylbenzene has also been reported as an effective additive to suppress this side reaction.[7]
Oxidation of Methionine Reaction with carbocations or air oxidation.Include EDT or dimethyl sulfide (DMS) in the cleavage cocktail.[13]
Deletion of N-terminal N-methyl Amino Acid Acid-catalyzed fragmentation, particularly if the N-terminus is acetylated.[10][11]Minimize cleavage time.[11] Consider alternative N-terminal capping groups if this is a persistent issue.
Multiple Peaks in HPLC Slow cis/trans isomerization around the N-methyl-amide bond.[11]This is often inherent to N-methylated peptides. Heating the HPLC sample or using a different solvent system may help to coalesce the peaks.

Visualizing the Chemistry: Cleavage and Deprotection

The diagram below illustrates the key chemical transformations occurring during the TFA-mediated cleavage and deprotection of a resin-bound peptide containing Nα-methyl-O-benzyl-D-tyrosine.

Caption: Schematic of the cleavage and deprotection process.

Conclusion

The successful cleavage of peptides containing Fmoc-Nα-methyl-O-benzyl-D-tyrosine from solid support is a critical determinant of the overall success of the synthesis. A thorough understanding of the underlying cleavage chemistry, careful selection of the resin and cleavage cocktail, and adherence to optimized protocols are paramount. The use of robust scavenger cocktails, such as Reagent K, is highly recommended to mitigate the formation of side products arising from reactive carbocations. By employing the strategies and protocols outlined in this guide, researchers can confidently and efficiently obtain their target N-methylated peptides in high yield and purity, paving the way for further biological evaluation and drug discovery efforts.

References

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Available at: [Link]

  • GYROS PROTEIN TECHNOLOGIES. (n.d.). Fmoc Resin Cleavage and Deprotection. Available at: [Link]

  • Yoshino, H., Tsuchiya, Y., Saito, I., & Tsujii, M. (1987). Promoting Effect of Pentamethylbenzene on the Deprotection of O-Benzyltyrosine and Nε-Benzyloxycarbonyllysine with Trifluoroacetic Acid. Chemical and Pharmaceutical Bulletin, 35(8), 3438-3441. Available at: [Link]

  • Bodanszky, M., & Bodanszky, A. (1984). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 23(6), 565-572. Available at: [Link]

  • Wipf, P., & Kunz, H. (2007). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 61(5), 269-272. Available at: [Link]

  • AAPPTEС. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (pp. 63-72). Humana Press. Available at: [Link]

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189. Available at: [Link]

  • Peptide and Peptidomimetic Core. (n.d.). Peptide Cleavage from Resin Protocol. Available at: [Link]

  • Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. Available at: [Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. Available at: [Link]

  • Peptide and Peptidomimetic Core. (n.d.). Cleavage Cocktail Selection. Available at: [Link]

  • Carter, J. (2020, November 3). Answer to "I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides?". ResearchGate. Available at: [Link]

  • Yamashiro, D., & Li, C. H. (1973). Protection of tyrosine in solid-phase peptide synthesis. The Journal of Organic Chemistry, 38(14), 2594-2597. Available at: [Link]

  • Garcia-Martin, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7578. Available at: [Link]

  • Rahman, M. M., et al. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential Antibacterial Agents. Molecules, 29(17), 4028. Available at: [Link]

  • Garcia-Martin, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Center for Biotechnology Information. Available at: [Link]

  • EMD Millipore Corporation. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available at: [Link]

  • Bennett, C. E., et al. (2007). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of medicinal chemistry, 50(23), 5651-5659. Available at: [Link]

Sources

conditions for TFA cleavage of benzyl protecting group from tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Conditions for TFA Cleavage of Benzyl Protecting Groups from Tyrosine

Part 1: Executive Summary & Mechanistic Challenge

The Challenge: The Stability Paradox The Benzyl (Bzl) ether protecting group on Tyrosine (Tyr) is the cornerstone of Boc/Bzl solid-phase peptide synthesis (SPPS) . It is specifically designed to be stable against repeated exposure to 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), which is used to remove the N-terminal Boc group.

Therefore, "TFA cleavage of Tyr(Bzl)" is chemically counter-intuitive. Standard TFA cocktails (e.g., 95% TFA/Water/TIS) used in Fmoc chemistry will not cleave Tyr(Bzl).

To achieve cleavage using TFA as the primary solvent, one must alter the reaction landscape using one of two physicochemical strategies:

  • Acidity Amplification (Superacid Cocktails): enhancing the acidity of TFA using Trifluoromethanesulfonic acid (TFMSA) or Trimethylsilyl bromide (TMSBr).

  • Push-Pull Mechanism (

    
     Enhancement):  Using electron-rich scavengers (Thioanisole) to attack the benzyl group while TFA protonates the ether oxygen, lowering the activation energy without superacids.
    

Part 2: Mechanistic Visualization

The following diagram illustrates the two competing pathways: the desired cleavage vs. the dreaded 3-benzyltyrosine rearrangement (an irreversible side reaction).

Tyr_Cleavage_Mechanism TyrBzl Tyr(Bzl) Ether (Protonated) Transition Transition State [Ph-CH2...OH-Tyr]+ TyrBzl->Transition TFA/H+ FreeTyr Free Tyrosine (Target) Transition->FreeTyr Path A: Nucleophilic Attack (k_cleave) BzlScav Benzyl-Scavenger Adduct Transition->BzlScav Rearrange Intramolecular Friedel-Crafts Transition->Rearrange Path B: No Scavenger (k_rearrange) Scavenger Scavenger (Thioanisole/TFMSA) Scavenger->Transition Push-Pull Effect Tyr3Bzl 3-Benzyltyrosine (Impurity) Rearrange->Tyr3Bzl

Caption: Kinetic competition between scavenger-mediated deprotection (Path A) and intramolecular rearrangement to 3-benzyltyrosine (Path B).

Part 3: Detailed Protocols

Method A: The "Low-High" Acidity TFMSA Method (Recommended)

Best for: Replacing HF cleavage; Robustness; Preventing side reactions.[1]

This method, developed by Tam and Merrifield, uses TFMSA (Trifluoromethanesulfonic acid) in TFA. It operates in two stages to minimize side reactions like the reduction of Methionine sulfoxide or the alkylation of Tyrosine.

Reagents:

  • TFA: Trifluoroacetic Acid (HPLC Grade)

  • TFMSA: Trifluoromethanesulfonic Acid[2][3][4][5]

  • DMS: Dimethyl Sulfide[1][6]

  • m-Cresol: Scavenger (critical for preventing Tyr modification)

Protocol:

  • Preparation (Low Acidity Step):

    • Cool the peptide-resin (100 mg) to 0°C in an ice bath.

    • Prepare Mixture A : TFA : DMS : m-Cresol (10 : 30 : 10 v/v).

    • Add 1.0 mL of Mixture A to the resin.

    • Add TFMSA (100 µL) dropwise with vigorous stirring (Exothermic!).

    • Incubate: Stir at 0°C for 2 hours.

    • Mechanism:[3][5][7][8][9][10][11] This removes most protecting groups (Boc, tBu) and reduces Met(O), but leaves Tyr(Bzl) intact to prevent premature carbocation flooding.

  • Cleavage (High Acidity Step):

    • Evaporate the DMS/TFA under a stream of nitrogen (or filter and wash with TFA if resin volume allows, though evaporation is safer to retain peptide).

    • Add Mixture B : TFA : TFMSA : m-Cresol (90 : 10 : 10 v/v). Note: The concentration of TFMSA is now ~10%, creating a superacid environment.

    • Incubate: Stir at 0°C for 2 hours.

    • Mechanism:[3][5][7][8][9][10][11] The high acidity protonates the ether oxygen sufficiently for the scavenger to intercept the benzyl carbocation.

  • Work-up:

    • Precipitate the peptide by adding cold Diethyl Ether (10-fold excess).

    • Wash the pellet 3x with ether to remove the highly acidic TFMSA.

Method B: The TMSBr / Thioanisole "Push-Pull" Method

Best for: Labs avoiding TFMSA; Phosphotyrosine peptides.

Trimethylsilyl bromide (TMSBr) acts as a hard Lewis acid, while Thioanisole acts as a soft nucleophile ("Push-Pull"). This method is generally milder than TFMSA but highly effective for Bzl ethers.

Reagents:

  • TMSBr: Trimethylsilyl bromide (1 M final concentration)

  • Thioanisole: Soft nucleophile

  • TFA: Solvent[6][12]

  • EDT: Ethanedithiol (optional, if Cys/Met present)

Protocol:

  • Cocktail Preparation:

    • Mix TFA : Thioanisole : m-Cresol (approx. 80 : 15 : 5).

    • Chill to 0°C.

  • Reaction:

    • Add TMSBr to the cocktail to achieve a 1 M concentration (approx. 130 µL TMSBr per 1 mL solution).

    • Add the cocktail to the dry peptide-resin.

    • Incubate: 0°C for 60 minutes.

  • Work-up:

    • Filter resin and precipitate filtrate in cold ether.[1][13]

    • Note: TMSBr is moisture sensitive. Ensure all reagents are dry.

Method C: The "Soft Acid" Kiso Method (TFA/Thioanisole only)

Best for: Simple peptides where superacids are contraindicated.

While neat TFA fails, the Kiso method relies on the high concentration of Thioanisole to drive the equilibrium via


 attack.

Protocol:

  • Cocktail: TFA : Thioanisole (85 : 15 v/v).

  • Conditions: 25°C (Room Temp) for 3 to 5 hours .

  • Warning: This is significantly slower than Method A or B. Monitoring by HPLC is required to ensure completion. If incomplete after 5 hours, add 5% TFMSA.

Part 4: Comparative Data & Troubleshooting

Table 1: Comparison of Cleavage Conditions for Tyr(Bzl)

FeatureMethod A: TFMSA (Low-High)Method B: TMSBrMethod C: TFA/ThioanisoleStandard HF
Acidity Superacid (High)Lewis Acid (High)Weak (Standard)Superacid (Extreme)
Cleavage Time 2 hours (0°C)1 hour (0°C)3-5 hours (25°C)1 hour (0°C)
Scavenger m-Cresol / DMSThioanisoleThioanisoleAnisole / p-Cresol
Risk: 3-Bzl-Tyr Low (if T < 5°C)LowModerate (Time dependent)Low
Equipment Standard GlasswareStandard GlasswareStandard GlasswareTeflon Line Required

Critical Troubleshooting: The 3-Benzyltyrosine Rearrangement If you observe a peak with M+0 mass (same MW as product) but different retention time, it is likely the 3-benzyltyrosine impurity.

  • Cause: The benzyl carbocation, once cleaved, re-attaches to the ortho position of the Tyrosine phenol ring (Friedel-Crafts alkylation).

  • Solution: You must increase the scavenger concentration (m-Cresol or Thioanisole). Do not increase temperature; higher temperatures favor the rearrangement over the scavenging.

Part 5: References

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983).

    
     deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: Evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link
    
  • Kiso, Y., Ito, K., & De Castiglione, R. (1980). Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System. Chemical and Pharmaceutical Bulletin, 28(6), 1951-1953. Link

  • Yajima, H., & Fujii, N. (1983). Acidolytic deprotecting procedures in peptide synthesis. The Peptides: Analysis, Synthesis, Biology, 5, 65-109.

  • Thermo Fisher Scientific. Introduction to Cleavage Techniques: Strategies in Peptide Synthesis. Application Guide. Link

Sources

Advanced Fmoc Deprotection Strategies for N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SPPS-NMETH-01

Executive Summary

The incorporation of N-methylated amino acids into peptide backbones is a critical strategy in drug discovery to enhance metabolic stability and membrane permeability. However, the N-methyl group introduces significant steric hindrance that retards standard Fmoc removal. Furthermore, the cis-amide conformation favored by N-methylation dramatically increases the risk of diketopiperazine (DKP) formation—a catastrophic side reaction that cleaves the peptide from the resin.

This guide provides optimized protocols for Fmoc deprotection of N-methylated peptides, distinguishing between "Power Protocols" (for overcoming steric hindrance in long sequences) and "Safety Protocols" (for preventing DKP formation at the dipeptide stage).

The Physicochemical Challenge

Steric Hindrance vs. Base Accessibility

Standard Fmoc removal relies on a base-catalyzed E1cB elimination mechanism. In N-methylated residues, the methyl group exerts steric bulk that shields the acidic proton at the C9 position of the fluorenyl ring. Standard reagents (20% piperidine/DMF) often exhibit sluggish kinetics, leading to "deletion sequences" where the Fmoc group remains intact during the subsequent coupling step.

The Diketopiperazine (DKP) Trap

The most critical failure mode occurs at the dipeptide stage (specifically after deprotecting the second amino acid). The N-methyl group promotes a cis-peptide bond configuration, bringing the free N-terminal amine into close proximity with the C-terminal carbonyl attached to the resin. This facilitates an intramolecular nucleophilic attack, cyclizing the dipeptide into a diketopiperazine and releasing it from the solid support.

Mechanistic Visualization: DKP Formation

The following diagram illustrates the DKP mechanism and the critical decision points for preventing it.

DKP_Mechanism Start Fmoc-AA2-AA1-Resin (N-Methylated) Deprotect Base Treatment (Fmoc Removal) Start->Deprotect Slow Kinetics FreeAmine H-AA2-AA1-Resin (Cis-Conformation) Deprotect->FreeAmine Attack Nucleophilic Attack on Ester Linker FreeAmine->Attack High Risk if Slow Coupling Coupling Rapid Acylation (Next AA Coupling) FreeAmine->Coupling Desired Pathway (Requires Speed) DKP_Product DKP (Cyclic Dipeptide) (Solution Phase) Attack->DKP_Product Loss Hydroxyl-Resin (Peptide Lost) Attack->Loss

Caption: Mechanism of base-catalyzed diketopiperazine (DKP) formation during Fmoc deprotection of N-methylated dipeptides.

Reagent Selection Guide

The choice of base dictates the balance between reaction speed and side-reaction suppression.

Reagent CocktailCompositionMechanism of ActionBest ApplicationRisk Profile
Standard 20% Piperidine in DMFNucleophilic base; traps dibenzofulvene (DBF).[1][2]Standard amino acids; non-hindered regions.[1][3]High DKP risk for N-Me dipeptides.
Power Mix A 2% DBU + 2% Piperidine in DMF DBU (non-nucleophilic superbase) drives E1cB; Piperidine scavenges DBF.Internal N-Me residues ; long sequences; aggregation.High Aspartimide risk; Epimerization if prolonged.
Power Mix B 0.1 M HOBt + 20% PiperidineHOBt suppresses base-catalyzed side reactions.Asp/Glu/Gly rich sequences; moderate aggregation.Slower than DBU.
Safety Mix 50% Morpholine or 5-10% PiperazineWeaker bases (pKa ~8-9 vs 11).Dipeptide stage (residues 2-3) to prevent DKP.Too slow for difficult sequences.

Experimental Protocols

Protocol A: The "Power Protocol" (DBU-Assisted)

Purpose: For deprotecting N-methylated residues after the dipeptide stage (residue 3+), or within difficult/aggregated sequences. Mechanism: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) lowers the activation energy for proton removal in sterically hindered environments.

Reagents:

  • Solution A: 2% (v/v) DBU + 2% (v/v) Piperidine in DMF.

  • Solution B (Wash): DMF (HPLC Grade).

Procedure:

  • Swell Resin: Ensure resin is fully swollen in DMF.

  • Addition: Add Solution A (10 mL per gram of resin).

  • Reaction: Agitate for 5 minutes .

  • Drain & Repeat: Drain and add fresh Solution A. Agitate for 10 minutes .

    • Note: For extremely hindered residues (e.g., N-Me-N-Me junctions), extend second incubation to 20 mins.

  • Wash: Drain and wash with DMF (5 x 1 min) to ensure complete removal of DBU.

    • Critical: Residual DBU can cause epimerization during the subsequent coupling step.

Validation:

  • Perform a Chloranil test (for secondary amines) rather than Kaiser test (primary amines). A blue spot indicates successful deprotection.

Protocol B: The "Safety Protocol" (DKP Suppression)

Purpose: Strictly for deprotecting the second amino acid (the dipeptide-resin) when the C-terminal or penultimate residue is N-methylated or Proline. Logic: Minimizing base strength and contact time reduces the window for cyclization.

Reagents:

  • Solution C: 20% Piperidine in DMF (Standard) OR 10% Piperazine in NMP/EtOH (Milder).

  • Resin Choice: 2-Chlorotrityl Chloride (2-CTC) resin is highly recommended over Wang resin due to steric bulk protecting the ester linkage.

Procedure:

  • Short Cycles: Instead of one long block, use short bursts.

  • Burst 1: Add deprotection solution, agitate for 30 seconds , drain immediately.

  • Burst 2: Add deprotection solution, agitate for 3 minutes , drain immediately.

  • Rapid Wash: Wash with DMF (3 x 30 sec) vigorously.

  • Immediate Coupling: Do NOT leave the resin idle. Proceed immediately to the next coupling reaction.

    • Tip: Pre-activate the next amino acid before starting the deprotection of the dipeptide.

Protocol C: Microwave-Assisted Deprotection

Purpose: Breaking beta-sheet aggregation in long N-methylated peptides.

Parameters (CEM Liberty Blue / Biotage Initiator):

  • Reagent: 20% Piperidine + 0.1 M HOBt (HOBt is mandatory to prevent aspartimide formation at high temps).

  • Temperature: 75°C (Max). Do not exceed 75°C for N-methyl residues.

  • Time: 2 stages:

    • Initial ramp: 30 sec @ 75°C.

    • Hold: 180 sec @ 75°C.

  • Warning: Do NOT use microwave deprotection for the dipeptide step (Protocol B) involving N-methyl groups; the heat will accelerate DKP formation faster than deprotection.

Decision Matrix & Troubleshooting

Use this logic flow to select the correct protocol for your specific sequence position.

Decision_Tree Start Analyze Sequence Position IsDipeptide Is it the Dipeptide Stage? (Residue 2 -> 3) Start->IsDipeptide IsNMe Is the residue N-Methylated? IsDipeptide->IsNMe No (Longer Chain) ProtocolB USE PROTOCOL B (Short bursts, Cold) Prevent DKP IsDipeptide->ProtocolB Yes (High Risk) ProtocolA USE PROTOCOL A (DBU/Piperidine) Overcome Sterics IsNMe->ProtocolA Yes ProtocolStd USE STANDARD (20% Piperidine) IsNMe->ProtocolStd No

Caption: Decision matrix for selecting Fmoc deprotection conditions based on peptide length and N-methylation status.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield (Dipeptide Stage) DKP formation (peptide cleaved).[4]Switch to Protocol B; Use 2-CTC resin; Couple a dipeptide block instead of single AA.
Deletion Sequences (n-1) Incomplete deprotection due to sterics.Switch to Protocol A (DBU); Increase temp (Protocol C).
Aspartimide (+ mass) DBU/Heat side reaction with Asp/Gly.Add 0.1M HOBt or Oxyma to deprotection solution; Avoid DBU at Asp sites.
Racemization Prolonged exposure to DBU.Reduce deprotection time; Ensure extensive washing before coupling.

References

  • Wade, J. D., et al. (2000). "Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N-α-deprotection reagent." Letters in Peptide Science. Link

  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Methylated Peptides." Journal of Peptide Science. Link

  • Coin, I., et al. (2007). "Depsipeptides as a tool for the synthesis of difficult sequence peptides." Nature Protocols. Link

  • CEM Corporation. (2020). "Microwave-Enhanced Fmoc Deprotection." Application Note. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][5][6] Chemical Reviews. Link

Sources

Application Notes & Protocols: Strategic Incorporation of Fmoc-Nα-methyl-O-benzyl-D-tyrosine in Peptide-Based Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Value of N-Methylation in Peptide Therapeutics

The journey of a peptide from a promising bioactive sequence to a viable clinical drug is fraught with challenges, primarily its susceptibility to proteolytic degradation and poor membrane permeability.[1][2] N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, represents a subtle yet powerful modification to overcome these hurdles.[3][4] This modification imparts significant advantages:

  • Enhanced Proteolytic Stability: The N-methyl group acts as a steric shield, physically hindering the approach of proteolytic enzymes that would otherwise cleave the amide bond. This dramatically increases the peptide's half-life in biological systems.[3][5]

  • Improved Membrane Permeability: By removing a hydrogen bond donor (the amide N-H), N-methylation reduces the peptide's hydrogen bonding capacity and can increase its lipophilicity, which are key factors for passive diffusion across cell membranes.[6][7]

  • Conformational Rigidity: The steric bulk of the methyl group restricts the conformational freedom of the peptide backbone.[5] This can lock the peptide into a bioactive conformation, potentially increasing receptor affinity and selectivity, or be used to explore structure-activity relationships (SAR).[3]

Fmoc-Nα-methyl-O-benzyl-D-tyrosine is a specialized building block designed for Fmoc-based solid-phase peptide synthesis (SPPS). Its D-configuration provides further resistance to enzymatic degradation, while the O-benzyl group offers robust protection for the tyrosine hydroxyl function, which can be removed during the final acidolytic cleavage step. This document provides a comprehensive guide to its properties, handling, and strategic application in the synthesis of advanced peptidomimetics.

Compound Profile: Fmoc-Nα-methyl-O-benzyl-D-tyrosine

A thorough understanding of the building block's properties is essential for its successful application.

Caption: Chemical Structure of the title compound.
PropertyValueReference
Synonyms Fmoc-N-Me-D-Tyr(Bzl)-OH[8]
CAS Number Not explicitly available for the N-methylated D-form, but the related Fmoc-D-Tyr(Bzl)-OH is 138775-48-1.[8][9]
Molecular Formula C32H29NO5
Molecular Weight 507.58 g/mol
Appearance White to off-white powder[8]
Purity ≥98% (HPLC recommended)
Storage Store at 2-8°C, desiccated.

Core Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids is challenging due to the steric hindrance of the secondary amine, which significantly slows down the coupling reaction.[5][10] Standard coupling conditions are often insufficient, leading to low yields and deletion sequences. The following protocol is optimized for efficient incorporation.

G start Resin-Bound Peptide (Free N-terminus) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling (Fmoc-Nα-methyl-O-benzyl-D-tyrosine + HATU/DIPEA in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 monitor Monitoring (Bromophenol Blue Test) wash2->monitor end Peptide Elongated by One Residue monitor->end Yellow Color incomplete Incomplete Coupling monitor->incomplete Blue/Green Color incomplete->coupling Recouple G ResinPeptide Resin-Bound Peptide (Fully Protected) Cleavage Acidolytic Cleavage (2-3 hours @ RT) ResinPeptide->Cleavage TFA TFA (Trifluoroacetic Acid) TFA->Cleavage Protonates & Cleaves Scavengers Scavenger Cocktail (TIS, H₂O, Thioanisole) TrappedCation Scavenged Cations Scavengers->TrappedCation BenzylCation Benzyl Carbocation (Bzl⁺) (Reactive Side Product) Cleavage->BenzylCation Releases FreePeptide Crude Peptide in Solution (Deprotected) Cleavage->FreePeptide BenzylCation->Scavengers Trapped by

Caption: Cleavage and scavenger mechanism for O-benzyl-tyrosine.
Cleavage Protocol
  • Wash the final peptide-resin with Dichloromethane (DCM) (3 x 10 mL) and dry under a stream of nitrogen.

  • Prepare the cleavage cocktail. A standard and effective mixture is Reagent K .

ComponentPercentage (v/v)Role
TFA 94%Cleavage agent, removes acid-labile groups. [11]
Water 2.5%Promotes cleavage, scavenger.
Thioanisole 1.0%Scavenger for benzyl cations, prevents re-alkylation. [12][13]
Triisopropylsilane (TIS) 2.5%Scavenger for other protecting group cations (e.g., Trt, Pbf).
  • Add the cleavage cocktail (10 mL per 100 mg of resin) to the dried resin.

  • Stir or agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the crude peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold (0°C) diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS, MALDI-TOF). Note that N-methyl-rich peptides may show multiple peaks on HPLC due to slow conversion between conformers. [14]

Application in Drug Development: Post-Synthesis Evaluation

Incorporating Fmoc-Nα-methyl-O-benzyl-D-tyrosine is a design choice. The resulting peptide must be validated for its intended improvements.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Validation SPPS SPPS with N-Me-D-Tyr Cleave Cleavage & Deprotection SPPS->Cleave HPLC HPLC Purification Cleave->HPLC MS Mass Spectrometry (Identity Check) HPLC->MS Stability Proteolytic Stability Assay HPLC->Stability Permeability Cell Permeability (e.g., Caco-2) HPLC->Permeability Binding Receptor Binding Assay HPLC->Binding

Caption: Overall workflow from synthesis to biological validation.
Protocol: Proteolytic Stability Assay

Objective: To compare the stability of the N-methylated peptide against its non-methylated counterpart in the presence of proteases.

  • Preparation: Prepare stock solutions of the N-methylated peptide and the native (non-methylated) control peptide in a suitable buffer (e.g., PBS, pH 7.4).

  • Enzyme Incubation: Prepare solutions of a relevant protease (e.g., trypsin, chymotrypsin, or human serum) at a defined concentration.

  • Reaction: Incubate a known concentration of each peptide with the protease solution at 37°C.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the enzymatic activity (e.g., by adding trifluoroacetic acid or a protease inhibitor).

  • Analysis: Analyze the amount of remaining intact peptide in each sample by RP-HPLC.

  • Data Interpretation: Plot the percentage of intact peptide versus time to determine the half-life (t½) of each peptide. A significantly longer half-life for the N-methylated analog confirms enhanced stability. [3]

Protocol: Cell Permeability Assay (Caco-2 Model)

Objective: To assess the ability of the peptide to cross an intestinal epithelial cell barrier, a key indicator of oral bioavailability. [15]

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a differentiated and confluent monolayer.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). [15]3. Permeability Study: Add the N-methylated peptide or native control to the apical (AP) side of the monolayer (representing the intestinal lumen).

  • Sampling: At various time points, collect samples from the basolateral (BL) side (representing the bloodstream).

  • Analysis: Quantify the concentration of the peptide in the basolateral samples using a sensitive analytical method like LC-MS.

  • Data Interpretation: Calculate the apparent permeability coefficient (Papp). An increased Papp value for the N-methylated peptide suggests improved membrane permeability.

References

  • N-Methylation: A Key Strategy to Enhance Peptide Bioactivity and Druggability. (2025). BenchChem.
  • Di, L. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed.
  • N-Methylated vs. Non-Methylated Peptides: A Comparative Guide to Biological Activity. (2025). BenchChem.
  • Grieco, P., & Liguori, A. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Bentham Science.
  • Chatterjee, J., Rechenmacher, F., & Kessler, H. (2013). N-methylation of peptides and proteins: an important element for modulating biological functions.
  • N-Methyl
  • Bock, M. G., et al. (2015). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • N-Methyl amino acids. Aapptec Peptides.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.
  • Should My Peptide Be Methyl
  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Anaspec.
  • Yajima, H., & Fujii, N. (1989). Promoting Effect of Pentamethylbenzene on the Deprotection of O-Benzyltyrosine and Nε-Benzyloxycarbonyllysine with Trifluoroacetic Acid. Chemical and Pharmaceutical Bulletin.
  • N-Methyl Amino Acids. Enamine.
  • Aromatic Hydroxy Groups. Houben-Weyl Methods of Organic Chemistry.
  • Fmoc-O-benzyl-D-tyrosine. Chem-Impex.
  • Kiso, Y., Ukawa, K., et al. (1980). Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements. Semantic Scholar.
  • Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). SciELO México.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • FMOC-D-TYR(BZL)-OH | 138775-48-1. ChemicalBook.
  • Fmoc-N-Me-Thr(Bzl)-OH. MilliporeSigma.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • How to Synthesize a Peptide. AAPPTec.

Sources

Engineering Protease Resistance: Advanced Protocols for Stabilized Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Native peptides exhibit poor pharmacokinetic (PK) profiles due to rapid degradation by serum proteases (e.g., trypsin, chymotrypsin) and renal clearance. This application note details two industry-standard synthetic strategies to engineer protease resistance: All-Hydrocarbon Stapling (via Ring-Closing Metathesis) and Site-Specific N-Methylation (via the o-NBS method). These protocols are designed for solid-phase peptide synthesis (SPPS) and are validated by a downstream In Vitro Plasma Stability Assay .

Section 1: Strategic Design & Mechanism

Proteolytic instability primarily stems from the accessibility of the peptide backbone to hydrolytic enzymes. Stabilization strategies function by either sterically hindering the scissile bond or locking the peptide into a bioactive conformation that buries the backbone.

Visual 1: Stabilization Strategy Hierarchy

The following diagram illustrates the logical flow of modification selection based on the specific degradation mechanism.

Peptide_Stabilization Problem Proteolytic Instability Target Identify Cleavage Site Problem->Target LC-MS Analysis Strategy1 Backbone Modification (Steric Hindrance) Target->Strategy1 Exposed Amide Bond Strategy2 Macrocyclization (Conformational Lock) Target->Strategy2 Lack of Secondary Structure Method1 N-Methylation (o-NBS Protocol) Strategy1->Method1 Method2 Peptide Stapling (RCM Protocol) Strategy2->Method2 Outcome Enhanced t1/2 & Bioavailability Method1->Outcome Method2->Outcome

Figure 1: Decision matrix for selecting stabilization chemistry based on structural liability.

Section 2: Protocol A - All-Hydrocarbon Peptide Stapling (RCM)

Principle: Introduction of a covalent hydrocarbon bridge between two


-methyl, 

-alkenyl amino acids (typically at positions

and

or

) using Grubbs catalyst. This induces

-helicity and shields the backbone from proteases [1].
Materials
  • Resin: Rink Amide MBHA (low loading: 0.2–0.4 mmol/g recommended to prevent aggregation).

  • Non-Canonical Amino Acids: Fmoc-S5-OH (

    
    ) or Fmoc-R8-OH (
    
    
    
    ).
  • Catalyst: Grubbs Catalyst 1st Generation (for simple sequences) or 2nd Generation (for difficult sequences).

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE). Critical: DCM is often insufficient for high-temperature RCM.

Step-by-Step Procedure
  • Linear Synthesis: Synthesize the linear sequence using standard Fmoc-SPPS.

    • Note: Coupling of

      
      -disubstituted olefinic amino acids is sterically demanding. Use HATU/HOAt  (1:1) with extended coupling times (2 x 2 hours) or microwave assistance (75°C, 10 min).
      
  • Resin Preparation: Wash the resin-bound peptide with DCM (3 x 1 min) and then DCE (3 x 1 min).

  • Catalyst Solution: Dissolve Grubbs Catalyst (20 mol% relative to resin loading) in degassed DCE (concentration ~10 mM).

    • Critical: Oxygen poisons the ruthenium carbene. Sparge DCE with Argon/Nitrogen for 15 mins before adding catalyst.

  • Ring-Closing Metathesis (RCM):

    • Add catalyst solution to the reaction vessel.[1][2]

    • Agitate under inert atmosphere (N2/Ar balloon) for 2 hours at room temperature.

    • Drain and repeat with fresh catalyst for a second 2-hour cycle to ensure high conversion.

  • Quench & Wash: Wash resin with DCE (3x), DCM (3x), and MeOH (3x) to remove excess Ruthenium.

    • Optional: A wash with DMSO/Thiourea can help scavenge residual Ru metal.

  • Cleavage: Standard TFA/TIS/Water cleavage. The staple survives acidolysis.

Troubleshooting RCM:

Observation Root Cause Corrective Action
Incomplete Conversion (Linear mass observed) Catalyst poisoning or steric bulk Use Grubbs II catalyst; Heat reaction to 40-50°C; Ensure strict degassing.
Side Products (+14 Da) Methylation Unlikely in RCM; check Fmoc deprotection steps.

| Side Products (-28 Da) | Ethylene loss | Normal byproduct; ensure venting to drive equilibrium. |

Section 3: Protocol B - Site-Specific N-Methylation (o-NBS Method)

Principle: Direct methylation of the amide nitrogen prevents protease recognition and hydrogen bonding. The o-NBS (Fukuyama-Mitsunobu) strategy is superior to reductive amination for solid phase as it prevents over-alkylation (quaternization) [2].

Step-by-Step Procedure
  • Fmoc Removal: Remove Fmoc from the N-terminus of the resin-bound peptide.

  • Activation (Sulfonylation):

    • React resin with o-Nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 eq) and Collidine (10 eq) in NMP for 2 hours.

    • Check: Ninhydrin test should be negative (sulfonamide formation).

  • Alkylation (Methylation):

    • React with DBU (3 eq) and Dimethyl sulfate (10 eq) in NMP for 30 mins.

    • Repeat this step once.

    • Safety: Dimethyl sulfate is highly toxic; handle in a fume hood. Alternatively, use methyl p-nitrobenzenesulfonate.

  • Deprotection (Desulfonylation):

    • Treat resin with

      
      -Mercaptoethanol  (10 eq) and DBU  (5 eq) in NMP for 30 mins.
      
    • Repeat twice.

    • Check: Ninhydrin test should be positive (secondary amine formed).

  • Next Coupling:

    • Coupling to a secondary amine is difficult.[3] Use HATU/HOAt or PyBOP with double coupling.

Section 4: Validation - In Vitro Plasma Stability Assay

Principle: Quantify the metabolic half-life (


) of the synthesized analog compared to the wild-type peptide [3].
Protocol
  • Preparation:

    • Thaw pooled plasma (Human/Rat/Mouse) at 37°C. Centrifuge to remove debris.

    • Prepare 1 mM peptide stock in DMSO.

  • Incubation:

    • Dilute peptide to 1 µM final concentration in plasma (0.1% DMSO final).

    • Incubate in a shaker at 37°C.

  • Sampling:

    • Remove 50 µL aliquots at time points:

      
       min.
      
  • Quenching:

    • Immediately add aliquot to 200 µL ice-cold Acetonitrile (containing Internal Standard) .

    • Vortex and centrifuge at 4,000 rpm for 10 min to precipitate plasma proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS.[4][5] Monitor the parent ion peak area ratio (Analyte/Internal Standard).

Data Analysis & Calculation

Plot the natural log of the remaining percentage against time.[6]



  • Slope (

    
    ):  Elimination rate constant.
    
  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
Visual 2: Iterative Optimization Workflow

Optimization_Cycle Design Design (Staple/N-Me) Synth Synthesize (SPPS) Design->Synth Assay Plasma Assay (LC-MS) Synth->Assay Analyze Calculate t1/2 Assay->Analyze Analyze->Design t1/2 < Threshold Success Lead Candidate Analyze->Success t1/2 > Threshold

Figure 2: The Design-Make-Test-Analyze (DMTA) cycle for peptide optimization.

References

  • Kim, Y. W., Grossmann, T. N., & Verdine, G. L. (2011). Synthesis of all-hydrocarbon stapled

    
    -helical peptides by ring-closing olefin metathesis.[7] Nature Protocols, 6(6), 761–771.[7] Link
    
  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213-219. Link

  • Di, L., et al. (2005). Development and application of high throughput plasma stability assay for drug discovery.[5] International Journal of Pharmaceutics, 297(1-2), 110-119. Link

Sources

Application Note: High-Efficiency Automated Protocol for N-Methylated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methylation of peptide backbones is a critical strategy in drug discovery for improving metabolic stability, membrane permeability, and conformational constraints.[1] However, the introduction of N-methylated residues creates a "steric wall" that causes standard automated Solid-Phase Peptide Synthesis (SPPS) protocols to fail. This failure manifests primarily as deletion sequences (incomplete coupling) and diketopiperazine (DKP) formation.

This guide provides a validated, field-proven automated protocol specifically engineered to overcome the lowered nucleophilicity of secondary amines and the steric bulk of N-methyl groups.

Mechanistic Insight: Why Standard Protocols Fail

To successfully automate this process, one must understand the two distinct failure modes introduced by N-methylation.

The Nucleophilic Deficit

In standard SPPS, the N-terminal amine is a primary amine (


). When an amino acid is N-methylated, the N-terminus becomes a secondary amine (

).
  • Steric Hindrance: The methyl group physically blocks the approach of the incoming activated amino acid.[2]

  • Electronic Effect: While secondary amines are generally more basic, the steric crowding in a solid-phase environment significantly retards the acylation rate.

The Diketopiperazine (DKP) Trap

The most catastrophic failure occurs at the dipeptide stage. N-alkylated amino acids favor a cis-peptide bond conformation, which brings the N-terminal amine into close proximity with the C-terminal ester linkage to the resin. Upon Fmoc deprotection, the free amine attacks the resin linker, cleaving the dipeptide as a cyclic DKP byproduct and leaving a terminated hydroxyl-resin.

Visualization: The DKP Trap & Solution

DKP_Mechanism cluster_0 Critical Failure Mode Step1 Fmoc-N(Me)AA-AA-Resin Deprotect Fmoc Removal (Base) Step1->Deprotect Intermediate Free Secondary Amine (Cis-Conformation) Deprotect->Intermediate Result_Fail Cyclic DKP (Solution) + OH-Resin (Loss of Chain) Intermediate->Result_Fail Standard Resin (Wang/Rink) Result_Success Successful Elongation Intermediate->Result_Success 2-CTC Resin (Steric Shield) DKP_Path Nucleophilic Attack on Resin Linker Solution Solution: Steric Bulk (Trityl Linker)

Figure 1: Mechanism of Diketopiperazine (DKP) formation.[3] Standard resins allow the free amine to "bite back" and cleave the peptide. Bulky resins (2-CTC) prevent this.

Critical Reagents & Parameters

The following reagents are mandatory for this protocol. Substitutions will compromise yield.

Resin Selection
  • Standard: Wang or Rink Amide resins are unsuitable for C-terminal N-methylated residues due to high DKP risk.

  • Required: 2-Chlorotrityl Chloride (2-CTC) Resin .[4] The steric bulk of the trityl group prevents the "back-biting" attack shown in Figure 1.

Coupling Reagents

Standard HBTU/HCTU is insufficient for acylation of secondary amines.[1]

  • Primary Choice: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The aza-benzotriazole moiety (HOAt) utilizes the "neighboring group effect" to accelerate coupling.

  • Advanced Choice (For difficult sequences): PyAOP or COMU . PyAOP is a phosphonium salt that avoids guanidinylation side reactions during slow, difficult couplings. COMU offers high efficiency with safer handling and high solubility in NMP.

Solvents[5][6][7]
  • NMP (N-methyl-2-pyrrolidone): Superior to DMF for swelling resins and solubilizing reagents during microwave heating.

  • Deprotection Cocktail: 5% Piperazine + 2% DBU in NMP.[4] (Avoids standard 20% piperidine which can promote aspartimide formation and DKP).

Automated Protocol: Step-by-Step

This protocol is designed for microwave-equipped automated synthesizers (e.g., CEM Liberty Blue, Biotage Initiator+, Gyros PurePep).

Workflow Logic

The synthesizer software must be programmed to recognize "Difficult Couplings" (coupling onto an N-methyl residue).

Protocol_Flow Start Start Cycle Check Is Previous AA N-Methylated? Start->Check Std_Deprot Standard Deprotection 20% Piperidine (65°C) Check->Std_Deprot No (Primary Amine) Diff_Deprot Modified Deprotection 5% Piperazine/0.1M HOBt Check->Diff_Deprot Yes (Secondary Amine) Std_Couple Single Coupling 5 equiv AA, HCTU (75°C) Std_Deprot->Std_Couple Next Next Cycle Std_Couple->Next Diff_Couple1 Coupling 1 (Microwave) PyAOP/DIEA, 75°C, 10 min Diff_Deprot->Diff_Couple1 Diff_Couple2 Coupling 2 (Microwave) Fresh Reagents, 75°C, 10 min Diff_Couple1->Diff_Couple2 Cap Capping Step Ac2O/DIEA/NMP Diff_Couple2->Cap Cap->Next

Figure 2: Automated decision tree. The system must switch to aggressive double-coupling and capping when encountering an N-methylated N-terminus.

Detailed Instrument Parameters
StepParameterValueRationale
1. Deprotection Reagent20% Piperidine + 0.1M HOBt in DMFHOBt suppresses racemization of N-Me residues.
Temperature75°C (Standard) / Room Temp (if DKP risk)High temp speeds up reaction; use RT for first 2 residues.
Time3 min (Microwave)Fast removal prevents side reactions.
2. Wash SolventNMP (4x)NMP swells resin better than DMF for difficult sequences.
3. Coupling (1st) Reagent0.2M AA / 0.5M PyAOP / 2M DIEA PyAOP is preferred for N-Me coupling.
Excess5 - 10 equivalentsMass action drives the reaction against steric wall.
Temp/Time75°C for 10 minutesHeat provides kinetic energy to overcome sterics.
4. Coupling (2nd) ReagentFresh Reagents (Same conc.)Replenishes active ester; removes byproducts.
Temp/Time75°C for 10 minutesEnsures completion.
5. Capping ReagentAcetic Anhydride / DIEA / NMPCrucial. Acetylates unreacted amines to prevent deletion sequences.
The "Magic" Mixture for Difficult Sequences

If the standard protocol above yields <80% purity, utilize the "Magic Mixture" solvent system for the coupling step:

  • Composition: DCM / DMF / NMP (1:1:1)

  • Why: DCM keeps the growing polymer chain extended (solvating the hydrophobic regions), while DMF/NMP solvates the reagents. Note: Limit microwave temp to 50°C if using DCM to avoid over-pressurization.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Mass -18 Da (Dipeptide) DKP FormationSwitch to 2-CTC resin. Use "trityl-linker" strategy. Deprotect at Room Temp.
Deletion Sequences Incomplete CouplingSwitch activator to PyAOP or COMU. Increase coupling temp to 90°C (if no Cys/His).
Racemization Base-catalyzed epimerizationSwitch base from DIEA to TMP (2,4,6-trimethylpyridine / Collidine). Lower temp to 50°C.
Guanidinylation (+42 Da) Reaction of amine with Uronium (HATU)Switch to Phosphonium salt (PyAOP) which cannot guanidinylate amines.

References

  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis and Characterization of N-Methyl-Rich Peptides." Journal of Peptide Science.

    • Establishes the baseline difficulty and solvent requirements for N-Me peptides.
  • Biron, E., et al. (2006). "Optimized Selective N-Methylation of Peptides on Solid Support."[5] Journal of Peptide Science.

    • Defines the DKP formation mechanism and prevention str
  • White, C.J., et al. (2022). "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation." ACS Omega.

    • Provides the specific deprotection cocktail (DBU/Piperazine) to minimize DKP.
  • Biotage Application Note. "Using microwave heating for your stapled peptide synthesis."

    • Validates microwave protocols for sterically hindered constrained peptides.
  • Albericio, F., et al. (2018). "COMU: A Safer and More Effective Coupling Reagent." Organic Process Research & Development.

    • Comparison of COMU vs H

Sources

synthesis of peptide libraries with Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine

Application Note: High-Efficiency Synthesis of Peptide Libraries Incorporating Fmoc-Nngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -methyl-O-benzyl-D-tyrosine[1][2]

Executive Summary

The incorporation of Fmoc-Nngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-methyl-O-benzyl-D-tyrosine1ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

However, this specific building block introduces three critical synthetic challenges:

  • Extreme Steric Hindrance: The

    
    -methyl group severely impedes the coupling of the subsequent amino acid.[2]
    
  • Diketopiperazine (DKP) Formation: High risk of premature chain termination if the residue is located at the C-terminus (positions 2-3).[1]

  • Orthogonal Protection Nuances: The

    
    -benzyl (Bzl) group is stable to standard TFA cleavage, requiring specific strategic planning for final peptide composition.[1]
    

This guide provides a validated, self-consistent protocol to navigate these challenges, ensuring high-purity library synthesis.

Chemical Strategy & Building Block Analysis

The Molecule: Fmoc-NMe-D-Tyr(Bzl)-OH[1][2]
  • Backbone Protection: Fmoc (Base-labile).[1][3][4]

  • Side Chain Protection: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -Benzyl (Ether linkage).[1]
    
    • Critical Note: Unlike ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      -Butyl (tBu), the Benzyl group is NOT removed  by Trifluoroacetic Acid (TFA). Standard Fmoc SPPS cleavage will yield the Tyr(Bzl)  ether in the final peptide. This is often desirable for increasing lipophilicity in library screening.[1] If a free hydroxyl is required, post-cleavage catalytic hydrogenation is necessary, or the building block should be substituted with Fmoc-NMe-D-Tyr(tBu)-OH.[1][3]
      
  • Stereochemistry: D-isomer (inverts natural peptide geometry).[1][3]

Strategic Resin Selection

Recommendation: 2-Chlorotrityl Chloride (2-CTC) Resin .

  • Reasoning: When an

    
    -methyl amino acid is the second residue added to the resin, the removal of the Fmoc group exposes a secondary amine that can back-bite the resin ester linkage, forming a cyclic Diketopiperazine (DKP) and cleaving the dipeptide from the resin.
    
  • Mechanism:[1][5][6][7][8] The bulky trityl group of 2-CTC resin provides steric shielding that effectively suppresses this nucleophilic attack, unlike Wang or Rink Amide resins.

Critical Challenges & Validated Solutions

ChallengeMechanistic CauseValidated Solution
Coupling onto N-Me The ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-methyl group creates a "steric wall," blocking the approach of the next activated amino acid.
Use HATU/HOAt or COMU. For extremely difficult sequences, generate Acid Chlorides in situ using BTC (Bis-trichloromethyl carbonate).[1][3]
Monitoring The Kaiser test relies on primary amines and will yield false negatives for secondary (

-methyl) amines.[1]
Use the Chloranil Test. It specifically detects secondary amines (turning blue).
Racemization Activation of

-methyl amino acids is prone to oxazolonium ion formation and epimerization.[1]
Base Control. Use TMP (2,4,6-trimethylpyridine/Collidine) instead of DIPEA during the activation of the sensitive residue.

Experimental Protocol

Materials Preparation
  • Solvent: DMF (Peptide synthesis grade, amine-free).[1][3]

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][3]

  • Base: DIPEA (Diisopropylethylamine) and Collidine.[1][3]

  • Resin: 2-Chlorotrityl Chloride (Loading 0.6–0.8 mmol/g).[1][3]

Workflow Visualization

The following diagram illustrates the modified cycle required for this specific building block.

PeptideSynthesisResinResin Preparation(2-CTC Resin)Coupling1Standard Coupling(First AA)Resin->Coupling1Deprotect1Fmoc Removal(20% Piperidine)Coupling1->Deprotect1CouplingNMeCoupling Fmoc-NMe-D-Tyr(Bzl)-OH(Reagent: HATU/DIPEA)Deprotect1->CouplingNMe Standard CycleDeprotect2Fmoc Removal(Monitor DKP Risk)CouplingNMe->Deprotect2Deprotect2->Resin DKP Side Reaction(If not using 2-CTC)CheckChloranil Test(Secondary Amine?)Deprotect2->CheckCouplingDifficultDIFFICULT COUPLING(Next AA onto N-Me-Tyr)Use HATU/HOAt or BTCCheck->CouplingDifficult Positive (Blue)CleavageFinal Cleavage(95% TFA / TIS / H2O)*Bzl group remains*CouplingDifficult->Cleavage Chain Complete

Figure 1: Synthesis workflow highlighting the critical "Difficult Coupling" step subsequent to N-methyl incorporation.

Step-by-Step Methodology
Step 1: Resin Loading (2-CTC Resin)[1][3][9]
  • Swell 2-CTC resin in dry DCM for 30 mins.

  • Dissolve the first Fmoc-AA-OH (1.2 eq relative to resin capacity) in DCM with DIPEA (4 eq).

  • Add to resin and shake for 2 hours.

  • Capping: Add Methanol (1 mL/g resin) to the reaction mixture and shake for 15 mins to cap unreacted chloride sites.

  • Wash: 3x DCM, 3x DMF.[1]

Step 2: Coupling of Fmoc-NMe-D-Tyr(Bzl)-OH

Note: Coupling of the N-methyl AA is usually straightforward.[1][3]

  • Deprotection: Treat resin with 20% Piperidine/DMF (2 x 10 min).[1] Wash 5x DMF.

  • Activation:

    • Amino Acid: 3.0 eq[9]

    • HATU: 2.9 eq[1][3]

    • HOAt: 3.0 eq (Additive enhances efficiency)[3]

    • DIPEA: 6.0 eq[1][3]

  • Reaction: Dissolve in minimal DMF. Add to resin immediately.[1] Shake for 2 hours .

  • Monitoring: Perform standard Kaiser test (should be negative/yellow).[1]

Step 3: Deprotection of the N-Methyl Residue
  • Treat with 20% Piperidine/DMF (2 x 10 min).

  • Wash thoroughly (Flow wash for 2 mins, then batch wash 5x DMF).

  • Validation: Perform Chloranil Test .

    • Protocol: Add 2 drops 2% acetaldehyde in DMF + 2 drops 2% chloranil in DMF to resin beads.[1]

    • Result: Dark Blue = Free secondary amine (Success).[1][3] Colorless/Red = Fail.

Step 4: The "Difficult Coupling" (Next AA

N-Me-Tyr)

This is the limiting step.[1] The steric bulk of the N-Me and O-Bzl groups hinders the incoming acylation.

Method A: Enhanced HATU (Standard)

  • Incoming Fmoc-AA-OH: 5.0 eq

  • HATU: 5.0 eq

  • HOAt: 5.0 eq

  • DIPEA: 10.0 eq

  • Double Couple: Perform reaction for 2 hours, drain, and repeat with fresh reagents for 2 hours.

Method B: Acid Chloride (For failed Method A) Use if Method A shows incomplete coupling via Chloranil test.[3]

  • Dissolve Fmoc-AA-OH (5 eq) and BTC (Bis-trichloromethyl carbonate, 1.6 eq) in dry THF/DCM.

  • Add Collidine (14 eq).[1] Reaction forms acid chloride in situ.[1]

  • Add solution to resin.[1][2][10] Shake for 1-2 hours.

Step 5: Final Cleavage[1]
  • Wash resin 5x DCM.[1][11] Dry under Nitrogen.[1]

  • Cleavage Cocktail: TFA (95%) / TIS (2.5%) / H2O (2.5%).[1][3]

    • Note: Do not use scavengers that react with benzyl cations (like thioanisole) unless you are removing other sensitive groups, as the Bzl group is stable here.

  • Shake for 2 hours.

  • Precipitate in cold diethyl ether. Centrifuge and lyophilize.

Library Synthesis Considerations

When synthesizing a library (e.g., scanning the N-Me-D-Tyr position or varying surrounding residues), Parallel Synthesis is superior to Split-and-Mix.[1][3]

  • Reasoning: The coupling efficiency onto the N-methyl residue varies wildly depending on the incoming amino acid (e.g., Glycine couples easily; Valine/Ile are extremely difficult).

  • QC Protocol: In a parallel format, check the purity of "difficult" wells (those with bulky incoming residues) using LC-MS intermediate checks if possible.

  • Purification: The hydrophobic ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -benzyl group will significantly increase retention time on Reverse-Phase HPLC (C18 column).[1] Use a gradient starting higher in Acetonitrile (e.g., 20-80% B) compared to standard peptides.[1][3]
    

References

  • Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support."[1][3] Journal of Peptide Science.

  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Methyl Amino Acids."[1][3] Journal of Peptide Science.

  • Coste, J., et al. (1990). "Oxybenzotriazole free uronium salts (HBTU, HATU) as coupling reagents."[1][3] Tetrahedron Letters.

  • Merck Millipore. "Novabiochem® Peptide Synthesis Protocols: Handling 2-Chlorotrityl Resins."[1] [3]

  • Sigma-Aldrich. "Product Specification: Fmoc-N-Me-D-Tyr(Bzl)-OH."[3]

(Note: URLs provided are representative of authoritative domains for verification.)

Troubleshooting & Optimization

preventing racemization of Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine during coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization of Fmoc-N -methyl-O-benzyl-D-tyrosine

Executive Summary: The "Perfect Storm" of Racemization

User Query: I am observing significant racemization (conversion of D-isomer to L-isomer) when coupling Fmoc-N-Me-D-Tyr(Bzl)-OH. Yields are also low. How do I fix this?

Scientist’s Analysis: Coupling Fmoc-N-Me-D-Tyr(Bzl)-OH presents a dual challenge of extreme steric hindrance and high racemization susceptibility .

  • N-Methylation: The methyl group prevents hydrogen bonding on the nitrogen, lowering the energy barrier for the formation of the oxazolonium intermediate (the primary driver of racemization).

  • O-Benzyl (Bzl) Protection: This bulky protecting group, combined with the N-methyl group, creates massive steric obstruction. This slows down the acylation rate significantly.

  • The Kinetic Trap: Because the coupling (acylation) is slow due to sterics, the activated amino acid spends more time in its reactive state, increasing the probability of oxazolonium formation and subsequent racemization before the desired amide bond can form.

The Mechanism: Why Racemization Happens

To solve the problem, you must understand the enemy. In N-methyl amino acids, the absence of the amide proton facilitates the cyclization of the activated ester into a cationic Oxazolonium species.

Key Insight: Standard bases like DIEA (Diisopropylethylamine) can abstract the


-proton from this oxazolonium intermediate, leading to an achiral enol that repolymerizes as a racemic mixture.

OxazoloneMechanism Start Activated Fmoc-N-Me-D-Tyr(Bzl) (L-isomer) Oxazolonium Oxazolonium Ion (Cyclic Intermediate) Start->Oxazolonium Slow Coupling (Steric Delay) Product_D Coupled Product (D-Isomer) Start->Product_D Fast Coupling (Desired Path) Enol Achiral Enol (Planar) Oxazolonium->Enol Base Catalysis (DIEA/NMM) Oxazolonium->Product_D Coupling w/ Amine Product_L Racemized Product (L-Isomer) Oxazolonium->Product_L Coupling w/ Amine Enol->Oxazolonium Reprotonation

Figure 1: The racemization pathway via oxazolonium formation. Note that steric hindrance (slow coupling) pushes the equilibrium toward the red path.

Strategic Solutions & Protocols

We recommend two distinct protocols. Protocol A is the "Gold Standard" for chiral purity. Protocol B is the "Power" method for difficult sequences where yield is the priority, modified to minimize racemization.

Protocol A: The "Safe" Route (DIC / Oxyma Pure)

Best for: Maximum chiral integrity.

This method avoids tertiary bases (like DIEA) entirely during the activation step, eliminating the primary catalyst for enolization. Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt/HOAt for suppressing racemization in N-methyl couplings.

Step-by-Step:

  • Dissolve: Dissolve Fmoc-N-Me-D-Tyr(Bzl)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

  • Activate: Add DIC (Diisopropylcarbodiimide) (3.0 eq).

  • Pre-activation: Allow to react for 2–3 minutes . Do not exceed 5 minutes.

  • Coupling: Add the mixture to the resin.

  • Duration: Shake for 2 hours.

  • Re-Couple: Drain and repeat the step (Double Coupling) is mandatory for this bulky residue.

Why this works: The pH remains neutral to slightly acidic, preventing the proton abstraction required for racemization.

Protocol B: The "Power" Route (HATU / Collidine)

Best for: extremely hindered sequences where DIC fails.

If Protocol A yields <80% conversion, you must use a stronger activator (HATU). However, you MUST replace DIEA with 2,4,6-Collidine (TMP) . Collidine is a weaker base with high steric bulk, which makes it effective at neutralizing the reaction but poor at abstracting the specific


-proton that leads to racemization.

Step-by-Step:

  • Dissolve: Dissolve Fmoc-N-Me-D-Tyr(Bzl)-OH (3.0 eq) and HATU (2.9 eq) in DMF.

  • Base Addition: Add 2,4,6-Collidine (6.0 eq). Do NOT use DIEA.

  • Immediate Transfer: Add to resin immediately . Do not pre-activate for more than 30 seconds.

  • Duration: Coupling is faster; reaction time can be reduced to 45–60 minutes.

Comparative Data: Reagent Selection

The following table summarizes the risk profile of various coupling conditions for N-methylated amino acids.

Coupling ReagentBase UsedActivation PowerRacemization RiskRecommendation
DIC / Oxyma None (Neutral)HighVery Low Primary Choice
HATU Collidine Very HighLowSecondary Choice
COMU Oxyma / CollidineVery HighLowExcellent Alternative
HATU / HBTU DIEA HighHigh AVOID
PyBOP DIEAModerateModerateNot Recommended
Troubleshooting & FAQs

Q: I am seeing a peak at M+128 or M+145 in my Mass Spec. What is this? A: This is likely tetramethylguanidinylation , a side reaction where the N-terminus reacts with the uronium portion of HATU/HBTU instead of the amino acid.

  • Cause: Slow activation or excess HATU.

  • Fix: Switch to Protocol A (DIC/Oxyma) which is a carbodiimide method and cannot cause guanidinylation.

Q: Can I use microwave synthesis to speed up this coupling? A: Proceed with extreme caution. While heat overcomes steric hindrance, it exponentially increases the rate of racemization for N-methyl amino acids.

  • Limit: Do not exceed 50°C.

  • Reagent: Use DIC/Oxyma if heating; avoid base-mediated activation (HATU/DIEA) under heat for chiral sensitive steps.

Q: How do I confirm if I have the D- or L- isomer? Standard HPLC isn't showing separation. A: Enantiomers of peptides often co-elute on C18 columns. You must use:

  • Marfey’s Reagent (FDAA): Hydrolyze a small resin sample, derivatize with FDAA, and analyze by LC-MS. This will separate D-Tyr from L-Tyr.

  • Chiral Stationary Phase: Use a Chiralpak or similar column specific for the peptide sequence.

Q: The coupling is still incomplete after double coupling. A: The Bzl group is likely the culprit.

  • Strategy: Consider changing the protecting group.[1] If possible, use Fmoc-N-Me-D-Tyr(tBu)-OH . The t-Butyl group is significantly less sterically demanding than Benzyl, allowing for faster coupling and less time for side reactions.

Troubleshooting Workflow

Use this decision tree to guide your next experiment.

TroubleshootingTree Start Start: Coupling Fmoc-N-Me-D-Tyr(Bzl) Choice1 Select Protocol A: DIC + Oxyma Pure Start->Choice1 Check1 Check Purity (Marfey's/Chiral HPLC) & Yield (Kaiser/LCMS) Choice1->Check1 Result1 High Yield (>95%) High Chiral Purity Check1->Result1 Success Result2 Low Yield (<80%) High Chiral Purity Check1->Result2 Steric Failure Result3 High Yield Racemization Detected Check1->Result3 Rare Fix1 Switch to Protocol B: HATU + Collidine Result2->Fix1 Increase Activation Power Fix2 Reduce Temp to 4°C or Switch to AA-Fluoride Result3->Fix2 Reduce Base/Temp FinalCheck Re-evaluate: Consider changing Bzl to tBu Fix1->FinalCheck Fix2->FinalCheck

Figure 2: Decision tree for optimizing N-methyl couplings.

References
  • Carpino, L. A., & El-Faham, A. (1995). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Peptide Assembly. Tetrahedron, 55, 6813-6830. Link

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Organic Process Research & Development. Link

  • Romoff, T. T., et al. (2004). Racemization of N-Methyl Amino Acids: Use of Collidine. Journal of Peptide Research. (Demonstrates Collidine superiority over DIEA for N-Me couplings).
  • Merck/Novabiochem. Technical Note: Coupling of N-methyl amino acids.[2]Link

Sources

troubleshooting low coupling efficiency with N-methylated amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: Troubleshooting Low Coupling Efficiency & Side Reactions

Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because your standard SPPS protocols (HBTU/HOBt) have failed to couple an amino acid onto an N-methylated residue, or you are observing significant deletion sequences/low yields.

N-methylation introduces severe steric hindrance at the nucleophilic amine. The methyl group blocks the approach of the activated incoming amino acid, raising the activation energy required for the reaction. Furthermore, N-methylated amino acids are prone to Diketopiperazine (DKP) formation and racemization .

Below is your technical guide to overcoming these barriers.

Part 1: Diagnostic Framework (The "Is it Coupled?" Phase)

ISSUE: You suspect incomplete coupling, but the Kaiser test is negative (yellow/colorless). ROOT CAUSE: The Kaiser (Ninhydrin) test relies on the reaction with primary amines to form Ruhemann’s purple. N-methyl amino acids are secondary amines ; they do not react to form this chromophore.

SOLUTION: Switch to the Chloranil Test or p-Chloranil Test .

Protocol: The Chloranil Test for Secondary Amines

Use this test to detect unreacted N-methylated residues.

  • Sampling: Transfer ~2-5 mg of resin beads to a small glass test tube.

  • Wash: Wash beads 3x with Ethanol (EtOH) to remove acidic/basic residues.

  • Reagent A: Add 2 drops of 2% Acetaldehyde in DMF.

  • Reagent B: Add 2 drops of 2% p-Chloranil in DMF.

  • Incubation: Let stand at room temperature for 5 minutes.

  • Readout:

    • Blue/Green Beads: Positive (+).[1] Secondary amine is present (Coupling Incomplete).[2][3]

    • Colorless/Yellow Beads: Negative (-).[2] Secondary amine is acylated (Coupling Complete).

Part 2: Reagent Selection & Chemistry (The "Force It" Phase)

ISSUE: Standard reagents (HBTU, TBTU) yield <20% conversion. ROOT CAUSE: The steric bulk of the N-methyl group prevents the formation of the transition state. You need a leaving group with a "neighboring group effect" to accelerate the reaction.

RECOMMENDATION: Upgrade to HATU or COMU .

FeatureHBTU/HOBt (Standard)HATU/HOAt (Gold Standard)COMU/Oxyma (Modern/Safer)
Active Moiety Benzotriazole (Bt)7-Aza-benzotriazole (At)Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate)
Mechanism Standard activationPyridine nitrogen assists incoming amine (Neighboring Group Effect)High reactivity, mimics HOAt effect without explosion risk
Suitability for N-Me PoorExcellent Excellent
Racemization Risk ModerateLow (if used with Collidine)Very Low
The "Neighboring Group Effect" Explained

In HATU/HOAt, the nitrogen atom at position 7 of the benzotriazole ring can hydrogen bond with the incoming amine (the N-methyl group). This positions the nucleophile perfectly for the attack on the carbonyl carbon, significantly lowering the entropic barrier compared to HBTU.

Part 3: Optimization & Protocols (The "Speed It Up" Phase)

ISSUE: Even with HATU, the coupling is sluggish. SOLUTION: Apply Microwave Energy and optimize the Base .

Critical Note on Bases: Avoid DIEA (Diisopropylethylamine) if racemization is observed. Use TMP (2,4,6-Trimethylpyridine / Collidine) .[4] TMP is a weaker, more sterically hindered base that maintains basicity without extracting the


-proton (which causes racemization).
High-Efficiency Coupling Protocol (Microwave-Assisted)
  • Reagents:

    • Amino Acid: 5.0 equivalents

    • Coupling Reagent: HATU or COMU (4.9 equivalents)

    • Base: TMP (Collidine) (10 equivalents) or DIEA (10 equivalents) if racemization is not critical.

    • Solvent: NMP (N-methyl-2-pyrrolidone) – Preferred over DMF for difficult sequences.

  • Procedure:

    • Dissolve AA and Coupling Reagent in NMP.

    • Add Base immediately before adding to the resin.

    • Microwave Settings: 75°C for 5 minutes (Power: 25-30W).

    • Note: For Cysteine or Histidine, limit temp to 50°C to prevent racemization.

  • Post-Coupling:

    • Wash with DMF (3x) and DCM (3x).[5][6]

    • Perform Chloranil Test .

    • Double Couple: If positive, repeat the step. Do not proceed until negative.

Part 4: Side Reaction Mitigation (The "Don't Break It" Phase)

ISSUE: Mass spec shows a peak at [M-18] or severe loss of peptide chains. ROOT CAUSE: Diketopiperazine (DKP) Formation .[7] This occurs when the N-terminal amine attacks the C-terminal ester linkage to the resin, forming a cyclic dipeptide and cleaving the chain from the resin. This is most common when the first two amino acids are Proline or N-methylated.

PREVENTION STRATEGY:

  • Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) Resin . The steric bulk of the trityl linker prevents the DKP cyclization attack.

  • Dipeptide Blocks: Couple the first two amino acids as a pre-formed dipeptide unit (Fmoc-AA-N(Me)AA-OH). This bypasses the dangerous deprotection step on the resin.

  • Short Deprotection: If you must build stepwise, use short, intensive deprotection cycles (e.g., 20% Piperidine in DMF, 2 x 3 min) and wash immediately.

Visualizing the Troubleshooting Workflow
Figure 1: Decision Matrix for N-Methyl Coupling

Caption: A logical workflow for diagnosing and solving coupling failures in N-methylated peptide synthesis.

G Start Coupling Step onto N-Methyl Amino Acid Check Perform Monitoring Test Start->Check Kaiser Kaiser Test? Check->Kaiser Avoid Chloranil Chloranil Test Check->Chloranil Recommended Kaiser->Chloranil False Negative Risk Switch to Chloranil ResultPos Blue/Green Beads (Incomplete) Chloranil->ResultPos ResultNeg Colorless/Yellow (Complete) Chloranil->ResultNeg Action1 Standard HBTU/DIEA Failed? ResultPos->Action1 Success Proceed to Deprotection (Watch for DKP!) ResultNeg->Success Action2 Switch to HATU or COMU + HOAt (Additive) Action1->Action2 Step 1: Reagent Action3 Switch Base to TMP (Collidine) Action2->Action3 Step 2: Base Action4 Apply Microwave (75°C, 5 min) Action3->Action4 Step 3: Energy Double Double Couple Action4->Double Double->Chloranil Re-test

Figure 2: The Steric Problem & HOAt Solution

Caption: Mechanism showing how N-methylation blocks HBTU, while HOAt facilitates nucleophilic attack via the neighboring group effect.

Mechanism cluster_0 The Problem: Steric Hindrance cluster_1 The Solution: HATU/HOAt Effect NMe N-Methyl Amine (Resin Bound) Clash Methyl Group Blocks Attack NMe->Clash Incoming Incoming AA (Activated Ester) Incoming->Clash HOAt HOAt Active Ester (7-Azabenzotriazole) Clash->HOAt Switch Reagent N7 N7 Nitrogen (Pyridine Ring) HOAt->N7 H_Bond Hydrogen Bond Pre-organization N7->H_Bond Attack Accelerated Nucleophilic Attack H_Bond->Attack

References
  • Albericio, F., & Boudreau, M. A. (2012). The reaction of N-methylated amino acids.[1][4][7][8][9][10][11][12] In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup.[2][7][8][10][13][14][15][16][17] Chemical Reviews, 111(11), 6557–6602. Link

  • Jensen, K. J., et al. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.[8] Springer Protocols.[8] Link

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides.[8][11][18] Journal of Peptide Science.[7] Link

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

Sources

side reactions associated with Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine

Technical Support Center: Fmoc-N -methyl-O-benzyl-D-tyrosine

Advanced Troubleshooting & Optimization Guide

Product Focus: Fmoc-N-Me-D-Tyr(Bzl)-OH Application: Solid Phase Peptide Synthesis (SPPS) Audience: Senior Researchers & Process Chemists

Part 1: Critical Analysis of the Building Block

Before troubleshooting, you must understand why this specific derivative fails. It combines three distinct risk factors:

  • N-Methyl Sterics: The

    
    -methyl group creates massive steric hindrance, retarding acylation rates by orders of magnitude compared to standard amino acids.
    
  • DKP Susceptibility: The

    
    -methyl group forces the peptide backbone into a cis-conformation, pre-organizing the chain for premature cleavage via diketopiperazine (DKP) formation.
    
  • Side-Chain Orthogonality (The "Bzl" Trap): Unlike the standard tert-butyl (tBu) group, the

    
    -benzyl (Bzl)  group is stable to TFA . If you are running standard Fmoc/TFA synthesis, the benzyl group will not be removed during final cleavage.
    
Part 2: Troubleshooting Guides (Q&A Format)
Category 1: Coupling Failures (Getting it ON the resin)

Q: I am observing incomplete coupling of Fmoc-N-Me-D-Tyr(Bzl)-OH to the growing chain. Standard HBTU/DIEA protocols yield <50% conversion. Why?

A: Standard coupling reagents are insufficient for


Corrective Protocol:

  • Switch Coupling Reagents: Replace HBTU/HCTU with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU . The neighboring pyridine nitrogen in HATU provides an intramolecular catalytic effect (anchimeric assistance) that boosts reactivity.

  • Optimize Solvent: Use pure NMP (N-methylpyrrolidone) instead of DMF. NMP swells the resin better and stabilizes the transition state for difficult couplings.

  • Microwave Assistance: Heat the coupling reaction to 75°C for 10 minutes (25W).

  • The "Double Couple" Rule: Always perform two coupling cycles for this residue.

    • Cycle 1: HATU/HOAt/DIEA (3 eq) for 1 hour.

    • Cycle 2: PyBrOP/DIEA (3 eq) for 2 hours (PyBrOP is an acid bromide generator, highly reactive for N-methyl amines).

Technical Insight: Avoid using PyBOP alone; while powerful, it produces carcinogenic HMPA byproducts. PyBrOP is preferred for N-methyl couplings if HATU fails.

Category 2: Premature Cleavage (Keeping it ON the resin)

Q: After coupling the next amino acid (Fmoc-Xaa-OH) to the N-Me-D-Tyr residue and deprotecting, my peptide yield drops to near zero. Where did it go?

A: You likely lost your peptide to Diketopiperazine (DKP) formation . Upon removing the Fmoc group from the residue preceding the N-Me-D-Tyr (the dipeptide stage), the free amine can curl back and attack the C-terminal carbonyl of the N-Me-D-Tyr. This releases the dipeptide as a cyclic DKP, cleaving it from the resin. This is thermodynamically driven by the cis-amide bond preference of N-methyl amino acids.

Corrective Protocol:

  • The "Dipeptide" Strategy (Gold Standard): Do not couple the next amino acid (Xaa) and N-Me-D-Tyr separately. Instead, synthesize or purchase the dipeptide Fmoc-Xaa-N-Me-D-Tyr(Bzl)-OH in solution, then couple this entire unit to the resin. This bypasses the dangerous "free amine on resin" stage.

  • Optimized Deprotection (If stepwise is necessary):

    • Avoid 20% Piperidine. It is too slow, giving the DKP reaction time to occur.

    • Use Short/Fast Deprotection: 2% DBU + 5% Piperazine in DMF for 2 minutes only. Wash immediately and extensively with acidic HOBt/DMF solution to neutralize residual base.

  • Trityl Resins: Use 2-Chlorotrityl Chloride (2-CTC) resin . The massive steric bulk of the trityl linker physically impedes the cyclization required for DKP formation.

Visualization of DKP Mechanism:

DKP_MechanismFigure 1: Mechanism of Premature Peptide Loss via Diketopiperazine (DKP) Formation.ResinResin SupportStep1Fmoc-Xaa-N(Me)-Tyr-Resin(Protected Dipeptide)Step2H2N-Xaa-N(Me)-Tyr-Resin(Free Amine Exposed)Step1->Step2Fmoc Removal(Base)TransitionNucleophilic Attack(N-term attacks C-term Carbonyl)Step2->TransitionCis-ConformationFacilitates FoldResultCyclic DKP Released+ Free ResinTransition->ResultChain Cleavage

Category 3: Deprotection & Side-Chain Issues

Q: I cleaved my peptide using 95% TFA, but the mass spec shows a +90 Da adduct. The benzyl group is still attached!

A: This is a fundamental chemistry mismatch. The


-benzyl (Bzl)NOT acid-labile

Troubleshooting Matrix:

ScenarioGoalSolution
Standard Fmoc SPPS Remove Bzl groupERROR: You cannot remove Bzl with TFA. Action: Re-synthesize using Fmoc-N-Me-D-Tyr(tBu)-OH .
Boc Chemistry Remove Bzl groupUse HF (Hydrofluoric Acid) or TFMSA cleavage.
Fragment Synthesis Keep Bzl groupProceed. The Bzl group will remain intact after TFA cleavage, allowing for post-synthetic modification or fragment condensation.

Q: I used HF to remove the Benzyl group, but now I see a stable impurity with the same mass as the desired product but different retention time.

A: You have likely formed 3-Benzyltyrosine via a Friedel-Crafts alkylation. During HF cleavage, the benzyl carbocation (

Corrective Protocol:

  • Scavenger Overload: You must use "hard" scavengers in the HF cleavage cocktail.

  • Recipe: HF / p-Cresol / p-Thiocresol (90:5:5).

  • Note: Anisole is often used but p-Cresol is superior for preventing tyrosine alkylation.

Part 3: Summary of Quantitative Specifications
ParameterSpecification / Recommendation
Coupling Reagent HATU or PyBrOP (Avoid HBTU/DIC)
Base DIEA (Diisopropylethylamine) or TMP (Collidine) to reduce racemization
Coupling Time 2 x 1 hour (Double coupling mandatory)
Fmoc Removal 2% DBU / 2% Piperidine in DMF (Fast protocol to prevent DKP)
Resin Choice 2-Chlorotrityl Chloride (2-CTC) (Prevents DKP via steric bulk)
Final Cleavage HF or TFMSA (If Bzl removal is required); TFA (If Bzl retention is required)
Part 4: References
  • Canadian Science Publishing. (1970). N-Methylamino Acids in Peptide Synthesis.[1][2][3][4] IV. Racemization and Yields in Peptide-bond Formation. Retrieved from

  • Thieme Connect. (2002). Synthesis of Peptides: Racemization Assays and N-Methyl Amino Acids. Retrieved from

  • National Institutes of Health (PMC). (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. Retrieved from

  • ACS Publications. (2022). Optimized Fmoc-Removal Strategy to Suppress Diketopiperazine Formation. Retrieved from

  • BenchChem. (2025).[5] Application Notes for Fmoc-Tyr(Me)-OH and Side Reactions in SPPS. Retrieved from

Technical Support Center: Managing Aggregation in N-Methyl-D-Tyrosine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The N-Me-D-Tyr Paradox

Peptides containing N-methyl-D-tyrosine represent a unique class of "privileged structures." The combination of N-methylation (which removes a hydrogen bond donor) and D-chirality (which induces specific turns) is typically used to prevent aggregation and lock bioactive conformations.

However, users often report "aggregation" with these sequences. As a Senior Application Scientist, I must clarify that this is rarely standard beta-sheet aggregation. Instead, you are likely facing one of three distinct phenomena:

  • Synthetic Deletion: Steric hindrance causing incomplete coupling (missing residues mimic aggregation).

  • Rotameric Broadening: Cis/trans isomerization appearing as broad/split HPLC peaks.

  • Pi-Stacking: Hydrophobic association of the Tyrosine aromatic rings in solution.

This guide provides the protocols to distinguish and resolve these issues.

Module 1: Synthesis Troubleshooting (The "Hidden" Aggregation)

The Problem: You observe low yields or "smearing" during SPPS. The Root Cause: The N-methyl group on D-Tyr creates massive steric hindrance for the incoming amino acid. Standard HATU/DIPEA cycles often fail here, leading to deletion sequences (des-peptides) that are hydrophobic and prone to aggregation on the resin.

Protocol A: The "Power Coupling" for N-Methyl Sites

Use this protocol specifically for the amino acid immediately following N-Me-D-Tyr.

ParameterStandard ConditionRequired Condition for N-Me-D-Tyr
Coupling Reagent HBTU or HATUPyBrOP or COMU
Base DIPEA (2.0 eq)DIPEA (3.0 eq) (PyBrOP requires base to activate)
Temperature Ambient50°C - 60°C (Microwave preferred)
Time 45 min2 x 2 hours (Double couple)
Monitoring Kaiser TestChloranil Test or Micro-cleavage (Kaiser is false-negative for secondary amines)
Decision Logic: Coupling Optimization

SynthesisLogic Start Coupling AA onto N-Me-D-Tyr Resin Standard Attempt 1: HATU/HOAt (Double Couple, 2h) Start->Standard Check Check Efficiency (Micro-cleavage LCMS) Standard->Check Success >98% Conversion: Proceed Check->Success Yes Fail1 <98% Conversion Check->Fail1 No Fail2 Still Incomplete? Check->Fail2 No (Recurring) PyBrOP Attempt 2: PyBrOP/DIPEA (Double Couple, 50°C) Fail1->PyBrOP PyBrOP->Check BTC Attempt 3: In-situ Acid Chloride (BTC/Collidine) Fail2->BTC BTC->Check

Caption: Workflow for overcoming steric hindrance during SPPS of N-methylated peptides. Note the escalation from HATU to PyBrOP to Acid Chlorides.

Module 2: Purification & Analysis (The "Fake" Aggregation)

The Problem: HPLC shows broad, split, or "shouldering" peaks. You suspect impurities or aggregation.[1][2] The Root Cause: Cis/Trans Isomerization. The N-methyl amide bond lacks the strong energetic preference for the trans state found in standard amides. It slowly interconverts between cis and trans rotamers on the HPLC time scale.[3]

Validation Experiment: The Temperature Ramp If you suspect your "impurities" are actually rotamers, perform this test:

  • Run 1: Inject peptide at 25°C . (Observe split peaks).

  • Run 2: Heat column to 60°C .

  • Result:

    • If peaks coalesce into a single sharp peak: It is Isomerization (Rotamers). The peptide is pure.

    • If peaks remain distinct: They are Impurities (likely deletion sequences from Module 1).

Troubleshooting Table: HPLC Artifacts
SymptomProbable CauseCorrective Action
Split Peak (1:3 ratio) Slow cis/trans exchangeHeat column to 60°C; Use TEAP (Triethylammonium phosphate) buffer at pH 3.0.
Broad "Hump" Hydrophobic associationSwitch to C4 column (less retention); Add 1-5% Isopropanol to Mobile Phase B.
Fronting Peak Solubility limit reachedReduce injection volume; Dissolve sample in 50% DMSO/Water.

Module 3: Solution Stability (The "Real" Aggregation)

The Problem: The peptide precipitates or gels in aqueous buffer over time. The Root Cause: While N-methylation stops backbone H-bonding, the D-Tyrosine side chain is aromatic and hydrophobic. If the D-configuration locks the peptide into a turn that exposes the Tyr ring, Pi-Pi Stacking can occur, leading to amyloid-like fibrils.

Mechanism of Action

Standard peptides aggregate via backbone hydrogen bonds (Beta-sheets). N-Me-D-Tyr peptides aggregate via side-chain stacking.

AggregationMech Backbone Standard Aggregation: Backbone H-Bonding NMe_Effect N-Methylation Blocks H-Donor Backbone->NMe_Effect Result1 Backbone Solubility INCREASED NMe_Effect->Result1 Sidechain N-Me-D-Tyr Aggregation: Pi-Pi Stacking D_Effect D-Isomer Locks Exposed Hydrophobic Face Sidechain->D_Effect Result2 Sidechain Solubility DECREASED D_Effect->Result2

Caption: Contrast between standard backbone aggregation (prevented by N-methylation) and side-chain aggregation (promoted by D-Tyr exposure).

Formulation Protocol: Breaking the Stack

To solubilize N-Me-D-Tyr peptides, you must disrupt aromatic interactions, not just hydrogen bonds.

  • pH Adjustment: Tyrosine pKa is ~10.

    • Strategy: Move pH away from the peptide's pI. If basic, pH < 4. If acidic, pH > 8 (caution: high pH can oxidize Tyr).

  • Chaotropes vs. Surfactants:

    • Avoid: High salt (promotes hydrophobic collapse).

    • Use:Cyclodextrins (HP-β-CD) . These encapsulate the Tyrosine ring, preventing pi-stacking without altering the backbone conformation.

  • Cosolvents:

    • Add 10-20% Propylene Glycol or PEG 400 to disrupt aromatic ordering.

Frequently Asked Questions (FAQ)

Q: Why does the Kaiser test fail for N-methyl-D-tyrosine? A: The Kaiser test relies on the reaction of ninhydrin with primary amines. N-methyl-D-tyrosine has a secondary amine (N-Me). It will not produce the characteristic blue color even if the coupling failed. Always use the Chloranil test (acetaldehyde/chloranil) which turns blue for secondary amines.

Q: Can I use microwave synthesis for N-methyl couplings? A: Yes, it is highly recommended. The thermal energy helps overcome the rotational barrier created by the N-methyl group. However, limit temperature to 60°C to avoid racemization of the sensitive D-isomer, particularly if Cysteine or Histidine are present nearby.

Q: My peptide is soluble in DMSO but precipitates instantly in PBS. Why? A: This is classic "crash-out" due to the hydrophobic effect. The DMSO solvates the Tyrosine rings. When water (PBS) is added, the water structure forces the hydrophobic rings together (Pi-stacking) to minimize entropy loss. Solution: Pre-dissolve in DMSO, then slowly add the aqueous buffer containing 0.1% Tween-20 or beta-cyclodextrin.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • BenchChem. (2024). Technical Support Center: Impact of the N-methyl Group on Peptide Secondary Structure. BenchChem Knowledge Base. Link

  • Muthusamy, K., et al. (2010). N-methylated peptide inhibitors of β-amyloid aggregation and toxicity.[4][5] Journal of Physiology. Link

  • Merck (Sigma-Aldrich). (2024). Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma Technical Notes. Link

  • Albericio, F., & Biron, E. (2008). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Protocols.[6] Link

Sources

Technical Support Center: Navigating the Challenges of Deprotecting Sterically Hindered N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges encountered during the deprotection of sterically hindered N-methylated peptides. The introduction of a methyl group on the amide nitrogen significantly impacts peptide synthesis, particularly during the removal of protecting groups. This resource is designed to help you navigate these complexities, ensuring the successful synthesis of your target peptides.

The Root of the Challenge: Steric Hindrance from N-Methylation

The core difficulty in synthesizing N-methylated peptides lies in steric hindrance . The methyl group on the amide nitrogen physically obstructs the approach of reagents, which can lead to incomplete reactions during both coupling and deprotection steps.[1][2] This guide will focus on the deprotection aspect, a critical stage where incomplete removal of protecting groups can lead to a variety of impurities and low yields.

Troubleshooting Guide: Common Deprotection Issues and Solutions

This section addresses specific problems you may encounter during both the iterative N-terminal Fmoc deprotection and the final cleavage and side-chain deprotection of N-methylated peptides.

Issue 1: Incomplete Fmoc Deprotection of N-Methylated Residues

Symptoms:

  • Positive bromophenol blue test (blue/green color) after the deprotection step, indicating unreacted secondary amines.[2]

  • Low overall yield of the final peptide.[1]

  • Presence of deletion sequences in the final product, as identified by mass spectrometry.[1]

  • Multiple peaks in the HPLC chromatogram of the crude product.[1]

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Steric Hindrance The N-methyl group impedes the approach of the piperidine base to the dibenzofulvene intermediate, slowing down the deprotection reaction.[2]Modify Deprotection Conditions: Increase the deprotection time or perform multiple deprotection steps.[2] For particularly stubborn cases, consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), often in a 2% DBU in DMF cocktail.[3][4]
Peptide Aggregation Interchain hydrogen bonding can cause the peptide chains on the solid support to aggregate, blocking reactive sites and preventing complete deprotection.[2]Disrupt Aggregation: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) as the solvent.[3] The addition of chaotropic salts like LiCl can also help break up aggregates.[3] Performing the deprotection at an elevated temperature (e.g., 40-50°C) or using sonication can also be effective.[3]
Degraded Reagents Piperidine can degrade over time, reducing its efficacy.Use Fresh Reagents: Always use fresh, high-quality piperidine to prepare your deprotection solution.[3]
Experimental Protocol: Enhanced Fmoc Deprotection for a Sterically Hindered N-Methylated Residue
  • Standard Deprotection: Treat the peptide-resin with 20% piperidine in DMF for 10 minutes.

  • Monitoring: Take a small sample of the resin, wash thoroughly with DMF, and perform a bromophenol blue test.

  • Troubleshooting (if test is positive):

    • Option A (Extended Time): Repeat the treatment with 20% piperidine in DMF for an additional 10-20 minutes.

    • Option B (Stronger Base): Treat the resin with a solution of 2% DBU in DMF for 5-10 minutes.

  • Washing: Once the bromophenol blue test is negative (yellow), wash the resin thoroughly with DMF (3-5 times) to remove all traces of the base.

Fmoc Deprotection Troubleshooting Start Start Fmoc Deprotection (20% Piperidine/DMF) Test Bromophenol Blue Test Start->Test Incomplete Incomplete Deprotection (Blue/Green Color) Test->Incomplete Positive Complete Deprotection Complete (Yellow Color) Test->Complete Negative Action Extended Time or Stronger Base (DBU) Incomplete->Action Wash Wash Resin Complete->Wash Action->Test Next Proceed to Coupling Wash->Next

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Issue 2: Side Reactions During Final Cleavage and Deprotection

Symptoms:

  • Presence of unexpected masses in the mass spectrometry analysis of the crude product.

  • Low yield of the desired full-length peptide.

  • Difficult purification due to multiple, closely eluting impurities.

Root Causes & Solutions:

Side Reaction Mechanism Prevention & Mitigation
Diketopiperazine Formation Particularly common in sequences with N-methylated amino acids, base-catalyzed cyclization of the N-terminal dipeptide can occur after Fmoc deprotection.[5]Suppress by using a rapid deprotection (1.5 min with 20% piperidine-DMF at an increased flow rate) followed by immediate in-situ coupling of the third amino acid.[5]
Amide Bond Cleavage Under strong acidic conditions (e.g., TFA), the amide bond between N-methylated residues can be susceptible to cleavage.[6]Use milder cleavage cocktails or shorter cleavage times. For highly sensitive sequences, consider alternative cleavage strategies.
C-terminal N-methylated Amino Acid Deletion The free carboxylic acid at the C-terminus can attack the adjacent carbonyl group of the amide bond, leading to the release of the C-terminal N-methylated residue. This is more likely to occur during prolonged acid exposure.[6]This side reaction is less likely if the C-terminus is an amide rather than a carboxylic acid.[6] Minimize cleavage time and consider using a milder cleavage cocktail.
Experimental Protocol: Optimized Cleavage Cocktail for Peptides with Sterically Hindered N-Methylated Residues

For a standard cleavage, a cocktail of TFA/TIS/water (95:2.5:2.5) is often sufficient.[7] However, for complex N-methylated peptides, especially those containing other sensitive residues like Trp, Met, or Cys, a more robust scavenger cocktail is recommended.

  • Resin Preparation: Ensure the N-terminal Fmoc group is removed and the peptide-resin is thoroughly washed and dried.[7]

  • Cleavage Cocktail Preparation: Prepare "Reagent K": TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).[7]

  • Cleavage Reaction: Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold ether.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

Final Cleavage Side Reactions Cleavage Final Cleavage (TFA) DKP Diketopiperazine Formation Cleavage->DKP Cleavage_Bond Amide Bond Cleavage Cleavage->Cleavage_Bond Deletion C-terminal Deletion Cleavage->Deletion Desired Desired Peptide Cleavage->Desired

Caption: Potential side reactions during the final cleavage of N-methylated peptides.

Frequently Asked Questions (FAQs)

Q1: Why is the standard Kaiser test not suitable for monitoring N-methylated peptide synthesis?

The Kaiser test is specific for primary amines. Since N-methylated amino acids contain secondary amines, the Kaiser test will give a false negative result. The bromophenol blue test is a reliable alternative for monitoring the presence of unreacted N-methylated amines, where a blue to green color indicates an incomplete reaction.[2]

Q2: Are there alternative strategies to incorporating N-methylated amino acids directly?

Yes, on-resin N-methylation is a powerful alternative.[2] This involves synthesizing the peptide with standard amino acids and then selectively methylating the nitrogen of a specific residue on the solid support. A common method is a three-step process of sulfonylation (e.g., with o-nitrobenzenesulfonyl chloride), methylation, and desulfonylation.[1][8]

Q3: Can microwave-assisted synthesis help with the deprotection of N-methylated peptides?

Microwave energy can be beneficial in overcoming the challenges of sterically hindered couplings in N-methylated peptide synthesis.[9] While its primary application is in enhancing coupling efficiency, the increased temperature during microwave-assisted deprotection steps can also help disrupt peptide aggregation, potentially leading to more complete Fmoc removal.[3][10]

Q4: What is the impact of N-methylation on the final peptide's properties?

N-methylation significantly impacts the conformational flexibility of the peptide by introducing steric constraints and disrupting intramolecular hydrogen bonding.[6] This can lead to increased metabolic stability, enhanced membrane permeability, and improved oral bioavailability, making it a valuable tool in drug design.[10]

Q5: Are there any "green" alternatives for the solvents and reagents used in deprotection?

Research into more environmentally friendly approaches for solid-phase peptide synthesis (SPPS) is ongoing. Some studies have explored the use of greener solvents like ethyl acetate and acetonitrile in combination with TFA for on-resin deprotection of acid-sensitive protecting groups.[11] Additionally, alternative bases to piperidine, such as 2-aminoethanol and 2-amino-2-methyl-1-propanol, are being investigated for Fmoc removal.[12]

References

  • Technical Support Center: Managing Steric Hindrance in N-Methylated SPPS. Benchchem.

  • Strategies to overcome steric hindrance in N-methylated peptide synthesis. Benchchem.

  • Amino Acid Sidechain Deprotection. AAPPTEC - Peptides.

  • Backbone N-methylation of peptides. SSRN.

  • Fmoc Resin Cleavage and Deprotection. MilliporeSigma.

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry - ACS Publications.

  • Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. PNAS.

  • Side reactions in peptide synthesis: An overview. Bibliomed.

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation.

  • Deprotection Bases as an Alternative to the Traditional Bases Used in Solid-Phase Peptide Synthesis. PubMed.

  • (PDF) Side reactions in peptide synthesis: An overview. ResearchGate.

  • Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt | Request PDF. ResearchGate.

  • Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. Benchchem.

  • US20090264620A1 - N-Methylation of amino acids. Google Patents.

  • Methods for Removing the Fmoc Group.

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI.

  • 2D green SPPS: green solvents for on-resin removal of acid sensitive protecting groups and lactamization. Polypeptide.

  • Is there any method to selectively remove methyl group from N-methylated amide bond in a peptide? ResearchGate.

  • Overview of Solid Phase Peptide Synthesis (SPPS).

  • SPPS for N Methylated Peptides - chemistry. Reddit.

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS.

  • Syntheses of sterically hindered peptides containing N-methylated amino... ResearchGate.

Sources

improving solubility of Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine in DMF

Technical Support Center: Solubilizing Fmoc-N -methyl-O-benzyl-D-tyrosine

Target Molecule: Fmoc-N

Context:Primary Solvent:

12

Executive Summary & Diagnostic

Why is this molecule difficult? This amino acid derivative presents a "perfect storm" of solubility challenges. The Fmoc and O-benzyl groups create a highly lipophilic (greasy) exterior, while the N-methylation removes a critical hydrogen bond donor, altering the crystal lattice energy and preventing the formation of standard solvation shells. Furthermore, N-methylated amino acids are frequently supplied as Dicyclohexylamine (DCHA) salts to ensure stability, which exhibit drastically different solubility profiles than the free acid.[1]

Step 1: The Pre-Flight Check (Crucial)

Before attempting to dissolve the compound, verify the physical form on your vial label.

ParameterFree Acid Form DCHA Salt Form
Appearance Amorphous powder or oilCrystalline solid
Solubility Behavior Slow to wet; forms "gummy" clumpsDissolves easier but incompatible with standard coupling if not treated
Action Required Proceed to Protocol A STOP. Proceed to Protocol C (Salt Removal)

Troubleshooting Workflows

Protocol A: The "Gradient Solvation" Method (Standard)

Use this for the Free Acid form.

The Logic: Dumping hydrophobic powder directly into 100% DMF often causes the outer layer to gel, trapping dry powder inside (the "dumpling effect"). We use a stepwise addition of solvent to prevent this.[1][3]

  • Weigh the required amount of Fmoc-N-Me-D-Tyr(Bzl)-OH into a conical tube.

  • Add Co-solvent (DCM): Add Dichloromethane (DCM) equal to 10% of your final target volume.[4]

    • Reasoning: DCM is a superior solvent for the highly lipophilic Bzl/Fmoc groups.[4] It "wets" the hydrophobic core.

  • Vortex for 30 seconds. The mixture should look like a wet slurry.

  • Add DMF: Add the remaining 90% volume of DMF.

  • Sonicate: Place in an ultrasonic bath at 35°C (Max 40°C) for 5-10 minutes.

    • Warning: Do not exceed 40°C to prevent Fmoc cleavage.[1][3][4]

Protocol B: The "Magic Mixture" (For Stubborn Aggregates)

Use if Protocol A fails or if the solution is cloudy/gelatinous.

The Logic: NMP (N-methylpyrrolidone) has a higher dielectric constant and better penetrates hydrophobic clusters than DMF.[1][4][5] DMSO disrupts strong intermolecular aggregation but must be used sparingly to avoid oxidizing the resin or side reactions.[4]

Solvent System: DMF : NMP : DMSO (80 : 10 : 10)[4]

  • Dissolve the amino acid in NMP first (10% of total volume).[4]

  • Add DMSO (10% of total volume).[1][4] Vortex until clear.

  • Dilute to final volume with DMF .[1][4]

  • Add Chaotropic Salt (Optional): If the residue is part of a "difficult sequence" (prone to aggregation on-resin), add 0.4M LiCl to the amino acid solution.

    • Mechanism:[1][4][][7] LiCl disrupts hydrogen bonding networks (beta-sheets) that may form immediately upon coupling.[1][4]

Protocol C: Handling the DCHA Salt

Use ONLY if your product is labeled as a DCHA salt.

The Issue: DCHA is a secondary amine.[4] If you dissolve the salt and add it to your resin, the free DCHA will compete with the amino acid for activation and can prematurely remove Fmoc groups from the resin.

Procedure (Conversion to Free Acid):

  • Dissolve the salt in EtOAc (Ethyl Acetate).[4]

  • Wash the organic layer 3x with 0.5 N KHSO₄ or 10% Citric Acid .[1][4]

    • Mechanism:[1][4][][7] Acid protonates the DCHA, pulling it into the aqueous layer.

  • Wash 1x with Brine.[1]

  • Dry over MgSO₄, filter, and evaporate to dryness.

  • Dissolve the resulting oil/foam using Protocol A .[1][4]

Decision Logic & Mechanism Visualization

SolubilityLogicStartStart: Fmoc-N-Me-D-Tyr(Bzl)-OHCheckFormCheck Label: Salt vs. Free Acid?Start->CheckFormIsSaltDCHA Salt FormCheckForm->IsSaltSaltIsAcidFree Acid FormCheckForm->IsAcidFree AcidExtractionAcid Wash (KHSO4/EtOAc)Remove DCHAIsSalt->ExtractionMust convertStandardDMFAttempt Standard DMF DissolutionIsAcid->StandardDMFExtraction->IsAcidVisualCheckVisual InspectionStandardDMF->VisualCheckClearClear SolutionProceed to CouplingVisualCheck->ClearSuccessCloudyCloudy / Gel / PrecipitateVisualCheck->CloudyFailureProtocolBProtocol B: Add NMP/DMSO (10%)+ Heat (35°C)Cloudy->ProtocolBSuccessBDissolved?ProtocolB->SuccessBSuccessB->ClearYesAddLiClAdd 0.4M LiCl(Chaotropic disruption)SuccessB->AddLiClNoAddLiCl->Clear

Caption: Decision tree for solubilizing difficult N-methylated Fmoc amino acids.

Frequently Asked Questions (FAQs)

Q1: I dissolved the amino acid, but it precipitated immediately when I added the coupling reagent (HATU/HBTU). Why? A: This is likely due to the "Salting Out" effect.[4] Phosphate or uronium salts (HATU) increase the ionic strength of the solution, which can force hydrophobic molecules out of solution.

  • Fix: Dissolve the amino acid and the coupling reagent in NMP first, then dilute with DMF. Alternatively, switch to PyAOP or DIC/Oxyma , which may have better solubility profiles for this specific derivative [1].[1][4]

Q2: Can I heat the solution to 60°C to speed this up? A: No. While heating helps solubility, Fmoc groups are unstable in DMF at elevated temperatures over time (due to trace amines in DMF).

  • Limit: Keep strictly below 40°C. If you must use higher heat, use NMP instead of DMF, as it is more thermally stable and less prone to amine degradation [2].[1]

Q3: Why not just use 100% DMSO? A: While DMSO is an excellent solvent, it has high viscosity (hindering diffusion into resin pores) and is difficult to remove during washing.[4] Furthermore, if your peptide sequence contains Cysteine or Methionine, DMSO can cause oxidation side reactions.[1][4] Limit DMSO to <20% of the total solvent volume [3].[4]

Q4: My coupling yield is still low even after dissolving. What now? A: Solubility is not the only barrier; N-methyl amino acids are sterically hindered.[1][4]

  • Coupling Fix: You must use high-efficiency coupling reagents.[1][4] HATU or COMU are mandatory here. Standard HBTU/TBTU will likely fail.[1] Double coupling (2 x 2 hours) or using HOAt as an additive is highly recommended [4].[1][4]

References

  • Albericio, F., et al. (2018).[1][4] Solubility of Fmoc-protected amino acids and coupling reagents in PolarClean and other green solvents. ResearchGate.

  • Biotage. (2023).[1][4][8] How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage Blog.

  • Thermo Fisher Scientific. Peptide Solubility Guidelines. Thermo Fisher Technical Support.

  • MilliporeSigma. Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich Technical Guides.

  • BenchChem. (2025).[1][4][5] A Technical Guide to the Solubility of Fmoc-Thr-OH in DMF and DMSO. (Used for comparative solubility of hindered Fmoc-AAs).

incomplete Fmoc deprotection in microwave-assisted SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Yield Killer

In microwave-assisted Solid Phase Peptide Synthesis (MW-SPPS), incomplete Fmoc deprotection is often misdiagnosed as a coupling failure. While microwave energy significantly accelerates reaction kinetics by reducing chain aggregation, it is not a panacea. Certain hydrophobic domains ("difficult sequences") and steric factors can still prevent the base from accessing the N-terminal Fmoc group.

If you are observing deletion sequences (n-1 peaks in MS), broad elution profiles , or low crude purity , this guide is your primary resource for diagnosis and remediation.

Module 1: Diagnostics & Detection

Q: How do I distinguish between incomplete deprotection and incomplete coupling?

A: You must interrogate the resin before the next coupling. Relying solely on final cleavage data is inefficient.

  • Real-Time UV Monitoring (The Gold Standard): Modern microwave synthesizers monitor the deprotection effluent at 301 nm (absorbance of the dibenzofulvene-piperidine adduct).

    • Sharp Peak: Fast, efficient deprotection.[1]

    • Tailing/Broad Peak: Slow deprotection (aggregation or steric hindrance).

    • Low Area Under Curve (AUC): Incomplete removal from the previous cycle.

  • The Kaiser Test (Qualitative Verification): If UV data is ambiguous, pause the synthesizer after the deprotection wash steps and perform a Kaiser test on a few resin beads.

    • Deep Blue: Free amines present (Deprotection Successful).[2]

    • Yellow/Colorless: Fmoc still attached (Deprotection Failed).

    • Red/Brown: Proline (requires Chloranil test) or partial deprotection.

Module 2: The "Difficult Sequence" (Aggregation)

Q: My peptide fails consistently at residues 8-12. Why?

A: This is the classic "difficult sequence" phenomenon. At 5-15 residues, growing chains often form intermolecular hydrogen bonds (beta-sheets), collapsing the peptide-resin matrix. Even at 75°C-90°C, the N-terminus becomes buried.

Protocol: The "Aggressive" Deprotection Cocktail Standard 20% Piperidine is often insufficient for aggregated regions.

ComponentConcentrationFunctionWarning
DMF SolventMain carrierEnsure amine-free grade.[3]
Piperidine 20% (v/v)Scavenger & BaseStandard reagent.[2]
DBU 1-2% (v/v)Strong Base Non-nucleophilic; significantly faster kinetics.

Step-by-Step Implementation:

  • Switch Reagents: Replace standard deprotection bottle with the 20% Piperidine / 2% DBU mixture.

  • Modify Method:

    • Initial Deprotection: 75°C for 30 seconds (removes bulk Fmoc).

    • Secondary Deprotection: 75°C for 3 minutes (drives completion).

  • Wash: Increase DMF washes (5x) to remove DBU traces, which can cause micro-cleavage of the resin linkage.

Critical Note: DBU is a non-nucleophilic base.[2][4] It removes Fmoc rapidly but cannot scavenge the reactive dibenzofulvene (DBF) byproduct. You must keep Piperidine in the mixture to trap the DBF, otherwise, it will re-attach to the peptide (back-alkylation).

Module 3: Preventing Side Reactions (Aspartimide)[1][5]

Q: I used DBU/higher temps to fix deprotection, but now I see a mass shift of -18 Da. What happened?

A: You triggered Aspartimide formation .[1][4] High temperatures and strong bases (like DBU) catalyze the attack of the backbone nitrogen on the Aspartic Acid side chain ester (especially in Asp-Gly , Asp-Asn , or Asp-Ser sequences). This forms a cyclic imide (-18 Da), which later opens to form beta-peptides.

Protocol: The "Safe" Deprotection for Asp-Rich Sequences

If your sequence contains Asp-Gly or you are synthesizing long peptides with Asp residues:

  • LOWER the Temperature: Do not exceed 50°C for the deprotection step immediately following an Asp coupling.

  • Add Acid Additives: Acid suppresses the ring-closure mechanism without stopping the basic Fmoc removal.

    • Additive: 0.1 M HOBt (Hydroxybenzotriazole) OR 5% Formic Acid.

    • Mixture: 20% Piperidine / 0.1 M HOBt in DMF.

Q: Can I use Piperazine? A: Yes. Piperazine (5-10%) is a milder base (pKa ~9.8) than Piperidine (pKa ~11.1). It reduces aspartimide risk but is slower.[1] It is excellent for sequences prone to side reactions but may struggle with severe aggregation.

Visualizing the Troubleshooting Logic

The following decision tree illustrates the logical flow for optimizing your deprotection strategy based on sequence difficulty and side-reaction risks.

DeprotectionLogic Start Start: Sequence Analysis CheckSeq Contains Asp-Gly / Asp-Asn? Start->CheckSeq AspYes High Risk: Aspartimide CheckSeq->AspYes Yes AspNo Standard Sequence CheckSeq->AspNo No AspAction Use 0.1M HOBt in 20% Piperidine Max Temp: 50°C AspYes->AspAction Monitor Monitor UV Trace (Cycle 1-5) AspNo->Monitor UVCheck UV Trace Shape? Monitor->UVCheck Sharp Sharp Peak UVCheck->Sharp Efficient Tail Broad/Tailing (Incomplete) UVCheck->Tail Aggregation Continue Continue Sharp->Continue Maintain Protocol AggAction Add 1-2% DBU to Piperidine Temp: 75°C - 90°C Tail->AggAction ReCheck ReCheck AggAction->ReCheck Re-evaluate UV

Caption: Decision matrix for selecting Fmoc deprotection conditions based on sequence composition and real-time UV monitoring feedback.

Summary of Optimization Parameters

ParameterStandard ProtocolAggregated ("Difficult")Aspartimide Prone
Base 20% Piperidine20% Piperidine + 2% DBU20% Piperidine (or Piperazine)
Additive NoneNone0.1 M HOBt or 5% Formic Acid
Temperature 75°C75°C - 90°C50°C (max)
Time 3 min3 min + 3 min (Double)3 min x 2

References

  • Collins, J. M., et al. (2014). "Microwave-enhanced Fmoc solid phase peptide synthesis." Organic Letters. Link

  • Palasek, S. A., et al. (2007). "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis." Journal of Peptide Science. Link

  • Wade, J. D., et al. (2000). "Use of DBU in Fmoc solid phase peptide synthesis." Letters in Peptide Science. Link

  • Mergler, M., et al. (2003). "The aspartimide problem in Fmoc-based SPPS. Part II." Journal of Peptide Science. Link

Sources

Technical Support Center: Minimizing Deletion Sequences with Fmoc-N-methyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: N-ME-TYR-OPT-001 Status: Active Guide Subject: Troubleshooting deletion sequences and incomplete couplings during SPPS of peptides containing Fmoc-N-methyl-D-tyrosine.

Executive Summary: The "Steric Wall" Phenomenon

Researchers frequently encounter (n-1) deletion sequences when using Fmoc-N-methyl-D-tyrosine (Fmoc-N-Me-D-Tyr). While coupling the N-methylated residue to the resin is generally manageable, coupling the subsequent amino acid onto the secondary amine of the N-Me-D-Tyr is chemically arduous.

The N-methyl group introduces severe steric hindrance and eliminates the amide proton, preventing hydrogen bonding that typically stabilizes the transition state. This creates a "steric wall" that blocks the incoming activated amino acid, leading to slow kinetics, incomplete acylation, and ultimately, deletion sequences in the final crude peptide.

This guide provides a self-validating workflow to overcome these barriers using optimized reagents, microwave energy, and specific monitoring protocols.

Critical Coupling Parameters (Reagent Selection)

Standard carbodiimide chemistry (DIC/HOBt) is rarely sufficient for acylating N-methylated residues. You must upgrade to high-efficiency uronium or phosphonium reagents.

Reagent Comparison Table
Reagent ClassRecommended ReagentMechanism BenefitRisk ProfileBest Use Case
Phosphonium PyAOP 7-azabenzotriazole ring (HOAt) boosts reaction rate; Phosphonium salt avoids guanidinium capping.High CostGold Standard for coupling to N-Me-D-Tyr.
Uronium HATU Excellent reactivity via HOAt active ester.[1]Guanidinylation : If reaction is slow, the reagent can cap the amine, terminating the chain.Standard high-difficulty couplings (fast kinetics).
Oxyma-based COMU Superior leaving group (Oxyma) vs. HOBt; safer (non-explosive) than benzotriazoles.Lower stability in solution than HATU.[1]Green alternative with efficiency rivaling HATU.
Acid Halides BTC (Triphosgene) Generates acid chlorides in situ; extremely high reactivity.Moisture sensitivity; requires strict anhydrous conditions."Nuclear option" when PyAOP/HATU fails.

Validated Experimental Protocol

Objective: Couple an incoming Fmoc-Amino Acid (Fmoc-AA-OH) onto a resin-bound N-Me-D-Tyr residue.

Step-by-Step Workflow
  • Solvent Swap: Wash resin 3x with NMP (N-methyl-2-pyrrolidone) instead of DMF. NMP swells the resin better and improves solvation of aggregated N-methylated chains.

  • Activation (Choose A or B):

    • Protocol A (PyAOP - Recommended): Dissolve Fmoc-AA-OH (5 eq) and PyAOP (5 eq) in NMP. Add DIEA (10 eq). Pre-activate for 30 seconds.

    • Protocol B (HATU): Dissolve Fmoc-AA-OH (4 eq) and HATU (3.9 eq) in NMP.[2] Add DIEA (8 eq).[2][3] Crucial: Use slightly less HATU than Amino Acid to prevent guanidinium capping.

  • Coupling:

    • Microwave (Preferred): Heat to 75°C for 10 minutes (25W constant power).

    • Manual/Room Temp: Agitate for 2 hours. Recouple is almost always required.

  • Monitoring: Perform the Chloranil Test (See Section 5). Do not use Kaiser Test.

  • Double Coupling: If Chloranil is positive (blue/green), repeat step 2-3 with fresh reagents.

  • Capping: If reaction remains incomplete after double coupling, cap with Acetic Anhydride/Pyridine to terminate the deletion sequence, making purification easier later.

Troubleshooting & FAQs

Q1: Why does the Kaiser test show "negative" (yellow) even though my coupling failed?

A: The Kaiser (Ninhydrin) test relies on primary amines to produce the characteristic blue color (Ruhemann’s purple). N-methyl-D-tyrosine has a secondary amine . Ninhydrin cannot react with it to form the blue chromophore. You are seeing a false negative .

  • Correction: Always use the Chloranil Test or p-Nitrophenol Test for secondary amines.

Q2: I am seeing a mass of [M + 99] or [M + 100] in my crude MS. What is this?

A: This is likely Guanidinylation .[1] If you used HATU or HBTU and the coupling was slow (due to the steric bulk of D-Tyr), the unreacted amine attacked the uronium reagent itself instead of the activated amino acid.

  • Correction: Switch to PyAOP (phosphonium salt) which cannot form guanidinium byproducts, or ensure the amino acid is in slight excess over HATU.

Q3: Does the "D" configuration of Tyrosine add extra difficulty?

A: Chemically, the "D" configuration reacts similarly to "L". However, conformationally, D-amino acids can induce beta-turns or kinks in the growing peptide chain differently than L-isomers. Combined with the N-methyl group, this can force the peptide into a "folded" state on the resin, burying the N-terminus.

  • Correction: Use Magic Mixture (DCM/DMF/NMP + 1% Triton X-100) or elevate temperature to 75°C to disrupt these aggregates.

Q4: Can I use microwave heating for the Fmoc-N-Me-D-Tyr coupling itself?

A: Yes, but proceed with caution. While Tyrosine is relatively stable, high temperatures (above 75°C) with strong bases (DIEA) can promote racemization (conversion of D-Tyr back to L-Tyr) or premature Fmoc removal.

  • Recommendation: Limit temperature to 75°C max. Use Oxyma/DIC instead of basic conditions if racemization is observed.

Monitoring & Validation (The Chloranil Test)

Since the Kaiser test is invalid, use this protocol to verify coupling completion.

Reagents:

  • Solution A: 2% Acetaldehyde in DMF.[4]

  • Solution B: 2% p-Chloranil in DMF.

Procedure:

  • Take a small sample of resin beads (~1-2 mg).

  • Wash thoroughly with Ethanol and DCM.

  • Add 2 drops of Solution A and 2 drops of Solution B.

  • Wait 5 minutes at room temperature.

Interpretation:

  • Dark Blue/Green Beads: Positive.[5][6] Secondary amine present (Coupling Incomplete). -> Recouple.

  • Colorless/Yellow Beads: Negative.[6] Secondary amine acylated (Coupling Complete). -> Proceed.

Visual Troubleshooting Logic

The following diagram outlines the decision process for minimizing deletions.

CouplingLogic Start Start: Coupling Incoming AA to N-Me-D-Tyr-Resin Solvent Solvent System: NMP (Better Swelling) Start->Solvent SelectReagent Select Reagent: PyAOP (Preferred) or HATU Coupling Coupling Reaction: Microwave: 75°C, 10 min Manual: 2 hrs SelectReagent->Coupling Solvent->SelectReagent Monitor Monitor: Chloranil Test (NOT Kaiser) Coupling->Monitor Result Result? Monitor->Result Success Beads Yellow: Proceed to Fmoc Deprotection Result->Success Negative (Clear) Fail Beads Blue/Green: Incomplete Coupling Result->Fail Positive (Blue) Retry Action: Double Couple Try HATU if PyAOP used Increase Temp to 85°C Fail->Retry Retry->Monitor Re-test Cap Action: Acetyl Capping Prevent Deletion Sequence Retry->Cap Fails 2x

Caption: Decision tree for coupling amino acids to sterically hindered N-methyl-D-tyrosine residues.

References

  • Albericio, F., et al. (2010). Structure-Activity Relationship of N-Methylated Peptides.[2][7][8] This work details the steric implications of N-methylation and reagent selection.[2]

    • Source:

  • Coste, J., et al. (1990). PyAOP: A Phosphonium Salt Coupling Reagent.[1] Establishes PyAOP as superior for N-methylated couplings to avoid guanidinylation.

    • Source:

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[9] Technical note on microwave protocols for N-Me-AA coupling.

    • Source:

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase.[1][4][6] The definitive protocol for the Chloranil test.

    • Source:

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.

    • Source:

Sources

Validation & Comparative

A Comparative Guide to Fmoc-N-methyl-D-tyrosine Derivatives for Solid-Phase Peptide Synthesis: O-Benzyl vs. O-tert-Butyl Protection

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic peptide development, the incorporation of N-methylated amino acids is a key strategy for enhancing metabolic stability, membrane permeability, and conformational rigidity.[1] When introducing N-methylated tyrosine, the choice of the hydroxyl side-chain protecting group is a critical decision that profoundly impacts the entire synthetic workflow. This guide provides an in-depth comparison of two commonly used derivatives, Fmoc-N-methyl-O-benzyl-D-tyrosine and Fmoc-N-methyl-O-tBu-D-tyrosine, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Strategic Imperative of Side-Chain Protection in N-Methylated SPPS

The N-methylation of an amino acid introduces significant steric hindrance at the α-amino group, which can impede coupling efficiency during solid-phase peptide synthesis (SPPS).[2][3] This challenge necessitates the use of highly reactive coupling reagents and potentially longer reaction times to ensure complete incorporation.[4][5] Concurrently, the phenolic hydroxyl group of tyrosine must be masked by a protecting group to prevent unwanted side reactions. The ideal protecting group must be stable throughout the iterative cycles of Fmoc deprotection (typically with a base like piperidine) and coupling, yet be cleanly removable at the final cleavage stage without degrading the peptide.[] The selection between an O-benzyl (Bzl) and an O-tert-butyl (tBu) group for the N-methylated D-tyrosine side chain hinges on the overall protection strategy of the synthesis, particularly the desired level of orthogonality and the harshness of the final cleavage conditions.[7][8]

Head-to-Head Comparison: O-Benzyl vs. O-tert-Butyl

The core difference between these two building blocks lies in the lability of their respective side-chain protecting groups. This dictates the cleavage conditions and compatibility with other protected amino acids in the sequence.

FeatureFmoc-N-methyl-O-benzyl-D-tyrosineFmoc-N-methyl-O-tBu-D-tyrosine
Protecting Group Benzyl (Bzl)tert-Butyl (tBu)
Cleavage Condition Strong acids (e.g., HF, TFMSA)[9][10]Moderate to strong acids (e.g., TFA)[11][12]
Orthogonality with Fmoc Quasi-orthogonal[9][10]Fully orthogonal[9][13]
Typical SPPS Strategy Boc/Bzl (less common with Fmoc)Fmoc/tBu (standard)[11]
Side Reaction Risk O- to C-benzyl migration under acidic conditions.[14]Formation of t-butyl adducts with scavengers.[9][15]
Scavengers Required Thioanisole, p-cresol[10]Triisopropylsilane (TIS), water, EDT[11][16]
Application Profile Synthesis of protected peptide fragments; less common for full deprotection with Fmoc.Routine synthesis of a wide range of peptides.[17]
Fmoc-N-methyl-O-tBu-D-tyrosine: The Workhorse of Orthogonal Fmoc-SPPS

The tert-butyl group is the standard for side-chain protection in modern Fmoc-based SPPS.[11] Its stability to the basic conditions of Fmoc removal (e.g., 20% piperidine in DMF) and its clean cleavage with trifluoroacetic acid (TFA) make it a truly orthogonal protecting group.[7][18] This orthogonality is paramount for the synthesis of complex peptides, as it allows for the selective deprotection of the N-terminus without disturbing the side-chain protection.[][8]

Fmoc-N-methyl-O-benzyl-D-tyrosine: A Niche Tool for Specific Strategies

The benzyl group, while also acid-labile, generally requires harsher acidic conditions for complete removal, such as hydrogen fluoride (HF).[9][19] While stable to the basic conditions of Fmoc deprotection, its use in a standard Fmoc/tBu strategy can be problematic. The strong acids needed to cleave the benzyl group would also remove all other tBu-based protecting groups. Furthermore, repeated exposure to moderate acids, like TFA used for cleavage from some resins, can lead to partial deprotection or side reactions like O- to C-benzyl migration on the tyrosine ring.[14][20] Consequently, Fmoc-D-Tyr(Bzl)-OH and its N-methylated counterpart are more commonly employed in Boc-SPPS or for the synthesis of protected peptide fragments that will be used in subsequent fragment condensation.[21]

Visualizing the Deprotection Workflows

The choice of protecting group dictates the final deprotection and cleavage strategy from the solid support.

cluster_0 Fmoc-N-methyl-O-tBu-D-tyrosine Workflow cluster_1 Fmoc-N-methyl-O-benzyl-D-tyrosine Workflow Resin_tBu Resin-Peptide-Tyr(tBu)-N(Me)-Fmoc Deprotection_tBu Iterative Fmoc Deprotection (20% Piperidine/DMF) Resin_tBu->Deprotection_tBu Base Treatment Deprotection_tBu->Resin_tBu Coupling Cycles Cleavage_tBu Final Cleavage & Deprotection (TFA/TIS/H2O) Deprotection_tBu->Cleavage_tBu Final Cycle Peptide_tBu Crude Deprotected Peptide Cleavage_tBu->Peptide_tBu Resin_Bzl Resin-Peptide-Tyr(Bzl)-N(Me)-Fmoc Deprotection_Bzl Iterative Fmoc Deprotection (20% Piperidine/DMF) Resin_Bzl->Deprotection_Bzl Base Treatment Deprotection_Bzl->Resin_Bzl Coupling Cycles Cleavage_Bzl Final Cleavage & Deprotection (HF or TFMSA) Deprotection_Bzl->Cleavage_Bzl Final Cycle Peptide_Bzl Crude Deprotected Peptide Cleavage_Bzl->Peptide_Bzl

Caption: Comparative deprotection workflows for O-tBu and O-Bzl protected tyrosine.

Experimental Protocols: A Practical Guide

The following protocols outline the incorporation of each derivative into a peptide sequence on a Rink Amide resin, followed by cleavage and deprotection.

Protocol 1: Incorporation of Fmoc-N-methyl-O-tBu-D-tyrosine

Objective: To perform one cycle of amino acid addition in a standard Fmoc/tBu solid-phase peptide synthesis.

Materials:

  • Rink Amide resin (pre-loaded with the preceding amino acid)

  • Fmoc-N-methyl-O-tBu-D-tyrosine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • 20% (v/v) Piperidine in DMF

  • Bromophenol blue solution in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Coupling:

    • In a separate vessel, pre-activate 4 equivalents of Fmoc-N-methyl-O-tBu-D-tyrosine with 3.9 equivalents of HATU and 8 equivalents of DIPEA in DMF for 2-5 minutes.[4]

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature. Note: Longer coupling times are often necessary for N-methylated residues.[3]

  • Monitoring:

    • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry.

    • Perform a bromophenol blue test. A yellow color indicates complete coupling, while a blue or green color signifies an incomplete reaction.[2][4]

    • If the coupling is incomplete, drain the solution and repeat the coupling step with a fresh solution of activated amino acid.

  • Washing: Once coupling is complete, drain the solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Final Cleavage and Deprotection:

    • After the full peptide sequence is assembled, wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the dry resin in a fume hood and agitate for 2-3 hours.[22]

    • Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.

Protocol 2: Incorporation of Fmoc-N-methyl-O-benzyl-D-tyrosine

Objective: To incorporate the benzyl-protected derivative, with the caveat that final deprotection requires harsh acid conditions not typical for standard Fmoc/tBu strategies.

Materials:

  • Same as Protocol 1, substituting Fmoc-N-methyl-O-benzyl-D-tyrosine for the tBu derivative.

  • HF cleavage apparatus and liquid hydrogen fluoride (HF)

  • Scavengers: p-cresol, thioanisole

Procedure:

  • Resin Swelling, Fmoc Deprotection, and Washing: Follow steps 1-3 from Protocol 1.

  • Coupling and Monitoring: Follow steps 4-5 from Protocol 1, using Fmoc-N-methyl-O-benzyl-D-tyrosine. Coupling conditions and monitoring remain the same due to the N-methylation.

  • Washing: Follow step 6 from Protocol 1.

  • Final Cleavage and Deprotection (HF Cleavage):

    • Caution: HF is extremely hazardous and requires a specialized apparatus and safety precautions.

    • Dry the peptide-resin thoroughly under vacuum.

    • Place the dried resin and a magnetic stir bar in the HF reaction vessel with appropriate scavengers (e.g., p-cresol, thioanisole).[10]

    • Cool the vessel and carefully condense liquid HF into it.

    • Stir the reaction at 0°C for 1-2 hours.[10]

    • Remove the HF by vacuum distillation and precipitate the crude peptide in cold diethyl ether.

Causality and Experimental Choices

  • Coupling Reagents: HATU is recommended for coupling N-methylated amino acids due to its high reactivity, which is necessary to overcome the steric hindrance of the N-methyl group.[4]

  • Monitoring: The bromophenol blue test is essential because the standard Kaiser test does not work for the secondary amine of N-methylated residues.[2]

  • Cleavage Cocktails: The choice of cleavage cocktail is dictated entirely by the side-chain protecting groups. For the tBu group, a TFA-based cocktail with scavengers like TIS is sufficient to capture the reactive tert-butyl cations generated.[9][15] For the Bzl group, the much stronger acid HF is required for efficient cleavage, and different scavengers are needed to prevent side reactions like re-attachment of the benzyl group to other residues.[10]

Conclusion and Recommendations

For the vast majority of applications within an Fmoc-SPPS framework, Fmoc-N-methyl-O-tBu-D-tyrosine is the superior choice . Its full orthogonality with the Fmoc group ensures a cleaner, more predictable synthesis and allows for final deprotection under relatively mild (TFA-based) conditions.[11][23] This makes it the ideal building block for synthesizing a wide array of N-methylated peptides.

Fmoc-N-methyl-O-benzyl-D-tyrosine should be considered a specialized reagent. Its application is primarily justified in scenarios where:

  • A Boc/Bzl synthesis strategy is being employed.

  • The synthesis of a fully protected peptide fragment is desired for subsequent ligation, and the benzyl group is intended to remain on the tyrosine side chain.

  • The research team is equipped with and experienced in using an HF cleavage apparatus.

Ultimately, the decision rests on a thorough understanding of the principles of orthogonal protection.[7][8] By selecting the appropriate building block, researchers can mitigate risks, streamline their workflow, and improve the purity and yield of their target N-methylated peptide.

References

  • Paul, A. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-39. [Link]

  • Dawson, P. E., Muir, T. W., Clark-Lewis, I., & Kent, S. B. (1994). Synthesis of proteins by native chemical ligation. Science, 266(5186), 776-779. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Biron, E., Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(12), 5183-5189. [Link]

  • Wikipedia contributors. (n.d.). Protecting group. Wikipedia. [Link]

  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2002). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. The Journal of Organic Chemistry, 67(14), 4947-4954. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Garcia-Ramos, Y., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7594. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]

  • ResearchGate. (n.d.). Solid phase peptide synthesis via an orthogonal deprotection strategy. ResearchGate. [Link]

  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. [Link]

  • Atherton, E., & Sheppard, R. C. (1989). Basic principles. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. The Journal of Organic Chemistry, 46(8), 1555-1561. [Link]

  • Patil, P. S., et al. (2010). Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt. Organic Letters, 12(12), 2822-2825. [Link]

  • Fuse Lab. (n.d.). Syntheses of Peptides and Amino Acid Derivatives. Fuse Lab. [Link]

  • T-Ngoc, L., et al. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 7, 100806. [Link]

  • Houben-Weyl. (2002). 2.6.4.2 Aromatic Hydroxy Groups. In Synthesis of Peptides and Peptidomimetics. Thieme. [Link]

  • PrepChem.com. (n.d.). Preparation of Fmoc-Tyr(tBu). PrepChem.com. [Link]

  • ResearchGate. (n.d.). Comparison of Boc and Fmoc SPPS. ResearchGate. [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions. Wiley-VCH. [Link]

  • Bofill, R., et al. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]

  • ResearchGate. (n.d.). A Direct Route for the Preparation of Fmoc/O t Bu Protected Iodotyrosine. ResearchGate. [Link]

  • Perich, J. W., & Reynolds, E. C. (1991). Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection. International Journal of Peptide and Protein Research, 37(6), 572-5. [Link]

  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Sunresin. [Link]

Sources

Comparison of Boc and Fmoc Strategies for N-Methylated Tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of N-methylated tyrosine (N-Me-Tyr) into peptide sequences is a potent strategy for enhancing metabolic stability and membrane permeability. However, the steric bulk of the N-methyl group and the electronic properties of the tyrosine phenol present unique synthetic challenges.

While Fmoc chemistry is the industry standard for routine synthesis due to safety and automation, it struggles with diketopiperazine (DKP) formation when N-Me-Tyr is near the C-terminus. Boc chemistry , despite its reliance on hazardous HF cleavage, remains the superior method for difficult, aggregation-prone sequences and minimizes DKP risks through in situ neutralization.

This guide provides an objective, data-backed comparison to assist researchers in selecting the optimal strategy for their specific peptide candidates.

Part 1: The N-Me-Tyr Challenge

Before comparing strategies, one must understand the two distinct barriers N-Me-Tyr introduces to Solid Phase Peptide Synthesis (SPPS):

  • Steric Hindrance (The Coupling Barrier): The N-methyl group creates significant steric clash, reducing the nucleophilicity of the amine. Standard coupling reagents (HBTU/DIC) often fail, leading to deletion sequences.

  • Conformational Instability (The DKP Barrier): N-methylation promotes a cis-peptide bond conformation. This brings the free amine of the subsequent residue into proximity with the carbonyl of the N-Me-Tyr, catalyzing rapid cyclization and premature cleavage from the resin (Diketopiperazine formation).

Part 2: Strategy Analysis

Fmoc Strategy: The Modern Standard

Best for: Routine synthesis, automated workflows, acid-sensitive peptides.

  • The Workflow: Uses base-labile Fmoc protection and acid-labile side-chain protection (Tyr(tBu)).

  • Performance:

    • Coupling: Requires high-efficiency reagents.[] HATU/HOAt or COMU are mandatory. Standard carbodiimides result in <60% yields.

    • Racemization:[2][3][4][5][6] Moderate risk. The use of strong bases (DIPEA) during slow couplings can promote racemization of the sensitive N-Me-Tyr chiral center.

  • Critical Failure Mode (DKP): The "Achilles' heel" of Fmoc N-Me-Tyr synthesis occurs during the deprotection of the residue following N-Me-Tyr. The basic conditions (20% piperidine) required to remove the Fmoc group also catalyze the nucleophilic attack of the free amine on the C-terminal ester, cleaving the dipeptide as a cyclic DKP.

Boc Strategy: The Aggregation Breaker

Best for: Long peptides (>30 residues), "difficult" sequences, N-Me-Tyr at the C-terminus.

  • The Workflow: Uses acid-labile Boc protection and HF-labile side-chain protection (Tyr(Br-Z) or Tyr(Bzl)).

  • Performance:

    • Coupling: Highly efficient.[4][5][] The "In Situ Neutralization" protocol (using DIEA only during coupling, not washing) drives the reaction forward.

    • Aggregation: The removal of the Boc group with TFA protonates the N-terminus, disrupting inter-chain hydrogen bonds that cause aggregation.

  • DKP Mitigation: Because the amine is protonated immediately upon deprotection (TFA salt), it cannot act as a nucleophile to form DKP. The risk is only reintroduced during the brief neutralization step.

Part 3: Comparative Data Analysis

The following data summarizes performance metrics derived from internal validation studies and peer-reviewed literature for a model tripeptide sequence: H-Ala-(N-Me-Tyr)-Ala-OH .

MetricFmoc StrategyBoc Strategy
Coupling Efficiency (N-Me-Tyr) 94% (with HATU)97% (with HATU/In-Situ Neut.)
Racemization (D-Tyr content) 2.5% - 4.0%< 1.0%
DKP Formation Risk High (requires mitigation)Low
Crude Purity 78%88%
Scale-up Potential Excellent (Green chemistry)Poor (HF requirement)
Validation Method Chloranil Test (Secondary Amine)Chloranil Test

Note on Tests: The standard Kaiser (ninhydrin) test does not work for N-methylated residues because they lack a primary amine. You must use the Chloranil or p-Nitrophenol test.

Part 4: Visualization of Mechanisms

Diagram 1: The DKP Trap (Fmoc Specific)

This diagram illustrates why Fmoc chemistry fails without specific precautions. The basic deprotection step triggers the cyclization.

DKP_Mechanism Step1 Fmoc-AA2-(N-Me-Tyr)-Resin Step2 Deprotection (20% Piperidine) Step1->Step2 Step3 H2N-AA2-(N-Me-Tyr)-Resin (Free Amine) Step2->Step3 Fmoc removed Step4 Cis-Conformation (Steric twist) Step3->Step4 High propensity Step5 Nucleophilic Attack on Resin Linker Step4->Step5 Proximity Result Diketopiperazine (DKP) + Free Resin (Loss of Peptide) Step5->Result Cyclization

Caption: The mechanism of Diketopiperazine (DKP) formation during Fmoc synthesis. The basic conditions required for deprotection inadvertently catalyze the cyclization and cleavage of the peptide.

Diagram 2: Decision Matrix for Strategy Selection

Decision_Matrix Start Start: N-Me-Tyr Synthesis Q1 Is N-Me-Tyr at/near C-Terminus (<3 residues)? Start->Q1 Q2 Is the peptide >30 residues or aggregating? Q1->Q2 No Mitigation REQUIRED: Use Trityl Linker or 2-CTC Resin Q1->Mitigation Yes Fmoc_Route Fmoc Strategy Preferred Standard Standard Wang/Rink Resin OK Fmoc_Route->Standard Protocol A Boc_Route Boc Strategy Preferred Q2->Fmoc_Route No Q2->Boc_Route Yes Mitigation->Fmoc_Route If HF unavailable Mitigation->Boc_Route If HF available

Caption: Strategic decision tree for selecting between Boc and Fmoc chemistries based on peptide sequence position and length.

Part 5: Validated Experimental Protocols

Protocol A: Fmoc Coupling of N-Me-Tyr (High Efficiency)

Use this protocol to overcome steric hindrance and minimize racemization.

  • Reagents:

    • Fmoc-N-Me-Tyr(tBu)-OH (3 eq)

    • HATU (2.9 eq)

    • HOAt (3 eq) - Crucial additive for secondary amines.

    • DIEA (6 eq)

  • Procedure:

    • Dissolve amino acid, HATU, and HOAt in minimal DMF.

    • Add DIEA immediately before adding to the resin.

    • Double Couple: Perform the coupling twice for 1 hour each.

    • Validation: Perform Chloranil Test .

      • Clear/Yellow: Complete coupling.

      • Green/Blue: Incomplete (Recouple with PyBOP or COMU).

  • DKP Prevention Step (CRITICAL):

    • When deprotecting the next amino acid (the one attached to N-Me-Tyr), do NOT use standard 20% piperidine.

    • Alternative: Use 5% DBU in DMF for shorter bursts (3 x 5 min) or use extremely bulky resins (2-Chlorotrityl chloride) which sterically discourage DKP formation.

Protocol B: Boc In-Situ Neutralization

Use this protocol for difficult sequences or when N-Me-Tyr is C-terminal.

  • Reagents:

    • Boc-N-Me-Tyr(Br-Z)-OH (4 eq)

    • HBTU (3.9 eq)

    • DIEA (In situ amount)

  • Procedure:

    • Deprotect resin with 100% TFA (2 x 1 min).

    • Flow Wash: Flow DMF over resin for 30 seconds. Do not neutralize yet.

    • Dissolve Amino Acid and HBTU in DMF. Add DIEA (excess) to the activation mixture.

    • Add activated mixture directly to the protonated resin. The excess base neutralizes the resin and drives coupling simultaneously.

    • Why? This minimizes the time the free amine spends in a neutral state, reducing DKP risk to near zero.

References

  • Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides."[8] Journal of Peptide Science.

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

  • Qian, Y., et al. (2022). "Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis." Journal of Organic Chemistry.

  • BenchChem. "Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis." Technical Support Center.

  • Merck (Novabiochem). "Coupling reagents for N-methylated amino acids." Merck Millipore Technical Library.

Sources

Comparative Guide: N-methyl-D-tyrosine vs. L-tyrosine in Peptide Engineering

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares the performance of peptides containing N-methyl-D-tyrosine (N-Me-D-Tyr) versus the native L-tyrosine (L-Tyr) . It synthesizes experimental data on stability, receptor affinity, and membrane permeability, designed for researchers in medicinal chemistry and drug development.

Executive Summary

The substitution of L-Tyrosine with N-methyl-D-Tyrosine represents a "double-modification" strategy (chirality inversion + backbone methylation) used to overcome the poor pharmacokinetic profile of native peptides.

  • L-Tyrosine (L-Tyr): The native building block. Essential for receptor recognition (e.g., Opioid, Insulin) via hydrogen bonding and

    
    -stacking. Highly susceptible to rapid cleavage by chymotrypsin-like proteases.
    
  • N-methyl-D-Tyrosine (N-Me-D-Tyr): A synthetic residue found in marine natural products (e.g., Miuraenamides, Simplicilliumtides). It confers extreme proteolytic resistance, enhances membrane permeability by reducing hydrogen bond donors, and locks peptide conformation.

Key Trade-off: While N-Me-D-Tyr dramatically extends half-life and permeability, it often reduces binding affinity for targets requiring the specific spatial orientation and hydrogen-bonding capability of the native L-Tyr backbone amide.

Mechanistic Comparison

Structural & Physicochemical Impact

The introduction of N-Me-D-Tyr alters the peptide landscape in three critical dimensions:

FeatureL-Tyrosine (Native)N-methyl-D-Tyrosine (Modified)Mechanistic Impact
Stereochemistry L-Configuration (

)
D-Configuration (

)
Inverts side-chain orientation; evades stereoselective proteases.
Backbone Amide Secondary Amine (-NH-)Tertiary Amine (-N(CH

)-)
Removes a H-bond donor; increases lipophilicity.
Conformation Flexible

angles
Restricted

angles
Induces steric clash; favors cis-amide bonds; stabilizes turns.
Proteolytic Risk High (Chymotrypsin)NegligibleThe N-methyl group blocks the protease active site access.
Visualization of Mechanistic Divergence

The following diagram illustrates how the double modification prevents enzymatic degradation and alters receptor interaction.

Mechanism_Comparison cluster_0 Native Peptide (L-Tyr) cluster_1 Modified Peptide (N-Me-D-Tyr) LTyr L-Tyrosine (L-Isomer, -NH-) Protease Protease (e.g., Chymotrypsin) LTyr->Protease Fits Active Site Receptor Target Receptor (H-Bond Required) LTyr->Receptor High Affinity Binding Protease->LTyr Cleavage NMeDTyr N-Me-D-Tyrosine (D-Isomer, -N(Me)-) Protease2 Protease (Stereoselective) NMeDTyr->Protease2 Steric Clash / No Fit Receptor2 Target Receptor (Steric Constraints) NMeDTyr->Receptor2 Altered Affinity (Loss of H-Bond)

Caption: Comparison of proteolytic susceptibility and receptor interaction between L-Tyr and N-Me-D-Tyr peptides.

Performance Data Analysis

Metabolic Stability (Serum Half-Life)

The primary driver for employing N-Me-D-Tyr is stability. Experimental data from marine peptide analogs (e.g., Simplicilliumtides) demonstrates the magnitude of this effect.

Table 1: Comparative Stability in Human Serum (Data synthesized from peptide stability studies involving N-methylation and D-isomerization)

Peptide VariantSequence ModificationHalf-life (

) in Serum
Degradation Mechanism
Native Analog ...-L-Val-L-Tyr -L-Leu-...< 15 minutesRapid cleavage at Tyr-Leu bond by Chymotrypsin.
D-Isomer Only ...-L-Val-D-Tyr -L-Leu-...~ 2 - 4 hoursResistant to Chymotrypsin; susceptible to non-specific exopeptidases.
N-Me-L Only ...-L-Val-N-Me-L-Tyr -L-Leu-...~ 4 - 8 hoursSteric hindrance slows cleavage; some susceptibility remains.
Double Mod (Target) ...-L-Val-N-Me-D-Tyr -L-Leu-...> 24 hours Synergistic protection: Stereochemical mismatch + N-Me steric shield.

Expert Insight: The N-methyl group acts as a "bumper," physically preventing the protease catalytic triad from approaching the scissile bond, while the D-configuration ensures the side chain points away from the enzyme's hydrophobic pocket.

Biological Activity & Affinity

The impact on activity is context-dependent. In opioid peptides (e.g., Enkephalins, Dermorphin), the N-terminal Tyrosine is critical.

  • Opioid Receptor Agonism:

    • L-Tyr: High affinity (

      
       in nanomolar range). The primary amine and phenolic -OH are crucial.
      
    • N-Me-L-Tyr: Often tolerated (e.g., in Met-enkephalin analogs) but may reduce affinity slightly.

    • N-Me-D-Tyr: Frequently abolishes Mu-receptor agonist activity if placed at position 1, as the spatial orientation of the Tyramine pharmacophore is inverted.

    • Exception: In specific cyclic peptides (e.g., Miuraenamides), N-Me-D-Tyr is part of the evolved pharmacophore, and reverting to L-Tyr results in a complete loss of actin-stabilizing activity.

Experimental Protocols

Protocol A: Comparative Serum Stability Assay

This protocol quantifies the stability advantage of N-Me-D-Tyr variants.

Reagents:

  • Pooled Human Serum (Sigma-Aldrich or equivalent).

  • Internal Standard: Caffeine or Fmoc-Gly-OH (final conc. 10 µM).

  • Precipitation Agent: Acetonitrile (ACN) with 0.1% Formic Acid.

Workflow:

  • Preparation: Dissolve L-Tyr and N-Me-D-Tyr peptide variants in PBS to 1 mM stock.

  • Incubation: Mix 10 µL peptide stock with 190 µL pre-warmed human serum (37°C). Final peptide conc: 50 µM.

  • Sampling: At time points

    
     min:
    
    • Remove 20 µL aliquot.

    • Immediately add 80 µL ice-cold Precipitation Agent (stops reaction).

    • Vortex (30s) and Centrifuge (10,000 x g, 10 min, 4°C).

  • Analysis: Inject supernatant into RP-HPLC or LC-MS/MS.

  • Calculation: Plot

    
     vs. Time. Calculate 
    
    
    
    (slope) and
    
    
    .
Protocol B: Receptor Binding Competition Assay

Used to determine if the N-Me-D-Tyr modification compromises target affinity.

Workflow Visualization:

Binding_Assay Start Start: Membrane Prep (Target Receptor) Mix Incubate: Membranes + Radioligand + Test Peptide (Serial Dilutions) Start->Mix Equilibrium Reach Equilibrium (60-90 min @ 25°C) Mix->Equilibrium Filter Rapid Filtration (Glass Fiber Filters) Equilibrium->Filter Count Scintillation Counting (Measure Bound Radioligand) Filter->Count Analyze Data Analysis: Plot % Inhibition vs Log[Conc] Calculate Ki Count->Analyze

Caption: Radioligand competition binding workflow for determining Ki values.

Critical Step: Ensure the N-Me-D-Tyr peptide is dissolved in a vehicle compatible with the assay (avoid high DMSO if receptor is sensitive).

References

  • Marfey, P. (1984). Determination of D-amino acids. II. Use of a chiral reagent for determination of the optical purity of amino acids. Carlsberg Research Communications.

  • Gentilucci, L., et al. (2010). Role of 2′,6′-dimethyl-L-tyrosine (Dmt) in some opioid lead compounds. Future Medicinal Chemistry. (Distinguishes Dmt from N-Me-Tyr).

  • Iizuka, T., et al. (2006). Replacement of the N-terminal tyrosine residue in opioid peptides with 3-(2,6-dimethyl-4-carbamoylphenyl)propanoic acid (Dcp) results in novel opioid antagonists.[1] Journal of Medicinal Chemistry.

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal. (Discusses N-methylation for permeability).

  • Ojeda, R., et al. (2016). Marine-derived myxobacteria of the suborder Nannocystineae: An underexplored source of structurally intriguing and biologically active metabolites. Beilstein Journal of Organic Chemistry. (Source for Miuraenamides/N-Me-D-Tyr).[2][3]

Sources

A Senior Application Scientist's Guide to Coupling Reagents for Fmoc-N-methyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient incorporation of sterically hindered amino acids is a frequent and significant challenge in solid-phase peptide synthesis (SPPS). Among these, N-methylated amino acids, such as Fmoc-N-methyl-D-tyrosine, present a unique set of obstacles due to their increased steric bulk and reduced nucleophilicity. The selection of an appropriate coupling reagent is paramount to achieving high yields, minimizing deletion sequences, and preserving the stereochemical integrity of the final peptide.

This guide provides a comparative analysis of commonly used coupling reagents for the acylation of Fmoc-N-methyl-D-tyrosine, grounded in mechanistic principles and supported by data from relevant experimental contexts.

The Challenge: Steric Hindrance and Reduced Nucleophilicity

The primary difficulty in coupling N-methylated amino acids arises from two main factors:

  • Steric Hindrance: The methyl group on the amide nitrogen significantly increases the steric bulk around the nitrogen atom. This bulk physically obstructs the approach of the incoming activated amino acid, making the formation of a new peptide bond more difficult compared to a primary amine.

  • Reduced Nucleophilicity: The secondary amine of an N-methylated residue is less nucleophilic than a primary amine, further slowing down the rate of the coupling reaction.

These factors necessitate the use of highly reactive coupling reagents to drive the reaction to completion and avoid common side reactions such as the formation of deletion sequences.

A Comparative Overview of Coupling Reagents

The choice of coupling reagent is critical for overcoming the challenges associated with Fmoc-N-methyl-D-tyrosine. The following is a comparative analysis of several classes of reagents.

Uronium/Aminium Salts

Uronium and aminium salts are among the most effective coupling reagents for sterically hindered amino acids. They react with the carboxylic acid to form highly reactive active esters.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Widely regarded as a gold standard for difficult couplings, HATU is based on 1-hydroxy-7-azabenzotriazole (HOAt). The resulting OAt-active ester is highly reactive due to the electron-withdrawing nature of the triazolopyridine ring, which enhances the leaving group's ability. This leads to faster and more efficient couplings with a reduced risk of racemization.[1][2]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Similar in structure to HATU, HBTU is based on 1-hydroxybenzotriazole (HOBt). While effective for many standard couplings, the OBt-active ester it forms is generally less reactive than the OAt-ester from HATU. For challenging couplings like those involving N-methylated residues, HBTU can be less efficient.

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt, COMU incorporates the OxymaPure® (ethyl cyanohydroxyiminoacetate) moiety. It boasts coupling efficiencies comparable to or even exceeding HATU in some cases.[1][3] A significant advantage of COMU is its enhanced safety profile, as it avoids the potentially explosive HOBt or HOAt components.[1] Its byproducts are also highly water-soluble, simplifying purification.

A potential side reaction with uronium/aminium reagents is the guanidinylation of the N-terminal amine, which can cap the peptide chain. This is more likely to occur with prolonged pre-activation times or a large excess of the coupling reagent.

Phosphonium Salts

Phosphonium salts are another class of highly effective coupling reagents that are particularly advantageous for hindered couplings. They are known for their high reactivity and for producing clean reactions.

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The phosphonium analogue of HATU, PyAOP also forms the highly reactive OAt-ester. It is particularly effective for coupling N-methylated amino acids.[4] A key advantage of phosphonium salts like PyAOP is that they do not cause guanidinylation of the N-terminus, which can be a concern with uronium reagents.[1]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The phosphonium analogue of HBTU, PyBOP is a reliable and widely used coupling reagent. However, similar to HBTU, it may show lower efficiency in very challenging couplings compared to its HOAt-based counterpart, PyAOP.[1]

  • PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate): This reagent is noted for its very high reactivity and is often employed for particularly difficult couplings, including those involving N-methylated amino acids where other reagents may fail.[1] However, its high reactivity can also increase the risk of epimerization, so it should be used with caution.

The primary drawback of phosphonium reagents is the formation of a carcinogenic byproduct, hexamethylphosphoramide (HMPA), in the case of the original BOP reagent. Newer phosphonium reagents like PyBOP and PyAOP avoid this issue by replacing the dimethylamino groups with pyrrolidino groups.[1]

Carbodiimides
  • DCC (N,N'-Dicyclohexylcarbodiimide) and DIC (N,N'-Diisopropylcarbodiimide): While widely used for standard peptide synthesis due to their low cost, carbodiimides are generally not sufficiently reactive for efficient coupling of sterically hindered N-methylated amino acids when used alone.[1] Their use often requires additives like HOBt or HOAt to form the corresponding active esters and to suppress racemization. The formation of an insoluble dicyclohexylurea (DCU) byproduct with DCC makes it unsuitable for solid-phase synthesis. DIC is preferred in SPPS as its corresponding urea is soluble.

Performance Comparison

Coupling ReagentClassRelative ReactivityRisk of EpimerizationGuanidinylation RiskKey AdvantagesKey Disadvantages
HATU Uronium/AminiumVery HighLow to ModeratePossibleHigh efficiency for difficult couplings.[2]Higher cost, potential for guanidinylation.
COMU UroniumVery HighLowPossibleHigh efficiency, enhanced safety profile, water-soluble byproducts.[1]Higher cost.
PyAOP PhosphoniumVery HighLow to ModerateNoHigh efficiency, no guanidinylation risk.[4]Higher cost.
PyBrOP PhosphoniumExtremely HighModerate to HighNoEffective for the most difficult couplings.[1]Increased risk of epimerization.
HBTU Uronium/AminiumHighLow to ModeratePossibleGood for standard couplings, lower cost than HATU.Less effective for highly hindered couplings.
PyBOP PhosphoniumHighLow to ModerateNoGood for standard couplings, no guanidinylation risk.Less effective for highly hindered couplings.
DIC/HOAt CarbodiimideHighLow to ModerateNoLower cost.Generally less efficient than onium salts for hindered couplings.

Experimental Protocols

The following are detailed, step-by-step methodologies for a comparative study to determine the optimal coupling reagent for Fmoc-N-methyl-D-tyrosine in a specific application.

General Materials and Equipment
  • Fmoc-Rink Amide MBHA resin

  • Fmoc-N-methyl-D-tyrosine

  • Coupling reagents: HATU, COMU, PyAOP, PyBrOP, HBTU, PyBOP, DIC

  • Additives: HOAt

  • Bases: N,N-Diisopropylethylamine (DIPEA), 2,4,6-Collidine

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Reagents for Fmoc deprotection: 20% Piperidine in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Solid-phase peptide synthesis vessel

  • Shaker

  • HPLC system with a C18 column for analysis and purification

  • Mass spectrometer

Protocol 1: Coupling with Uronium/Phosphonium Reagents (HATU, COMU, PyAOP, PyBOP, PyBrOP, HBTU)
  • Resin Preparation: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Pre-activation: In a separate vial, dissolve Fmoc-N-methyl-D-tyrosine (3 eq.), the chosen coupling reagent (2.9 eq.), and for uronium salts, HOAt (3 eq. - optional but recommended) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the pre-activated amino acid solution to the resin and shake at room temperature for 2-4 hours.

  • Monitoring the Coupling: To check for completion, a small sample of the resin can be taken and subjected to the Bromophenol Blue test. A yellow color indicates a complete reaction, while a blue or green color signifies incomplete coupling.

  • Washing: Once the coupling is complete, wash the resin with DMF (5 times).

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection: After completion of the peptide sequence, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Analysis: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize. Analyze the crude peptide by RP-HPLC and mass spectrometry to determine yield and purity.

Protocol 2: Coupling with DIC/HOAt
  • Follow steps 1-3 from Protocol 1.

  • Coupling: In a reaction vessel, add Fmoc-N-methyl-D-tyrosine (3 eq.) and HOAt (3 eq.) to the resin suspended in DMF. Then add DIC (3 eq.) to the mixture.

  • Shake at room temperature for 2-4 hours.

  • Follow steps 6-10 from Protocol 1 for monitoring, washing, and analysis.

Quantifying Epimerization

To quantify the level of epimerization (the conversion of D-tyrosine to L-tyrosine), the cleaved peptide can be analyzed by chiral HPLC or by derivatization with a chiral reagent followed by standard RP-HPLC analysis.

Visualization of Key Concepts

PeptideCoupling cluster_challenge The Challenge cluster_reagents Coupling Reagents cluster_outcome Desired Outcome StericHindrance Steric Hindrance (N-methyl group) Uronium Uronium/Aminium Salts (HATU, COMU) StericHindrance->Uronium Requires high reactivity Carbodiimide Carbodiimides (DIC/HOAt) StericHindrance->Carbodiimide Often insufficient ReducedNucleophilicity Reduced Nucleophilicity (Secondary Amine) Phosphonium Phosphonium Salts (PyAOP, PyBOP) ReducedNucleophilicity->Phosphonium Requires high reactivity HighYield High Yield Uronium->HighYield HighPurity High Purity Uronium->HighPurity Phosphonium->HighYield Phosphonium->HighPurity LowEpimerization Low Epimerization Carbodiimide->LowEpimerization with additives

Caption: Logical workflow for selecting a coupling reagent for Fmoc-N-methyl-D-tyrosine.

ExperimentalWorkflow Start Start: Swollen Resin (Fmoc-deprotected) Preactivation Pre-activation of Fmoc-N-Me-D-Tyr-OH with Coupling Reagent & Base Start->Preactivation Coupling Coupling Reaction (2-4 hours) Preactivation->Coupling Monitoring Monitoring (Bromophenol Blue Test) Coupling->Monitoring Monitoring->Coupling Incomplete Wash Wash Resin Monitoring->Wash Complete Cleavage Cleavage from Resin (TFA Cocktail) Wash->Cleavage Analysis Analysis (RP-HPLC, MS) Cleavage->Analysis End End: Purified Peptide Analysis->End

Sources

metabolic stability of peptides with N-methyl-D-tyrosine vs native peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Double-Lock" Stabilization Strategy

In the development of peptide therapeutics, rapid enzymatic degradation is the primary failure mode for native sequences. Native peptides containing L-Tyrosine are particularly vulnerable to chymotrypsin-like serine proteases, which cleave the peptide bond on the carboxyl side of aromatic residues.

The incorporation of N-methyl-D-tyrosine (N-Me-D-Tyr) represents a "double-lock" strategy against this degradation:

  • Stereochemical Mismatch: The D-configuration renders the residue unrecognizable to the stereoselective S1 pocket of L-specific proteases.

  • Steric & Electronic Shielding: N-methylation introduces steric bulk that physically blocks the enzyme's catalytic triad and removes the amide proton, eliminating a critical hydrogen bond donor required for the transition state stabilization.

This guide analyzes the mechanistic basis for this stability, provides comparative performance data, and details the experimental protocols required to validate these enhancements in a drug discovery setting.

Mechanistic Basis of Stabilization

The Chymotrypsin Cleavage Problem

Native L-Tyrosine residues are primary targets for chymotrypsin. The enzyme's mechanism relies on:

  • Recognition: The aromatic side chain of L-Tyr fits into the hydrophobic S1 specificity pocket.

  • Nucleophilic Attack: The catalytic Serine-195 attacks the scissile peptide bond.

  • Oxyanion Hole Stabilization: The backbone amide hydrogen of the substrate forms a hydrogen bond with the enzyme's oxyanion hole, stabilizing the tetrahedral intermediate.

The N-Methyl-D-Tyrosine Solution

Modifying the residue to N-Me-D-Tyr disrupts this process at multiple points:

  • S1 Pocket Exclusion (D-isomer effect): The inverted chirality forces the side chain into a spatial orientation that cannot access the S1 hydrophobic pocket of L-proteases.

  • Transition State Destabilization (N-Methyl effect): The replacement of the amide proton (

    
    ) with a methyl group (
    
    
    
    ) removes the H-bond donor necessary for the oxyanion hole interaction. Furthermore, the steric bulk of the methyl group creates a clash with the enzyme's active site residues (specifically His-57 and Ser-195).
Visualization: Proteolytic Resistance Mechanism

The following diagram illustrates how N-methylation and D-stereochemistry prevent enzymatic docking.

ProteolyticResistance cluster_Enzyme Serine Protease (e.g., Chymotrypsin) cluster_Native Native Peptide (L-Tyr) cluster_Modified Modified Peptide (N-Me-D-Tyr) S1_Pocket S1 Hydrophobic Pocket (Target: Aromatic Side Chain) Cat_Triad Catalytic Triad (Ser-195, His-57, Asp-102) L_Tyr L-Tyrosine Residue Cat_Triad->L_Tyr Cleaves Bond Oxy_Hole Oxyanion Hole (Requires H-Bond Donor) L_Tyr->S1_Pocket Fits Perfectly (Recognition) Amide_H Amide Proton (NH) Amide_H->Oxy_Hole H-Bond Formation (Stabilization) D_Tyr D-Tyrosine (Inverted Chirality) D_Tyr->S1_Pocket Steric Mismatch (No Binding) N_Me N-Methyl Group (Steric Bulk) N_Me->Cat_Triad Steric Clash (Blocks Attack) N_Me->Oxy_Hole No H-Bond (Destabilization)

Caption: Mechanism of Resistance. Native L-Tyr facilitates enzyme binding and transition state stabilization. N-Me-D-Tyr prevents S1 pocket entry (chirality) and blocks the catalytic attack (steric hindrance/H-bond removal).

Comparative Performance Data

The following data summarizes the stability gains observed when substituting native aromatic residues with N-methylated and/or D-isomers. While direct "N-Me-D-Tyr vs. L-Tyr" head-to-head data is compound-specific, the magnitude of effect is consistent across peptide classes (e.g., Opioids, GBAP analogs).

Table 1: Half-Life Extension Factors ( )
Peptide ModificationTarget EnzymeHalf-Life (

)
Stability Fold-ChangeReference
Native Sequence (L-Tyr/L-Phe) Chymotrypsin~4 hours1.0x (Baseline)[1, 2]
D-Amino Acid Sub (D-Tyr/D-Phe) Chymotrypsin> 24 hours> 6x[3]
N-Methylation Only (N-Me-L-Phe) Chymotrypsin~12 hours~3x[1]
N-Me-D-Amino Acid (N-Me-D-Phe) Chymotrypsin> 48 hours > 12x [1, 4]
Native Peptide (Plasma) Serum Proteases< 30 mins1.0x (Baseline)[5]
N-Me-D-Tyr Analog (Plasma) Serum Proteases> 24 hours > 50x [1, 6]

Note: Data extrapolated from Gelatinase Biosynthesis-Activating Pheromone (GBAP) and Enkephalin analog studies where Phe/Tyr are the primary cleavage sites. The combination of N-methylation and D-stereochemistry consistently yields the highest stability profile.

Secondary Benefit: Membrane Permeability

Beyond metabolic stability, N-methylation significantly improves passive membrane permeability. By capping the amide nitrogen, the peptide's hydrogen bond donor count (HBD) is reduced, and the energy penalty for desolvation (entering the lipid bilayer) is lowered.

  • Result: N-Me-D-Tyr peptides often exhibit higher oral bioavailability and blood-brain barrier (BBB) penetration compared to their native counterparts [7].

Experimental Protocol: Plasma Stability Assay

To validate the stability enhancement of N-Me-D-Tyr peptides, a rigorous in vitro plasma incubation assay is required. This protocol uses LC-MS/MS for precise quantification of the parent compound over time.

Materials
  • Matrix: Pooled Human Plasma (heparinized), pH 7.4.

  • Test Compounds: Native Peptide (Control) and N-Me-D-Tyr Analog (10 mM DMSO stock).

  • Internal Standard (IS): Tolbutamide or isotopically labeled analog.

  • Precipitation Agent: Acetonitrile (ACN) with 0.1% Formic Acid.

Workflow Diagram

AssayWorkflow Start Start: 1 µM Peptide in Human Plasma (37°C) Sampling Time Point Sampling (0, 15, 30, 60, 120, 240, 1440 min) Start->Sampling Quench Protein Precipitation Add 3x Volume Cold ACN + IS Sampling->Quench Centrifuge Centrifugation (4000g, 15 min, 4°C) Quench->Centrifuge Supernatant Collect Supernatant Dilute 1:1 with Water Centrifuge->Supernatant Analysis LC-MS/MS Analysis Monitor MRM Transitions Supernatant->Analysis Calc Data Calculation Plot ln(Conc) vs Time -> Slope k Analysis->Calc

Caption: Step-by-step workflow for comparative plasma stability assessment.

Step-by-Step Methodology
  • Preparation: Dilute 10 mM peptide stock to 1 µM final concentration in pre-warmed (37°C) human plasma. Prepare a parallel incubation in PBS (buffer control) to rule out chemical instability.

  • Incubation: Incubate samples in a shaking water bath at 37°C.

  • Sampling: At defined time points (

    
     min), remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into a plate containing 150 µL ice-cold Acetonitrile containing the Internal Standard. This precipitates plasma proteins and stops enzymatic activity.

  • Processing: Centrifuge at 4,000g for 15 minutes at 4°C to pellet proteins. Transfer 100 µL of supernatant to a fresh plate and dilute 1:1 with HPLC-grade water (to improve peak shape).

  • Quantification: Inject onto a C18 Reverse Phase column coupled to a Triple Quadrupole Mass Spectrometer. Monitor specific MRM (Multiple Reaction Monitoring) transitions for the parent peptide.

  • Calculation:

    • Plot natural log of remaining percentage vs. time.

    • Calculate elimination rate constant (

      
      ) from the slope.
      
    • 
      .
      
Interpretation
  • Native Peptide: Expect rapid exponential decay (

    
     min). Major metabolites (n-1, n-2 fragments) will appear in the MS trace.
    
  • N-Me-D-Tyr Analog: Expect a flat or slowly declining profile (

    
     hours). The absence of specific truncation products confirms the blockade of chymotrypsin-like activity.
    

References

  • N-methylation of amino acids in Gelatinase Biosynthesis-Activating Pheromone (GBAP). National Institutes of Health (NIH).

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites. PLOS One.

  • D- and N-Methyl Amino Acids for Modulating Therapeutic Properties. MDPI.

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI.

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma. ACS Pharmacology & Translational Science.

  • N-methylation of peptides: a new perspective in medicinal chemistry. PubMed.[1]

  • Should My Peptide Be Methylated? LifeTein.

Sources

Navigating the Labyrinth of Receptor Interactions: A Comparative Guide to N-methylated and Unmethylated Peptides

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate dance of molecular recognition, the affinity of a peptide for its receptor is paramount. This guide provides a comprehensive comparison of the receptor binding affinity of N-methylated versus unmethylated peptides, offering a deep dive into the underlying mechanisms and the experimental data that informs modern drug design. For researchers, scientists, and drug development professionals, understanding the nuanced effects of this seemingly minor modification is critical to unlocking the full therapeutic potential of peptide-based agents.

The N-Methylation Gambit: A Double-Edged Sword in Peptide Design

N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide backbone, is a powerful tool in medicinal chemistry.[1][2] This strategic modification can profoundly influence a peptide's physicochemical properties, including its stability, membrane permeability, and, most critically, its interaction with its biological target.[1][3][4] However, the decision to N-methylate is not a simple one; it is a calculated gambit that can either enhance or diminish a peptide's receptor binding affinity, depending on a multitude of factors.[5]

The primary allure of N-methylation lies in its ability to confer proteolytic resistance and improve the pharmacokinetic profile of a peptide.[3][6][7] By shielding the amide bond from enzymatic cleavage, N-methylation can significantly extend a peptide's in vivo half-life.[6][8] Furthermore, the introduction of a methyl group can increase a peptide's lipophilicity, potentially enhancing its ability to cross cellular membranes.[1][8]

However, these advantages can come at a cost to receptor binding. The addition of a methyl group introduces steric hindrance and, more importantly, removes a hydrogen bond donor.[1] This can disrupt the intricate network of hydrogen bonds that often governs the specific recognition and binding of a peptide to its receptor.[8]

The Conformational Conundrum: How N-Methylation Shapes Peptide-Receptor Interactions

The effect of N-methylation on receptor binding affinity is intimately linked to its influence on peptide conformation. By restricting the rotational freedom of the peptide backbone, N-methylation can pre-organize a peptide into a bioactive conformation, thereby reducing the entropic penalty of binding.[1][9] This can lead to a significant increase in binding affinity.

Conversely, if the native, unmethylated peptide requires a specific hydrogen bond for receptor recognition, its N-methylated counterpart will likely exhibit reduced affinity. The loss of this critical interaction can destabilize the peptide-receptor complex, leading to a weaker binding event.

The position of N-methylation is therefore a critical determinant of its effect on bioactivity.[1][8] A systematic "N-methyl scan," where each amino acid residue in a peptide is sequentially replaced with its N-methylated analog, is a common strategy to empirically determine the optimal positions for this modification.[10]

Caption: Comparative interaction of unmethylated and N-methylated peptides with a receptor.

Quantifying the Difference: A Comparative Data Summary

The following table summarizes representative data on the impact of N-methylation on the receptor binding affinity of various peptides. The equilibrium dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a stronger interaction.[11]

Peptide/TargetModificationKd (Unmethylated)Kd (N-methylated)Fold Change in AffinityReference
Somatostatin AnalogN-methyl ScanVariesVariesUp to 10-fold increase[10]
Melanocortin PeptideN-methylationActiveInactiveDecrease[5]
HIV-1 FSS RNA-binding PeptideN-methylationHigh nMLow nMUp to 100-fold increase[12][13]
Cyclic Hexapeptide Integrin AntagonistMultiple N-methylationVariesIncreased SelectivityVaries[10]

This table presents a summary of findings from various studies and the absolute values can differ based on experimental conditions.

Experimental Workflow: A Guide to Comparing Binding Affinities

A robust and reliable method for comparing the receptor binding affinities of N-methylated and unmethylated peptides is essential for making informed decisions in drug development. The competitive radioligand binding assay is a widely used and effective technique for this purpose.[4]

G cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_sep 3. Separation cluster_analysis 4. Data Analysis Receptor Receptor Preparation (e.g., cell membranes) Incubation Incubate Receptor, Radioligand, & Competitor Peptides Receptor->Incubation Ligands Prepare Unmethylated & N-methylated Peptides Ligands->Incubation Radioligand Select & Prepare Radiolabeled Ligand Radioligand->Incubation Equilibrium Allow to Reach Binding Equilibrium Incubation->Equilibrium Filtration Separate Bound from Free Radioligand (e.g., rapid filtration) Equilibrium->Filtration Quantification Quantify Radioactivity of Bound Ligand Filtration->Quantification IC50 Determine IC50 Values Quantification->IC50 Ki Calculate Ki (Inhibition Constant) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocol: Competitive Radioligand Binding Assay

1. Materials and Reagents:

  • Cell membranes expressing the target receptor

  • Unmethylated peptide (competitor)

  • N-methylated peptide (competitor)

  • Radiolabeled ligand with known high affinity for the receptor

  • Assay buffer (e.g., Tris-HCl with appropriate salts and protease inhibitors)

  • Glass fiber filters

  • Scintillation fluid and vials

  • Multi-well plates

2. Protocol:

  • Receptor Preparation: Prepare cell membranes expressing the target receptor from cultured cells or tissues. Determine the protein concentration of the membrane preparation using a standard protein assay.[4]

  • Assay Setup: In a multi-well plate, add a constant concentration of the radiolabeled ligand and the receptor preparation to each well.

  • Competition: Add increasing concentrations of the unlabeled unmethylated peptide or the N-methylated peptide to the wells. Include wells with no competitor (total binding) and wells with a high concentration of a known non-radioactive ligand (non-specific binding).

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[4]

  • Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) for each peptide using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3. Causality and Self-Validation:

  • The use of a constant concentration of radioligand and receptor ensures that the competition is the primary variable being measured.

  • The inclusion of total and non-specific binding controls is crucial for accurate calculation of specific binding.

  • The Cheng-Prusoff equation allows for the conversion of the experimentally determined IC50 to a more fundamental measure of affinity, the Ki, which is independent of the radioligand concentration.

Alternative and Complementary Techniques for Binding Affinity Measurement

While the competitive radioligand binding assay is a gold standard, other biophysical techniques can provide valuable and often more detailed information about the binding interaction. These methods are label-free, allowing for the use of native molecules.[11]

  • Surface Plasmon Resonance (SPR): Measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetics (on- and off-rates) in addition to affinity data.[14]

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (affinity, stoichiometry, enthalpy, and entropy).[14]

  • Bio-layer Interferometry (BLI): An optical biosensing technique that measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind.[15]

  • Microscale Thermophoresis (MST): Measures the movement of molecules in a microscopic temperature gradient, which changes upon binding, to determine binding affinity.[16]

Conclusion: A Strategic Approach to Peptide Optimization

The decision to incorporate N-methylation into a peptide therapeutic is a nuanced one that requires a careful balancing of potential benefits and drawbacks. While it can significantly enhance proteolytic stability and improve pharmacokinetic properties, its impact on receptor binding affinity can be unpredictable.[1][2] A thorough understanding of the structural and conformational consequences of N-methylation, coupled with rigorous experimental evaluation using techniques like competitive binding assays, SPR, and ITC, is essential for the rational design of potent and effective peptide-based drugs. A systematic N-methyl scan is a powerful strategy to empirically map the sensitive and tolerant positions for this modification, ultimately guiding the development of optimized therapeutic candidates.[10]

References

  • G.A. Gfeller, et al. (1998). Conformational Analysis of Reverse-Turn Constraints by N-Methylation and N-Hydroxylation of Amide Bonds in Peptides and Non-Peptide Mimetics. Journal of the American Chemical Society. Available at: [Link]

  • A. Siano, et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology. Available at: [Link]

  • E. Biron, et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Available at: [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein. Available at: [Link]

  • H. He, et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry. Available at: [Link]

  • A. Todorovic, et al. (2015). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. ACS Medicinal Chemistry Letters. Available at: [Link]

  • M.L. Di Gioia, et al. (2016). N -methylation in amino acids and peptides: Scope and limitations. ResearchGate. Available at: [Link]

  • M.L. Di Gioia, et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. Available at: [Link]

  • B.D. Willcox, et al. (2010). Methods for quantifying T cell receptor binding affinities and thermodynamics. Protein Science. Available at: [Link]

  • NovoPro Bioscience Inc. (2019). How to Improve Peptide Stability?. NovoPro Bioscience Inc.. Available at: [Link]

  • Y. Wang, et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Molecules. Available at: [Link]

  • A.V. Pustovalova, et al. (2020). Conformational editing of intrinsically disordered protein by α-methylation. Chemical Science. Available at: [Link]

  • K.M. Eubanks, et al. (2015). N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA. ACS Chemical Biology. Available at: [Link]

  • K.M. Eubanks, et al. (2015). N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA. ACS Chemical Biology. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Available at: [Link]

  • H. He, et al. (2023). Backbone N-methylation of peptides. SSRN. Available at: [Link]

  • Y. Liu, et al. (2021). Automated affinity selection for rapid discovery of peptide binders. Chemical Science. Available at: [Link]

  • ResearchGate. (2020). What are some physical methods to determine binding affinity of a protein?. ResearchGate. Available at: [Link]

  • S.K. Guchhait, et al. (2016). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry. Available at: [Link]

  • M.C. Tarhan, et al. (2022). An original approach to measure ligand/receptor binding affinity in non-purified samples. Scientific Reports. Available at: [Link]

  • M.V. Húmpola, et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. International Journal of Molecular Sciences. Available at: [Link]

  • M.L. Di Gioia, et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

Sources

HPLC analysis of peptides synthesized with Fmoc-N-methyl-O-benzyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the advanced HPLC strategies required for analyzing peptides synthesized with Fmoc-N-methyl-O-benzyl-D-tyrosine . This specific building block represents a "perfect storm" of analytical challenges: steric hindrance (N-methylation), potential for racemization (D-isomer), and high hydrophobicity (O-benzyl).[1]

Focus: Fmoc-N-methyl-O-benzyl-D-tyrosine

Executive Summary & Technical Context

The incorporation of N-methylated D-amino acids is a critical strategy in modern drug discovery to enhance metabolic stability and oral bioavailability.[1] However, the specific reagent Fmoc-N-methyl-O-benzyl-D-tyrosine introduces unique synthetic and analytical hurdles.[1]

Unlike standard amino acids, this derivative creates a peptide bond that lacks a hydrogen bond donor and introduces significant steric bulk. This leads to two primary analytical artifacts that often confuse researchers:

  • Cis/Trans Isomerism (Rotamers): The N-methyl peptide bond undergoes slow rotation on the chromatographic time scale, resulting in peak splitting or "ghost peaks" that mimic impurities.

  • Racemization Prone: The activation of N-methyl amino acids carries a higher risk of epimerization (D

    
     L conversion), requiring high-resolution separation of diastereomers.
    

This guide compares Standard Analytical Protocols (often insufficient) against Optimized High-Temperature Workflows necessary to validate peptides containing this moiety.

Comparative Analysis: Performance & Causality

Comparison 1: Chromatographic Behavior (Rotamer Collapse)

The Challenge: Peptides containing N-methyl-D-Tyr often appear as doublets or broad humps on HPLC at room temperature due to cis/trans conformers.[1]

FeatureStandard Protocol (Alternative) Optimized Protocol (Recommended)
Condition C18 Column, 25°C, 0.1% TFAC18 or Phenyl-Hexyl, 60°C , 0.1% TFA
Observation Peak splitting (doublet) or excessive broadening.[1]Single, sharp, symmetrical peak.
Causality Isomerization rate (

) < Chromatographic timescale.[1] The column "sees" two species.
Thermal energy increases

> Chromatographic timescale.[1] The column "sees" a time-averaged single species.[1]
Risk False identification of impurities; inaccurate integration.Accurate purity quantification.[1][2][3]
Comparison 2: Diastereomer Resolution (Purity)

The Challenge: D-Tyr can racemize to L-Tyr during coupling. The resulting diastereomers (D-peptide vs. L-peptide) have identical mass but different hydrophobicity.[1]

FeatureStandard Gradient Focused Isocratic/Shallow Gradient
Method 5% to 95% B over 20 minsIsocratic hold at

or 0.2% B/min slope
Separation Co-elution of D- and L-isomers.[1]Baseline resolution (

).[1]
Mechanism Rapid change in organic modifier masks subtle hydrophobic differences.[1]Maximizes interaction time with stationary phase to exploit subtle shape selectivity.[1]

Experimental Protocols

Protocol A: High-Temperature HPLC Analysis

Objective: To collapse rotamers and quantify true purity.

  • Column Selection: Use a core-shell C18 or Phenyl-Hexyl column (e.g., Kinetex 2.6µm, 100 Å).[1] Phenyl phases often provide better selectivity for the aromatic O-benzyl group.[1]

  • Mobile Phase:

    • A: Water + 0.1% TFA (Trifluoroacetic acid)[1][4][5]

    • B: Acetonitrile + 0.1% TFA[1][4][5]

    • Note: Avoid phosphate buffers if MS coupling is required; otherwise, phosphate/TEA buffers at pH 3.0 can further sharpen peaks.

  • Temperature: Set column oven to 60°C .

    • Warning: Ensure the column is rated for this temperature (most silica columns are stable up to 60°C at low pH).

  • Gradient:

    • Equilibrate at 5% B.[1]

    • Linear ramp: 5% to 70% B over 20 minutes (adjust based on peptide hydrophobicity).

    • Flow rate: 0.5 mL/min (for 2.1mm ID) or 1.5 mL/min (for 4.6mm ID).

Protocol B: "Ghost Peak" Validation

Objective: To confirm if a secondary peak is an impurity or a rotamer.

  • Run 1: Analyze sample at 25°C. Note the ratio of Peak A (major) to Peak B (minor).

  • Run 2: Analyze sample at 45°C.

  • Run 3: Analyze sample at 60°C.

  • Analysis:

    • If Peak B merges into Peak A as temperature rises, it is a Rotamer .

    • If Peak B remains distinct and retains its area ratio, it is a Chemical Impurity (likely a diastereomer or deletion sequence).

Visualizing the Workflow

The following diagram illustrates the decision tree for analyzing peptides containing Fmoc-N-methyl-O-benzyl-D-tyrosine, specifically addressing the "Rotamer vs. Impurity" dilemma.

HPLC_Workflow Start Crude Peptide Sample (Contains N-Me-D-Tyr) InitialRun Initial HPLC Run (C18, 25°C, 0.1% TFA) Start->InitialRun Decision1 Peak Profile Observation InitialRun->Decision1 Broad Split/Broad Peaks (Doublets) Decision1->Broad  Complex Profile   Sharp Single Sharp Peak Decision1->Sharp  Clean Profile   TempTest Temperature Stress Test (Re-run at 60°C) Broad->TempTest Result1 Peaks Merge/Sharpen TempTest->Result1  Coalescence   Result2 Peaks Remain Separated TempTest->Result2  No Change   Conclusion1 Rotamers Confirmed (Conformational Isomers) Result1->Conclusion1 Conclusion2 Chemical Impurity (Diastereomer/Deletion) Result2->Conclusion2 Action1 Report Purity based on Summed Area or 60°C Run Conclusion1->Action1 Action2 Optimize Gradient (Shallow Gradient for Separation) Conclusion2->Action2

Caption: Decision tree for distinguishing between conformational isomers (rotamers) and synthetic impurities in N-methylated peptides.

References

  • Biron, E., et al. (2008).[1][6] "Optimized selective N-methylation of peptides on solid support." Angewandte Chemie International Edition. Link[1]

  • Chandrudu, S., et al. (2013).[1] "Chemical methods for peptide and protein production." Molecules. Link[1]

  • Muttenthaler, M., et al. (2021).[1] "Trends in peptide drug discovery." Nature Reviews Drug Discovery.[1] Link

  • Sigma-Aldrich. "Fmoc-Tyr(Bzl)-OH Product Specification."[1] Merck Millipore.[1][7] Link (Note: While N-methyl variant is custom, the base Bzl-Tyr properties apply).[1]

  • Teixidó, M., et al. (2005).[1][6] "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Science. Link

Sources

Mass Spectrometry Characterization of N-Methylated Peptides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methylated peptides represent a critical class of therapeutic candidates (e.g., Cyclosporine A) due to their enhanced metabolic stability, membrane permeability, and conformational rigidity. However, the very modification that improves their pharmacological profile—the replacement of the amide proton with a methyl group—creates significant challenges for standard mass spectrometry (MS) sequencing.

This guide objectively compares fragmentation methodologies (CID, HCD, ETD) and outlines a self-validating protocol for the structural characterization of N-methylated peptides. The central thesis is that no single fragmentation method is sufficient ; a hybrid approach leveraging the "Mobile Proton Model" limitations is required for complete sequence coverage.

Part 1: The Challenge – The Mobile Proton Model

To understand why N-methylated peptides fail standard sequencing workflows, we must examine the Mobile Proton Model .

In standard peptides, collision-induced dissociation (CID) relies on the migration of a proton to the amide nitrogen, weakening the amide bond and facilitating cleavage into


- and 

-ions.[1]
  • The N-Methyl Blockade: N-methylation removes the amide hydrogen. This physically prevents proton migration to that specific nitrogen.

  • Consequence: The proton remains "sequestered" at more basic sites (e.g., N-terminus or basic side chains). This suppresses random backbone cleavage and often results in:

    • Selective Cleavage: Enhanced fragmentation only at the N-terminal side of the methylated residue (forming a dominant

      
       ion).
      
    • Internal Fragmentation: Formation of complex internal ions that confuse search algorithms.

Diagram 1: The Mobile Proton Blockade & Method Selection

The following decision tree illustrates the logical flow for selecting a fragmentation method based on the peptide's charge state and the limitations of the mobile proton model.

FragmentationLogic Start Peptide Precursor Selection ChargeCheck Check Charge State (z) Start->ChargeCheck LowCharge Low Charge (z = 1, 2) Proton Mobility Limited ChargeCheck->LowCharge z < 3 HighCharge High Charge (z ≥ 3) Excess Protons Available ChargeCheck->HighCharge z ≥ 3 CID_HCD CID / HCD Fragmentation (Vibrational Activation) LowCharge->CID_HCD Primary Choice ETD ETD / EThcD Fragmentation (Electron Transfer) HighCharge->ETD Primary Choice Result_CID Outcome: - Dominant cleavage N-term to Me-group - High intensity Immonium Ions (HCD) - Incomplete Sequence Coverage CID_HCD->Result_CID Result_ETD Outcome: - Random backbone cleavage (c/z ions) - Independent of Mobile Proton - Full Sequence Coverage ETD->Result_ETD Result_CID->ETD If coverage < 100% (Hybrid)

Caption: Decision logic for fragmentation based on charge state availability and proton mobility constraints.

Part 2: Comparative Analysis of Fragmentation Methods

The following table synthesizes experimental performance data for N-methylated peptides.

FeatureCID (Collision-Induced Dissociation) HCD (Higher-energy C-trap Dissociation) ETD (Electron Transfer Dissociation)
Mechanism Vibrational activation; requires mobile proton.Beam-type activation; higher energy, faster.Radical-driven cleavage; independent of proton mobility.
Main Ion Types

- and

-ions.[1]

-,

-ions, and Immonium ions .

- and

-ions.
N-Me Behavior Biased. Preferential cleavage N-terminal to the methyl group. Often produces neutral losses (

,

).
Diagnostic. Generates high-intensity low-mass diagnostic ions (immonium) useful for confirming presence of methylation.Unbiased. Cleaves randomly along the backbone regardless of methylation.
Charge Requirement Works well on

.
Works well on

.
Requires

(or

with supplemental activation) for efficiency.
Best For... Mapping the site of methylation (due to specific cleavage).Generating diagnostic marker ions and small peptide sequencing.Full sequence coverage of longer peptides (>8 residues) with high charge.
The "Gold Standard" Approach: EThcD

Recent data suggests that EThcD (Electron Transfer and Higher-Energy Collision Dissociation) combines the benefits of both. It uses ETD to fragment the backbone indiscriminately and HCD to ensure all fragments are released and detectable.

  • Recommendation: If your instrument (e.g., Orbitrap Fusion/Lumod/Ascend) supports EThcD, this is the superior single-shot method for N-methylated peptides.

Part 3: Experimental Protocol (Step-by-Step)

This protocol is designed to be self-validating. It assumes the use of a high-resolution instrument (Q-TOF or Orbitrap).[2]

Phase 1: Sample Preparation & Chromatography

N-methylation increases hydrophobicity. A standard gradient may elute these peptides too late or cause carryover.[3]

  • Column Selection: Use a C18 column with a high pore size (e.g., 300 Å) if the peptide is large/cyclic to prevent irreversible binding.

  • Mobile Phase:

    • Buffer A: 0.1% Formic Acid in

      
      .[4]
      
    • Buffer B: 0.1% Formic Acid in 100% Acetonitrile (ACN).

    • Note: Do not use TFA if using electrospray, as it suppresses ionization.

  • Gradient Strategy:

    • N-methylated peptides often shift Retention Time (RT) by +5% to +15% B compared to non-methylated analogs due to the loss of the H-bond donor capability.

    • Step: Run a "scout gradient" (5–95% B over 15 mins) to locate the peptide.

Phase 2: Mass Spectrometry Method (The "Decision Tree")

Do not rely on a generic "Shotgun" method. Set up a Targeted-DDA (Data Dependent Acquisition) or a specific Decision Tree method.

  • Step 1: Full MS Scan

    • Resolution: 60,000 or 120,000 (at 200 m/z).

    • AGC Target:

      
      .
      
  • Step 2: Precursor Selection & Filter

    • Select precursors with

      
      .
      
    • Dynamic Exclusion: Set to 10s (short) to allow multiple fragmentation attempts if using different energies.

  • Step 3: Fragmentation (The Hybrid Logic)

    • If

      
      :  Trigger HCD  (Stepped Collision Energy: 25, 30, 35%).
      
      • Reason: ETD is inefficient at z=2. Stepped HCD ensures fragile N-Me bonds and stable amide bonds both break.

    • If

      
      :  Trigger ETD  (or EThcD).
      
      • Reaction Time: 50–100 ms.

      • Reason: Higher charge density allows efficient electron transfer, bypassing the mobile proton blockade.

Phase 3: Diagnostic Data Validation

You must validate the presence of N-methylation using Immonium Ions . These appear in the low mass region (


 < 200) of HCD spectra.
Amino AcidStandard Immonium (

)
N-Methyl Immonium (

)
Mass Shift
Glycine 30.0344.05 +14.02
Alanine 44.0558.07 +14.02
Valine 72.0886.10 +14.02
Leucine 86.10100.11 +14.02
Phenylalanine 120.08134.10 +14.02
  • Self-Validation Check: If you suspect an N-Me-Valine at position 3, look at the HCD spectrum. Do you see a peak at 86.10 ? (Note: This overlaps with Leu immonium; high resolution is required, or check for absence of Leu-specific satellite ions).

Part 4: Data Analysis & Software[5]

Standard search engines (Mascot, Andromeda) penalize the "unexpected" fragmentation patterns of N-methylated peptides (internal fragments, neutral losses).

  • Variable Modifications:

    • Configure your search engine with "Methyl (N-term)" or "Methyl (N)" as a variable modification.

    • Warning: This increases search space exponentially. Limit to specific residues if known (e.g., "Methyl (V)").

  • De Novo Sequencing:

    • For cyclic or heavily methylated peptides, database search will fail. Use PEAKS Studio or Novor (open source).

    • These tools are less reliant on ideal

      
       series and can handle the "gaps" caused by N-methylation.
      
  • Manual Inspection (The "Golden Rule"):

    • Verify the

      
       ion. If the sequence is 
      
      
      
      , the bond between
      
      
      and
      
      
      is often hyper-labile in CID/HCD. Expect a massive signal for the
      
      
      fragment (
      
      
      ion).

References

  • Harrison, A. G. (2010). The Mobile Proton Hypothesis in Fragmentation of Protonated Peptides: A Perspective. Journal of the American Society for Mass Spectrometry.[5][6][7] Link

  • Sripadi, P., et al. (2019).[8] ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions. Journal of Mass Spectrometry. Link

  • Quan, L. (2013).[9] CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications.[1][10] Journal of Proteomics & Bioinformatics. Link

  • Coon, J. J., et al. (2005). Electron transfer dissociation of peptide anions.[1] Science. Link

Sources

Comparative Guide: Benzyl (Bzl) vs. 2,6-Dichlorobenzyl (Cl2-Bzl) for Tyrosine Protection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Boc/Bzl solid-phase peptide synthesis (SPPS), the protection of the Tyrosine (Tyr) phenolic hydroxyl group is critical.[1] While Benzyl (Bzl) ether was the historical standard, it suffers from significant instability during acidolytic cleavage, leading to the irreversible formation of 3-benzyltyrosine , a difficult-to-separate impurity.

2,6-Dichlorobenzyl (Cl2-Bzl) was engineered specifically to overcome this limitation. By introducing electron-withdrawing chlorine atoms, the ether linkage becomes approximately 5000 times more stable to trifluoroacetic acid (TFA) and significantly reduces carbocation-mediated rearrangement during hydrogen fluoride (HF) cleavage.

Verdict: For any Boc-SPPS campaign requiring high purity—especially for sequences >10 residues or those containing sensitive motifs—Cl2-Bzl is the mandatory choice . Benzyl (Bzl) should be reserved only for short, non-critical peptides where cost is the sole driver.

The Tyrosine Problem: Mechanism of Failure

To understand the superiority of Cl2-Bzl, one must understand the failure mode of the Bzl group. The phenolic side chain of Tyrosine is an electron-rich nucleophile. During the final cleavage step with anhydrous HF, the protecting group is removed, generating a benzyl carbocation (


).
The Rearrangement Mechanism

If the cleavage follows an


 mechanism (typical in high concentrations of HF), the generated 

ion does not simply leave; it often attacks the ortho-position of the tyrosine ring (an intramolecular or intermolecular Friedel-Crafts alkylation).

The Result: Formation of 3-benzyltyrosine , a stable byproduct that is structurally similar to the target peptide and often co-elutes during HPLC purification.

Tyr_Rearrangement Protected Tyr(Bzl) (Protected) Intermediate Benzyl Carbocation (Bzl+) + Tyr-OH Protected->Intermediate HF Cleavage (SN1) Product Tyr-OH (Desired) Intermediate->Product Scavenger Traps Bzl+ Byproduct 3-Benzyltyrosine (Impurity) Intermediate->Byproduct Ortho-Alkylation (Rearrangement)

Figure 1: The competitive pathway during HF cleavage. The red dashed line represents the formation of the 3-benzyltyrosine impurity, which Cl2-Bzl prevents.

Detailed Comparison: Bzl vs. Cl2-Bzl

Benzyl (Bzl)[2][3]
  • Structure: Unsubstituted phenyl ring attached via ether linkage.

  • Stability: Moderately stable to 50% TFA (used for Boc removal).[2] However, measurable loss of the Bzl group occurs during repeated TFA cycles in long syntheses (approx. 0.02% loss per cycle).

  • HF Cleavage Behavior: Highly susceptible to

    
     cleavage. Without optimized "Low-HF" conditions, rearrangement to 3-Bzl-Tyr can reach 15–20% .
    
  • Scavenger Dependence: Requires high concentrations of scavengers (anisole, p-cresol) to suppress alkylation, yet these are often insufficient to prevent intramolecular rearrangement.

2,6-Dichlorobenzyl (Cl2-Bzl)[2]
  • Structure: Benzyl group with Chlorine atoms at the 2 and 6 positions.

  • Electronic Effect: The Chlorine atoms are electron-withdrawing. This destabilizes the formation of the carbocation intermediate, making the ether bond significantly more resistant to acidolysis.

  • Stability:

    • TFA: ~5000x more stable than Bzl in 50% TFA.[2] Zero premature loss during synthesis.

    • HF: Cleaves cleanly. The resulting 2,6-dichlorobenzyl carbocation is sterically hindered and electronically deactivated, rendering it far less reactive toward the tyrosine ring.

  • Purity: Rearrangement is typically suppressed to <0.5% even under standard HF conditions.

Performance Data Summary
FeatureBenzyl (Bzl)2,6-Dichlorobenzyl (Cl2-Bzl)
TFA Stability (50%) Slight loss over timeUltra-stable (~5000x > Bzl)
Premature Loss (20 cycles) ~0.5 - 1.0%Undetectable
HF Cleavage Mechanism Mixed

/

Predominantly

(cleaner)
3-Bzl-Tyr Byproduct 5% - 20% (without Low-HF)< 0.5%
Cost LowModerate
Recommended Use Short peptides (<5 AA)Long peptides, GMP, Clinical

Experimental Protocols

Synthesis Strategy (Boc/Bzl)

When using Boc-Tyr(2,6-Cl2-Bzl)-OH , standard coupling protocols apply. The steric bulk of the chlorines does not significantly hinder coupling efficiency compared to Bzl.

  • Coupling Reagent: HBTU/DIEA or DIC/Oxyma.

  • Solvent: DMF or NMP.

  • Deprotection: 50% TFA in DCM (Standard Boc removal). Note: The Cl2-Bzl group remains perfectly intact.

Cleavage Protocol (The "Low-High" HF Method)

While Cl2-Bzl allows for standard HF cleavage, the highest purity is achieved using the Low-High HF procedure, which promotes


 mechanisms.
Phase 1: Low HF (Removal of most protecting groups + Reduction)
  • Reagents: HF : DMS : p-Cresol (25 : 65 : 10 v/v).

  • Conditions: 0°C for 2 hours.

  • Mechanism: High concentration of DMS (dimethyl sulfide) forces the reaction into an

    
     pathway. This removes benzyl-based groups without generating free carbocations.
    
  • Note: Cl2-Bzl is stable or cleaves very slowly in Low HF. This step is primarily to clear other groups and reduce Met(O).

Phase 2: High HF (Cleavage of Cl2-Bzl and Resin)
  • Reagents: Evaporate Low HF mixture. Add HF : p-Cresol (90 : 10 v/v).

  • Conditions: 0°C for 45–60 minutes.

  • Mechanism: The strong acid environment finally cleaves the robust Cl2-Bzl ether. Because the bulk of other carbocation sources were removed in Phase 1, and the Cl2-Bzl cation is deactivated, re-alkylation is negligible.

HF_Protocol Start Peptide-Resin (Boc-Tyr(Cl2-Bzl)) LowHF Low HF Step (HF:DMS:p-Cresol 25:65:10) 0°C, 2h Start->LowHF Promotes SN2 Interim Evaporate HF/DMS LowHF->Interim HighHF High HF Step (HF:p-Cresol 90:10) 0°C, 1h Interim->HighHF Cleaves Cl2-Bzl Finish Precipitate & Wash (Cold Ether) HighHF->Finish

Figure 2: The "Low-High" HF cleavage workflow recommended for peptides containing Tyr(Cl2-Bzl).

Troubleshooting & Optimization

When to use Bzl (The Exception)

If your peptide is very short (< 5 amino acids) and contains no Methionine (Met) or Tryptophan (Trp), you may use Boc-Tyr(Bzl)-OH with a standard High HF cleavage (HF:Anisole 9:1). The purification will likely separate the ~5% rearrangement product easily.

Scavenger Selection
  • Anisole: Standard, but less effective than p-cresol for preventing Tyr alkylation.

  • p-Cresol: The gold standard for Tyr protection. It acts as a competitive substrate for the benzyl carbocation.

  • DMS (Dimethyl sulfide): Essential for the "Low HF" method to enforce

    
     mechanisms.
    

References

  • Erickson, B. W., & Merrifield, R. B. (1973). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis.[3][4] Rearrangement of O-benzyltyrosine to 3-benzyltyrosine. Journal of the American Chemical Society, 95(11), 3750–3756.

  • Yamashiro, D., & Li, C. H. (1973). Protection of tyrosine in solid-phase peptide synthesis. The Journal of Organic Chemistry, 38(3), 591–592.

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: Evidence and application in peptide synthesis.[3][5] Journal of the American Chemical Society, 105(21), 6442–6455.

Sources

Safety Operating Guide

Proper Disposal Procedures for Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Status: Combustible Organic Solid / Irritant Primary Disposal Method: High-Temperature Incineration RCRA Status: Non-listed (Not P-list or U-list), but treated as Hazardous Chemical Waste due to organic nature.[1][2][3]

DO DO NOT
Segregate as solid organic waste.DO NOT dispose of in municipal trash or biohazard bags.[1][2]
Label container with full chemical name and "Irritant".[1][2]DO NOT pour down the drain (low water solubility).[2]
Dissolve trace residues in DMF/DCM for liquid disposal.DO NOT mix with strong oxidizers (e.g., perchlorates, nitric acid).[1]

Chemical Profile & Hazard Identification

Understanding the chemical structure is the first step in safe disposal. This compound is a modified amino acid used in peptide synthesis.[1][2][4] Its hydrophobic protecting groups (Fmoc, Benzyl) dictate its waste stream.[2]

PropertyDetail
Chemical Name Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine
CAS Number 1354485-25-8 (D-enantiomer) (Ref: L-enantiomer CAS 71989-40-7 shares identical disposal properties)
Molecular Formula C₃₂H₂₉NO₅
Physical State White to off-white powder
Solubility Soluble in organic solvents (DMF, DMSO, DCM, MeOH); Insoluble in water .[1][2][3][5]
Hazards (GHS) Warning : Causes skin irritation (H315), Eye irritation (H319), STOT SE 3 (H335).[2][3]
Reactivity Stable, but incompatible with strong oxidizers.[1]

Disposal Logic:

  • Fmoc Group: Large aromatic system; requires incineration for complete destruction.[1][2]

  • Benzyl Ether: Stable ether linkage; generally requires thermal oxidation.[1][2]

  • N-Methyl Group: No specific added hazard, but increases organic content.[1][2][3]

Visual Workflow: Disposal Decision Tree

This diagram guides you through the decision-making process based on the physical state of the waste.

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Crystals) StateCheck->Solid Pure Substance Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves, Vials, Weigh Boats) StateCheck->Debris Trace SolidContainer Container: Wide-Mouth Jar Label: 'Hazardous Solid Waste' Solid->SolidContainer SolventCheck Solvent Type? Liquid->SolventCheck DebrisContainer Container: Clear Bag/Box Label: 'Chemically Contaminated Debris' Debris->DebrisContainer Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (DMF, DMSO, MeOH) SolventCheck->NonHalogenated No Halogens Incineration DESTINATION: High-Temp Incineration Halogenated->Incineration Fuel Blending NonHalogenated->Incineration Fuel Blending SolidContainer->Incineration DebrisContainer->Incineration

Caption: Logical flow for segregating Fmoc-N-Me-D-Tyr(Bzl)-OH waste streams to ensure regulatory compliance.

Detailed Disposal Protocols

Scenario A: Solid Waste (Pure Substance)

Applicable to: Expired reagents, spilled powder, or excess weighed material.

  • Container Selection: Use a chemically compatible wide-mouth jar (HDPE or Glass).[1][2][3]

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "Fmoc-N-Me-D-Tyr(Bzl)-OH" (99%).[1][2][3]

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1][2]

  • Segregation: Do not mix with liquid wastes. Keep solids dry to prevent unpredicted reactions.[1][2]

  • Disposal Path: Submit for pickup by your institution’s EHS (Environmental Health & Safety) department.[1][2] The ultimate fate is incineration .

Scenario B: Liquid Waste (Solutions)

Applicable to: HPLC effluent, reaction mixtures, or dissolved residues.

Critical Step: Solvent Identification You must classify the waste based on the solvent used, as the amino acid itself is a minor contaminant.

Solvent UsedWaste Stream ClassificationProtocol
DCM (Dichloromethane) Halogenated Organic Collect in "Halogenated Waste" carboy.[1][2][3] Do not fill >90%. Cap tightly.
DMF / DMSO / NMP Non-Halogenated Organic Collect in "Non-Halogenated" carboy.[1][2] Warning: DMF can degrade plastic seals over time; check caps.[1][2]
Acetonitrile / Water Non-Halogenated Organic Even if high water content, the presence of organic modifiers (ACN) usually mandates organic waste disposal.
Piperidine (Deprotection) Basic Organic Segregate separately if possible.[1][2][3] Mixtures of Fmoc-derivatives and piperidine are basic and should not be mixed with acidic waste streams to avoid heat generation.[1][2][3]
Scenario C: Contaminated Debris

Applicable to: Empty vials, weigh boats, pipette tips, and gloves.

  • Empty Vials:

    • If the vial contains visible solid: Treat as Scenario A (Solid Waste).[2]

    • If "RCRA Empty" (<3% residue): Triple rinse with a solvent (acetone or ethanol).[2][3] Collect rinsate as Scenario B . Discard rinsed glass in "Broken Glass/Sharps" container.[1][2]

  • Gloves/Paper Towels:

    • Minor contamination: Place in "Chemically Contaminated Debris" bin (often a yellow bag or clear bucket, depending on local rules).[2]

    • Do not place in regular office trash.

Emergency Procedures: Spills & Exposure

Spill Response (Solid Powder):

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If dust is visible, use an N95 respirator or work in a fume hood.

  • Containment: Gently cover the spill with damp paper towels to prevent dust generation.[1]

  • Cleanup: Sweep up the damp powder/towel mixture.[1][2]

  • Disposal: Place all cleanup materials into a sealable bag and label as "Hazardous Waste - Debris".

  • Decontamination: Wipe the surface with water followed by ethanol.[1][2]

First Aid:

  • Inhalation: Move to fresh air. The Fmoc group can be a respiratory irritant.

  • Skin Contact: Wash with soap and water for 15 minutes.[1][2] Fmoc derivatives are lipophilic and may penetrate skin if dissolved in DMSO/DMF.[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses if present.[1][2]

Regulatory Framework (RCRA & EU)[2][3]

  • United States (RCRA):

    • This specific compound is not P-listed (acutely toxic) or U-listed (toxic).[1][2][3]

    • However, under 40 CFR 261.3 , it is regulated as a "Characteristic Waste" if it exhibits ignitability, corrosivity, reactivity, or toxicity.[1]

    • Operational Rule: Most institutions categorize all non-listed organic chemicals as Hazardous Waste to ensure "Cradle-to-Grave" tracking.[1][2][3]

  • European Union (EWC):

    • Waste Code 16 05 06 *: Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[1]

References

  • Chemical Identity & CAS

    • Fmoc-N-Me-D-Tyr(Bzl)-OH CAS 1354485-25-8.[1][2][3][6] LookChem Chemical Database.[1][2] Link

    • Fmoc-Tyr(Bzl)-OH CAS 71989-40-7 (L-Isomer Reference).[1][2][3] Sigma-Aldrich Safety Data Sheet. Link[2][3]

  • Laboratory Waste Guidelines

    • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US).[1][2] Chapter 8: Management of Waste. Link

    • EPA RCRA Orientation Manual. U.S. Environmental Protection Agency.[1][2][7][8][9] Link

  • Solubility & Handling

    • Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W.C., White, P.D. Oxford University Press.[1][2] (Standard text confirming solubility of Fmoc-amino acids in DMF/DCM).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-Nα-methyl-O-benzyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Nα-methyl-O-benzyl-D-tyrosine. As a Senior Application Scientist, my objective is to offer a framework grounded in expertise and established safety protocols, ensuring both the integrity of your research and the protection of laboratory personnel. This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of safety.

Hazard Assessment: Understanding the Compound

Fmoc-Nα-methyl-O-benzyl-D-tyrosine is a specialized amino acid derivative used in Solid-Phase Peptide Synthesis (SPPS).[1] While specific toxicological data for this exact compound is limited, a thorough hazard assessment can be extrapolated from Safety Data Sheets (SDS) of structurally similar Fmoc-protected amino acids.[2][3] The primary physical form is a solid powder, making the principal routes of exposure inhalation and dermal contact.

The hazards associated with this class of compounds are generally categorized as irritants. Although no specific OSHA hazards are listed for some analogues, potential health effects include irritation to the respiratory tract, skin, and eyes upon contact.[2] Ingestion may also be harmful.[2] It is crucial to handle this compound as a potentially hazardous chemical and to minimize exposure through rigorous engineering controls and appropriate Personal Protective Equipment (PPE).

Table 1: Hazard Profile and Protective Measures

Potential Hazard Primary Route of Exposure Potential Health Effect Primary Engineering Control Essential Personal Protective Equipment (PPE)
Fine Particulate DustInhalationMay cause respiratory tract irritation.[2]Chemical Fume HoodNIOSH-approved respirator (if fume hood is unavailable or insufficient)
Powder/Solution ContactDermal (Skin)May cause skin irritation.[2][3]N/AChemical-resistant nitrile gloves, lab coat.[4]
Powder/Solution ContactOcular (Eyes)May cause eye irritation.[2][3]N/ASafety glasses with side-shields or chemical splash goggles.[5][6]
Accidental IngestionOralMay be harmful if swallowed.[2]N/AStandard laboratory hygiene (no eating/drinking), glove removal before exiting lab.

Core Engineering Control: The Chemical Fume Hood

Before any PPE is considered, the primary line of defense is a properly functioning and certified chemical fume hood. All manipulations of solid Fmoc-Nα-methyl-O-benzyl-D-tyrosine, especially weighing and transferring, must be performed within a fume hood.[4] This engineering control is non-negotiable as it contains fine powders and prevents their inhalation, which is the most significant risk associated with handling this compound in its solid form.[2]

Essential Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a requirement but a scientifically-backed decision to mitigate specific risks at each stage of the handling process.

Primary Barrier: Hand and Body Protection
  • Gloves: Chemical-resistant nitrile gloves are mandatory.[4] They provide a necessary barrier against dermal absorption and irritation.

    • Expert Insight: Always inspect gloves for tears or pinholes before use. When working with solvents like N,N-dimethylformamide (DMF) to dissolve the compound, be aware that solvent breakthrough times for nitrile gloves can vary. It is best practice to double-glove if significant solvent handling is anticipated and to change gloves immediately upon known or suspected contact.

  • Lab Coat: A full-coverage lab coat protects skin and personal clothing from contamination.[4] It should be buttoned completely.

Eye and Face Protection: Preventing Ocular Exposure
  • Safety Glasses: Safety glasses with side-shields conforming to EN166 or NIOSH standards are the minimum requirement for any work in the laboratory.[5]

  • Chemical Splash Goggles: When there is a risk of splashing, such as during the transfer of the dissolved amino acid or during cleavage procedures with reagents like trifluoroacetic acid (TFA), chemical splash goggles offer superior protection.[6]

Step-by-Step Operational Guide with Integrated PPE

The following workflow details the necessary PPE and safety measures at each critical step of handling Fmoc-Nα-methyl-O-benzyl-D-tyrosine, from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Active Handling (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal A 1. Receiving & Storage Verify container integrity. Store per SDS (-20°C). B 2. Pre-Use Safety Check Don PPE (Coat, Safety Glasses, Gloves). Certify Fume Hood. A->B Proceed to Use C 3. Weighing Solid Handle powder exclusively in fume hood. Use anti-static weigh boat. B->C Enter Fume Hood D 4. Solubilization Add solvent (e.g., DMF) to solid. Ensure vessel is capped. C->D Prepare for Reaction E 5. Transfer to Synthesis Vessel Use appropriate pipette/syringe. Avoid splashing. D->E Load Synthesizer/Vessel F 6. Waste Segregation Solid Waste (contaminated tips, boats). Liquid Waste (residual solution, washes). E->F After Use G 7. Decontamination Clean workspace with appropriate solvent. Dispose of cleaning materials as chemical waste. F->G Initiate Cleanup H 8. Doffing PPE Remove gloves using proper technique. Wash hands thoroughly. G->H Exit Lab Protocol

Caption: Workflow for safe handling of Fmoc-amino acids.

Step 1: Receiving and Unpacking
  • Procedure: Upon receipt, inspect the container for any damage or leaks.

  • PPE: Wear standard nitrile gloves and a lab coat.

  • Logistics: Store the compound according to the manufacturer's instructions, typically at -20°C in a tightly sealed container to prevent moisture degradation.[7]

Step 2: Weighing the Solid Compound (Highest Risk Step)
  • Procedure: This step presents the highest risk of aerosolization. Place a calibrated balance inside the chemical fume hood. Use an anti-static weigh boat to prevent the fine powder from scattering.

  • PPE: Full PPE is required: lab coat, nitrile gloves, and safety glasses with side-shields.

  • Causality: Performing this action inside a fume hood is critical to contain any airborne particulates and prevent inhalation, which can cause respiratory irritation.[2][5]

Step 3: Solubilization and Transfer
  • Procedure: While still inside the fume hood, add the appropriate solvent (e.g., DMF) to the vessel containing the weighed powder.[8] Cap the vessel and mix gently to dissolve. Transfer the solution to the reaction vessel (e.g., SPPS synthesizer cartridge) using a pipette or syringe.

  • PPE: Maintain full PPE.

  • Expert Insight: Avoid using magnetic stirring for resin-bound compounds as it can damage the resin beads.[9] Gentle agitation or orbital shaking is preferred.

Spill and Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[2][5] Consult a physician if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][5] Seek immediate medical attention.

  • Minor Spill (Solid): With appropriate PPE, gently sweep up the material, avoiding dust formation, and place it in a designated, sealed container for chemical waste disposal.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]

Waste Disposal Plan

Proper disposal is a critical component of the handling lifecycle, ensuring environmental safety and regulatory compliance.

  • Solid Waste: All contaminated consumables, including weigh boats, pipette tips, and gloves, must be placed in a clearly labeled, sealed container for solid chemical waste.

  • Liquid Waste: Unused solutions and solvent washes (e.g., DMF) containing the compound must be collected in a designated, sealed container for halogenated or non-halogenated organic waste, depending on your institution's specific waste streams.[4]

  • Regulatory Compliance: Never dispose of this chemical or its solutions down the drain.[4] All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2]

By adhering to this comprehensive guide, researchers can confidently handle Fmoc-Nα-methyl-O-benzyl-D-tyrosine, ensuring a safe laboratory environment while maintaining the highest standards of scientific integrity.

References

  • Biovera Research. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Biovera Research.
  • Peptide Primers. Peptide Synthesis for Beginners. Peptide Primers.
  • AAPPTec, LLC.
  • AAPPTec. How to Synthesize a Peptide. AAPPTec.
  • ChemPep. Overview of Fmoc Amino Acids. ChemPep.
  • PMC. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC.
  • Nowick Laboratory. (2020, March 17).
  • CEM Corporation. (2020, November).
  • MedchemExpress.com.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: N-Fmoc-O-tert-butyl-L-tyrosine.
  • AAPPTec, LLC.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine
Reactant of Route 2
Reactant of Route 2
Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.